2-APB hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-8(12)6-10-7-9-4-2-3-5-11(9)13-10;/h2-5,7-8H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKCXMIMFDYSMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469919 | |
| Record name | AGN-PC-00DAGO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3710-48-3 | |
| Record name | 2-Apb hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC53641 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AGN-PC-00DAGO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-APB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VQJ6ZW3EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-APB Hydrochloride's Mechanism of Action on IP3 Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Aminoethoxydiphenyl borate (2-APB) hydrochloride is a widely utilized chemical probe in calcium signaling research, primarily recognized for its modulatory effects on inositol 1,4,5-trisphosphate receptors (IP3Rs). Initially characterized as a membrane-permeable antagonist of IP3-induced calcium release, the understanding of 2-APB's mechanism of action has evolved to reveal a more complex pharmacological profile. This guide provides a comprehensive technical overview of 2-APB's interaction with IP3Rs, delineates its significant off-target effects on other key components of the calcium signaling machinery, presents quantitative data for its activity, and details common experimental protocols for its study. A critical evaluation of its utility and limitations is provided to aid in the design and interpretation of experiments in the fields of cell biology and drug discovery.
Core Mechanism of Action at the IP3 Receptor
2-APB is primarily known as a functional antagonist of IP3 receptors, which are intracellular ligand-gated calcium channels located on the endoplasmic reticulum (ER) membrane. The binding of inositol 1,4,5-trisphosphate (IP3) to its receptor initiates the release of stored calcium from the ER into the cytoplasm, a fundamental step in many cellular signaling pathways.
2-APB inhibits this process in a manner that is described as non-competitive with IP3.[1] This suggests that 2-APB does not bind to the same site as IP3 but rather modulates the receptor's ability to transduce the IP3 binding signal into channel opening.[2][3] The inhibitory effect of 2-APB on IP3-induced calcium release is concentration-dependent.[4][5] However, its efficacy can be inconsistent and is influenced by the intracellular concentration of IP3, with high levels of IP3 potentially overcoming the inhibitory effects of 2-APB.[4]
Interestingly, there is evidence for subtype-specific inhibition by 2-APB. Studies using DT40 cells expressing individual IP3R subtypes have shown that IP3R1 is more sensitive to inhibition by 2-APB than IP3R2 and IP3R3.[5][6]
Off-Target Effects and Broader Pharmacological Profile
A crucial aspect of 2-APB's pharmacology is its significant activity on other components of the calcium signaling toolkit. These off-target effects are critical to consider when interpreting experimental data.
Modulation of Store-Operated Calcium Entry (SOCE)
2-APB exhibits a complex, biphasic effect on store-operated calcium entry (SOCE), a major calcium influx pathway activated by the depletion of ER calcium stores.[7]
-
Potentiation at low concentrations (<10 µM): At lower concentrations, 2-APB can enhance SOCE and the associated calcium release-activated Ca2+ current (ICRAC).[1][8]
-
Inhibition at high concentrations (>10 µM): At higher concentrations, 2-APB inhibits SOCE and ICRAC.[1][7]
Importantly, these effects on SOCE are independent of IP3 receptors, as they are observed in cell lines genetically deficient in all three IP3R isoforms.[1][9] This indicates a direct effect on the core SOCE machinery, which includes the ER calcium sensor STIM1 and the plasma membrane calcium channel Orai1.[10][11] 2-APB has been shown to block the formation of STIM1 puncta, a critical step in the activation of SOCE.[10]
Interaction with Transient Receptor Potential (TRP) Channels
2-APB is a broad-spectrum modulator of various Transient Receptor Potential (TRP) channels, a diverse family of ion channels involved in a wide range of sensory processes.[7][12]
-
Inhibition: 2-APB blocks several TRP channels, including TRPC1, TRPC3, TRPC5, TRPC6, TRPV6, TRPM3, TRPM7, TRPM8, and TRPP2.[7][12]
-
Activation: At higher concentrations, it can stimulate other TRP channels, such as TRPV1, TRPV2, and TRPV3.[7][13]
This promiscuous activity on TRP channels necessitates careful experimental design to isolate its effects on IP3Rs.
Other Reported Cellular Targets
-
SERCA Pumps: 2-APB has been reported to inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps, which are responsible for pumping calcium from the cytoplasm back into the ER.[4][5] This inhibition would lead to a slower clearance of cytosolic calcium and a gradual depletion of ER calcium stores.
-
Mitochondria: Some studies have indicated that 2-APB can affect mitochondrial calcium uptake.[14]
Quantitative Data on 2-APB Activity
The following table summarizes key quantitative parameters for the action of 2-APB on various cellular targets. These values can vary depending on the cell type and experimental conditions.
| Target | Parameter | Value | Cell Type/System | Reference |
| IP3 Receptors | IC50 (Inhibition of IP3-induced Ca2+ release) | 42 µM | Rat cerebellar microsomes | [7] |
| IC50 (Inhibition of IP3-induced Ca2+ release) | ~36 µM | A7r5 cells | [2] | |
| Store-Operated Ca2+ Entry | Potentiation of ICRAC (Apparent K1/2) | ~3 µM | Jurkat T cells | [1] |
| Inhibition of ICRAC (Apparent K1/2) | ~10 µM | Jurkat T cells | [1] | |
| TRP Channels | IC50 (Block of TRPC5 channels) | 20 µM | HEK-293 cells | [12] |
| EC50 (Activation of TRPV3) | 28 µM | HEK-293 cells | [13] | |
| SERCA Pumps | Half-maximal inhibition | ~91 µM | A7r5 cells | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by 2-APB
The following diagram illustrates the primary signaling pathways affected by 2-APB, highlighting its dual role in both IP3R-mediated calcium release and store-operated calcium entry.
Caption: Signaling pathways affected by 2-APB.
Experimental Workflow for Dissecting 2-APB's Effects
This diagram outlines a logical workflow to differentiate the effects of 2-APB on IP3R-mediated calcium release from its effects on store-operated calcium entry.
References
- 1. Potentiation and inhibition of Ca2+ release-activated Ca2+ channels by 2-aminoethyldiphenyl borate (2-APB) occurs independently of IP3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From IP3RPEP6 Inhibition of IP3 receptor channels to insights: do channel subunits collaborate or cooperate? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminoethoxydiphenyl-borate (2-APB) increases excitability in pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-APB | IP3 Receptors | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Aminoethoxydiphenyl borate (2-APB) inhibits capacitative calcium entry independently of the function of inositol 1,4,5-trisphosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Complex Actions of 2-Aminoethyldiphenyl Borate on Store-operated Calcium Entry* | Semantic Scholar [semanticscholar.org]
- 11. Complex actions of 2-aminoethyldiphenyl borate on store-operated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Block of TRPC5 channels by 2-aminoethoxydiphenyl borate: a differential, extracellular and voltage-dependent effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. 2-Aminoethoxydiphenyl borate (2-APB) antagonises inositol 1,4,5-trisphosphate-induced calcium release, inhibits calcium pumps and has a use-dependent and slowly reversible action on store-operated calcium entry channels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Aminoethyl Diphenylborinate (2-APB)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity
2-Aminoethyl diphenylborinate, commonly abbreviated as 2-APB, is an organoboron compound widely recognized for its versatile roles in organic synthesis and, more prominently, as a modulator of intracellular calcium (Ca²⁺) signaling.[1][2] Its structure features a diphenylborinic acid core esterified with 2-aminoethanol. This unique arrangement confers membrane permeability, allowing it to interact with intracellular targets.[3]
Chemical Structure:
-
IUPAC Name: 2-(Diphenylboranyloxy)ethan-1-amine
-
Synonyms: (2-Aminoethoxy)diphenylborane, Diphenylborinic acid 2-aminoethyl ester, 2-APB[1][4]
-
Linear Formula: (C₆H₅)₂BOCH₂CH₂NH₂
Figure 1: 2D Chemical Structure of 2-Aminoethyl Diphenylborinate (PubChem CID: 1598).
Physicochemical and Spectroscopic Data
The fundamental properties of 2-APB are critical for its application in experimental settings. The data below has been compiled from various chemical suppliers and research articles.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₆BNO | [1][4] |
| Molecular Weight | 225.1 g/mol | [4][5] |
| CAS Number | 524-95-8 | [1][4] |
| Appearance | White to off-white or pale cream crystalline powder | [4][6] |
| Melting Point | 188 - 195 °C | [4][6] |
| Purity | ≥97% | |
| Solubility | DMSO: ~20 mg/mLDMF: ~20 mg/mLEthanol: ~5 mg/mLPBS (pH 7.2): ~0.05 mg/mL | [5] |
| Storage Temperature | -20°C | [5] |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 7.43–7.33 (m, 4H), 7.20–7.10 (m, 4H), 7.08–7.00 (m, 1H), 6.11 (s, 2H, NH₂), 3.75 (t, J = 6.5, 2H, OCH₂), 2.82 (p, J = 6.2, 2H, NCH₂) | |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ 133.38, 131.43, 129.85, 126.69, 126.44, 125.05, 62.45 (OCH₂), 41.36 (NCH₂) | |
| ¹¹B NMR (96 MHz, DMSO-d₆) | δ 4.14 |
Synthesis and Experimental Protocols
General Synthesis of 2-APB Analogues
A common route for synthesizing 2-APB and its derivatives involves a multi-step process starting from halogenated aryl compounds. This method provides flexibility for creating a library of analogues for structure-activity relationship (SAR) studies.[7]
Protocol:
-
Lithium-Halogen Exchange: A mono-halogenated aryl bromide or iodide is dissolved in an appropriate solvent (e.g., a 4:1 mixture of toluene/THF). The solution is cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium, is added dropwise to perform a lithium-halogen exchange, forming the corresponding aryl lithium species.
-
Reaction with Boronic Ester: The freshly prepared aryl lithium species is then reacted with a phenylboronic acid pinacol ester. This reaction forms the diaryl borinic acid intermediate.
-
Work-up and Purification: The reaction is quenched, and the crude aryl phenyl borinic acid is extracted. A quick flash chromatography step is often employed for initial purification.
-
Esterification: The purified borinic acid is subsequently esterified with 2-aminoethanol in a suitable solvent like ethanol. The reaction is typically run for 1 hour at room temperature.
-
Final Isolation: After the reaction is complete, the solvent is removed under vacuum. The resulting residue is dried under high vacuum to yield the final 2-aminoethyl diphenylborinate product as a powder.[7]
Protocol for Measuring Store-Operated Calcium Entry (SOCE)
The biological activity of 2-APB is frequently assessed by measuring its effect on intracellular Ca²⁺ concentration using fluorometric imaging.[8][9] A common method involves a fluorometric imaging plate reader (FLIPR) and Ca²⁺-sensitive dyes like Fura-2 AM.[10]
Protocol:
-
Cell Preparation: Seed cells (e.g., MDA-MB-231) in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.[10]
-
Dye Loading: Wash cells with a buffered saline solution (e.g., HEPES-buffered saline). Load the cells with a Ca²⁺ indicator dye (e.g., 2-5 µM Fura-2 AM) in the buffer, often containing a mild detergent like Pluronic F-127 to aid dispersion. Incubate for 30-60 minutes at 37°C.[10][11]
-
Compound Incubation: Wash the cells to remove excess dye. Incubate the cells with varying concentrations of 2-APB (or vehicle control, e.g., DMSO) in a nominal calcium-free (NCF) buffer for approximately 10 minutes.[7]
-
Store Depletion: To initiate store depletion, add an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), such as thapsigargin (Tg, ~2.5 µM), to the NCF buffer. This prevents Ca²⁺ re-uptake into the ER, leading to its passive depletion.[7]
-
Measurement of SOCE: After the ER stores are depleted, re-introduce Ca²⁺ to the extracellular solution. Measure the subsequent rise in intracellular Ca²⁺ using a fluorescence plate reader (e.g., excitation at 340/380 nm and emission at 510 nm for Fura-2).[10] The increase in fluorescence ratio (F340/F380) reflects the influx of Ca²⁺ through store-operated channels.
-
Data Analysis: Quantify the SOCE response by measuring the peak fluorescence intensity or the area under the curve after Ca²⁺ re-addition. Compare the response in 2-APB-treated cells to the vehicle control.
Mechanism of Action: Modulation of SOCE
2-APB is best known as a modulator of Store-Operated Calcium Entry (SOCE), a crucial Ca²⁺ influx pathway activated by the depletion of endoplasmic reticulum (ER) Ca²⁺ stores.[8][9] This process is primarily mediated by the interaction between the ER Ca²⁺ sensor, STIM1 (Stromal Interaction Molecule 1), and the plasma membrane Ca²⁺ channel, Orai1.[8][9]
The Bimodal Effect of 2-APB: The action of 2-APB on the SOCE pathway is complex and dose-dependent:[8]
-
Low Concentrations (≤10 µM): At low micromolar concentrations, 2-APB potentiates or enhances SOCE. This is thought to occur through a direct interaction with the Orai1 channel, causing a dilation of the channel pore and increasing Ca²⁺ influx.[8]
-
High Concentrations (≥30 µM): At higher concentrations, 2-APB is inhibitory.[8] This inhibition is multifaceted; it can act directly on the Orai1 channel to block it and also disrupt the functional coupling between STIM1 and Orai1 by promoting intramolecular interactions within STIM1 that prevent its activation of Orai1.[8]
Although initially identified as an inhibitor of the inositol 1,4,5-trisphosphate (IP₃) receptor (IC₅₀ = 42 µM), its effects on SOCE are now understood to be independent of this action.[2][8] It also interacts with several members of the Transient Receptor Potential (TRP) channel family.[2][3][12]
References
- 1. 2-Aminoethyl diphenylborinate [himedialabs.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. A16606.06 [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. selleckchem.com [selleckchem.com]
Technical Guide: Analytical Characterization of Benzofuran-Class Novel Psychoactive Substances (NPS)
I am unable to provide a synthesis protocol for 2-APB hydrochloride. The dissemination of information that can be used to facilitate the production of controlled or potentially harmful substances is against my safety guidelines. My purpose is to be helpful and harmless, and providing instructions for the synthesis of psychoactive compounds would violate this core principle.
However, I can provide an in-depth guide on the analytical and forensic identification of novel psychoactive substances (NPS) like those in the benzofuran class, which is a critical area of research for public health and safety. This guide will adhere to your specified formatting requirements, including data tables and Graphviz diagrams, to serve the interests of researchers, scientists, and drug development professionals from a harm reduction and analytical perspective.
This guide outlines the standard methodologies used in forensic and research laboratories to identify and characterize benzofuran-class compounds, ensuring public safety and contributing to the body of scientific knowledge on NPS.
Introduction to Benzofuran-Class NPS
Novel psychoactive substances of the benzofuran class are compounds characterized by a furan ring fused to a benzene ring. They are often structurally related to controlled substances and may pose significant public health risks. Accurate and rapid identification is crucial for clinical toxicology, forensic investigations, and public health alerts.
Analytical Workflow for NPS Identification
The identification of an unknown potential NPS sample follows a structured analytical workflow. This process ensures that results are accurate, reproducible, and legally defensible. The workflow typically involves presumptive testing followed by confirmatory analysis using highly specific instrumental techniques.
Caption: Workflow for the forensic identification of Novel Psychoactive Substances (NPS).
Key Experimental Protocols
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the identification of volatile and semi-volatile compounds.
-
Sample Preparation: An aliquot of the extract is evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in a suitable solvent (e.g., ethyl acetate).
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is coupled to a mass spectrometer.
-
Method:
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of 40-550 m/z.
-
-
Data Analysis: The resulting mass spectrum is compared against reference libraries (e.g., NIST, SWGDRUG) for tentative identification, which is then confirmed using a certified reference standard.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is highly sensitive and specific, particularly for non-volatile or thermally labile compounds.
-
Sample Preparation: The initial extract is diluted in the mobile phase.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) is coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Method:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
MS Conditions: Electrospray ionization (ESI) in positive mode. Analysis is performed in Multiple Reaction Monitoring (MRM) mode for targeted quantification or full scan mode for screening.
-
-
Data Analysis: Identification is based on the retention time and the ratio of specific precursor-product ion transitions matching those of a certified reference standard.
Data Presentation: Analytical Signatures
The table below summarizes hypothetical analytical data for a representative benzofuran compound, which is essential for its unambiguous identification. This data is illustrative of what researchers would generate and use for confirmation.
| Parameter | Method | Result |
| Molecular Formula | High-Res MS | C₁₁H₁₃NO |
| Monoisotopic Mass | High-Res MS | 175.0997 g/mol |
| GC Retention Time | GC-MS | 8.52 min |
| LC Retention Time | LC-MS/MS | 4.28 min |
| Key EI Fragments (m/z) | GC-MS | 131, 115, 146, 44 |
| MRM Transitions (m/z) | LC-MS/MS | 176.1 -> 117.1 (Quantifier)176.1 -> 91.1 (Qualifier) |
| Key IR Absorptions (cm⁻¹) | FTIR | 3050 (aromatic C-H), 2930 (aliphatic C-H), 1600 (C=C), 1250 (C-O) |
Logical Relationships in Structure Elucidation
Confirming the identity of a truly "novel" substance for which no reference standard exists requires a combination of analytical techniques. The data from each technique provides complementary information that, when combined, allows for confident structure elucidation.
Caption: Logical workflow for the de novo structure elucidation of an unknown compound.
This guide provides a framework for the analytical and forensic investigation of novel psychoactive substances, focusing on established scientific methodologies and harm reduction principles rather than synthesis. This approach supports the research community in the critical tasks of identification, toxicology, and public safety monitoring.
The Dual Personality of 2-APB: A Deep Dive into its Modulation of TRP Channels
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Pharmacological Profile of 2-Aminoethoxydiphenyl Borate (2-APB) as a Transient Receptor Potential (TRP) Channel Modulator.
2-Aminoethoxydiphenyl borate (2-APB) has emerged as a versatile yet complex pharmacological tool in the study of cellular calcium signaling. Initially identified as an inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R), its promiscuous nature and profound effects on various members of the Transient Receptor Potential (TRP) channel superfamily have garnered significant attention. This technical guide provides an in-depth analysis of the pharmacological profile of 2-APB as a TRP channel modulator, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to aid researchers in their exploration of TRP channel biology and pharmacology.
A Complex Modulator with Diverse Effects
2-APB exhibits a bimodal and often contradictory range of effects on different TRP channel subfamilies, acting as both an activator and an inhibitor depending on the specific channel subtype and experimental conditions.[1][2][3][4][5][6][7][8][9][10] This dual functionality underscores the importance of a nuanced understanding of its pharmacological properties for the accurate interpretation of experimental results.
Quantitative Pharmacological Profile of 2-APB on TRP Channels
The following tables summarize the quantitative data on the inhibitory and activatory effects of 2-APB on various TRP channels, providing a comparative overview of its potency and efficacy.
Table 1: Inhibitory Activity of 2-APB on TRP Channels
| TRP Channel Subtype | IC50 Value (µM) | Cell Type/Expression System | Experimental Notes | Reference(s) |
| TRPC5 | 20 | HEK-293 cells | Block is voltage-dependent and acts from the extracellular side. | [11][12][13][14] |
| TRPM2 | ~1 | HEK-293 cells | Rapid and reversible inhibition. | [3] |
| TRPM7 | 70 - 170 | Jurkat T lymphocytes | Inhibition is suggested to be indirect, via intracellular acidification. | [2] |
Table 2: Activatory Activity of 2-APB on TRP Channels
| TRP Channel Subtype | EC50 Value (µM) | Cell Type/Expression System | Experimental Notes | Reference(s) |
| TRPV1 | ~320 (rat) | HEK-293 cells | Potentiates responses to capsaicin and heat. | [8][10] |
| TRPV2 | N/A | HEK-293 cells | Activates the channel, but a precise EC50 is not consistently reported. | [6][8][10] |
| TRPV3 | 28.3 (+80 mV), 41.6 (-80 mV) (mouse) | HEK-293 cells | Sensitizes the channel to heat. | [8][15] |
Key Signaling Pathways and Mechanisms of Action
The modulatory effects of 2-APB on TRP channels are mediated through various mechanisms, including direct channel interaction and indirect cellular effects.
One of the well-documented indirect mechanisms is the inhibition of TRPM7 channels through intracellular acidification.[2][4] Extracellular application of 2-APB leads to a decrease in intracellular pH, which in turn inhibits TRPM7 channel activity.
In contrast, the modulation of TRPC5 channels by 2-APB appears to be a direct interaction. Studies have shown that 2-APB acts from the extracellular side to block the channel, suggesting a direct binding to an external site on the channel protein.[11][12][13][14]
The activation of TRPV channels by 2-APB is also considered a direct effect, where 2-APB is proposed to bind to the channel and induce a conformational change that leads to channel opening.[6][8][10]
Experimental Protocols
Accurate and reproducible experimental design is paramount when investigating the effects of 2-APB. Below are generalized protocols for two common techniques used to study TRP channel modulation.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents from a single cell.
Objective: To measure the effect of 2-APB on TRP channel currents.
Materials:
-
Cell line expressing the TRP channel of interest.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2).
-
2-APB stock solution (in DMSO) and perfusion system.
Procedure:
-
Prepare cells on coverslips for recording.
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply voltage-clamp protocols (e.g., voltage ramps or steps) to elicit TRP channel currents.
-
Record baseline currents in the extracellular solution.
-
Perfuse the cell with the desired concentration of 2-APB and record the resulting changes in current.
-
Wash out the 2-APB to observe reversibility.
Ratiometric Calcium Imaging
This technique measures changes in intracellular calcium concentration ([Ca2+]i) in response to TRP channel activation.
Objective: To assess the effect of 2-APB on [Ca2+]i influx through TRP channels.
Materials:
-
Cell line expressing the TRP channel of interest.
-
Fluorescence microscope with an appropriate filter set and a digital camera.
-
Ratiometric calcium indicator dye (e.g., Fura-2 AM).
-
Extracellular solution (as above).
-
2-APB stock solution.
Procedure:
-
Seed cells on glass-bottom dishes.
-
Load cells with Fura-2 AM according to the manufacturer's protocol.
-
Mount the dish on the microscope stage and perfuse with extracellular solution.
-
Acquire baseline fluorescence images at two excitation wavelengths (e.g., 340 nm and 380 nm).
-
Apply 2-APB to the cells.
-
Continuously acquire fluorescence images to monitor changes in the 340/380 nm fluorescence ratio, which corresponds to changes in [Ca2+]i.
-
Analyze the data to quantify the change in [Ca2+]i in response to 2-APB.
Conclusion
2-APB remains a valuable, albeit complex, tool for probing the function of TRP channels. Its diverse pharmacological profile, encompassing both activation and inhibition of various TRP channel subtypes through distinct mechanisms, necessitates careful experimental design and data interpretation. This guide provides a foundational resource for researchers, offering a consolidated view of the quantitative pharmacology, mechanistic underpinnings, and experimental approaches necessary for effectively utilizing 2-APB in the study of TRP channel physiology and its potential as a therapeutic target. As research progresses, a deeper understanding of the structural determinants of 2-APB's interactions with TRP channels will undoubtedly emerge, further refining its utility in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Aminoethyl diphenyl borinate (2-APB) inhibits TRPM7 channels through an intracellular acidification mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the transient receptor potential cation channel TRPM2 by 2-aminoethoxydiphenyl borate (2-APB) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-aminoethyl diphenyl borinate (2-APB) inhibits TRPM7 channels through an intracellular acidification mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. 2-Aminoethoxydiphenyl borate as a common activator of TRPV1, TRPV2, and TRPV3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-APB | IP3 Receptors | Tocris Bioscience [tocris.com]
- 8. 2-Aminoethoxydiphenyl Borate as a Common Activator of TRPV1, TRPV2, and TRPV3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The calcium channel modulator 2-APB hydrolyzes in physiological buffers and acts as an effective radical scavenger and inhibitor of the NADPH oxidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-aminoethoxydiphenyl borate is a common activator of TRPV1, TRPV2, and TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Block of TRPC5 channels by 2-aminoethoxydiphenyl borate: a differential, extracellular and voltage-dependent effect - ProQuest [proquest.com]
- 12. Block of TRPC5 channels by 2-aminoethoxydiphenyl borate: a differential, extracellular and voltage-dependent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Block of TRPC5 channels by 2-aminoethoxydiphenyl borate: a differential, extracellular and voltage-dependent effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Block of TRPC5 channels by 2-aminoethoxydiphenyl borate: a differential, extracellular and voltage-dependent effect - ProQuest [proquest.com]
- 15. pnas.org [pnas.org]
Understanding the Dual Effects of 2-APB on Store-Operated Calcium Entry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Aminoethoxydiphenyl borate (2-APB) is a widely utilized pharmacological modulator of store-operated calcium entry (SOCE), a crucial Ca2+ influx pathway in numerous cell types. Its application in research is complicated by its bimodal effects: potentiation of SOCE at low concentrations and inhibition at higher concentrations. This guide provides a comprehensive overview of the dual effects of 2-APB, detailing the underlying molecular mechanisms, summarizing quantitative data, and providing detailed experimental protocols for its study. The information presented is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize 2-APB as a tool to investigate SOCE and to interpret the resulting data with a nuanced understanding of its complex pharmacology.
Introduction to Store-Operated Calcium Entry (SOCE)
Store-operated calcium entry is a fundamental Ca2+ signaling process initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER). This depletion is sensed by stromal interaction molecules (STIMs), primarily STIM1, which are ER-resident transmembrane proteins. Upon ER Ca2+ depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane (PM) junctions. At these junctions, STIM1 directly interacts with and activates Orai channels, the pore-forming subunits of the Ca2+ release-activated Ca2+ (CRAC) channel, leading to a sustained influx of Ca2+ into the cell. This process is critical for a wide range of physiological functions, including immune responses, gene expression, and cell proliferation.
The Dual Effects of 2-APB on SOCE
2-APB exhibits a concentration-dependent dual effect on SOCE, which is crucial to consider when designing and interpreting experiments.
-
Potentiation (Low Concentrations): At low micromolar concentrations (typically ≤ 10 µM), 2-APB potentiates SOCE.[1] This enhancement of Ca2+ influx is observed in various cell types, including HEK293, Jurkat T cells, and DT40 B cells.[1] The potentiation is dependent on store depletion and the presence of both STIM and Orai proteins.[2]
-
Inhibition (High Concentrations): At higher concentrations (typically ≥ 30 µM), 2-APB inhibits SOCE.[1] This inhibition is often preceded by a transient potentiation.[3] The inhibitory effect is also observed across different cell lines and is a key feature of 2-APB's pharmacological profile.
Molecular Mechanisms of 2-APB Action
The dual effects of 2-APB arise from its complex interactions with the core components of the SOCE machinery, STIM and Orai proteins.
Mechanisms of Inhibition
The inhibitory action of 2-APB at higher concentrations is multifactorial:
-
Disruption of STIM1 Puncta: 2-APB can prevent and reverse the formation of STIM1 puncta at ER-PM junctions, which is a critical step for SOCE activation.[3] This effect is thought to be mediated by 2-APB enhancing the intramolecular interaction between the coiled-coil 1 (CC1) and the STIM-Orai activating region (SOAR) of STIM1, locking it in an inactive conformation.[4]
-
Direct Orai Channel Block: 2-APB can directly inhibit Orai channels. This has been demonstrated for Orai1, where 2-APB can block Ca2+ entry even through constitutively active Orai1 mutants that are independent of STIM1.[4]
-
Isoform-Specific Effects: The inhibitory potency of 2-APB varies between Orai isoforms. Orai1 is generally more sensitive to inhibition by 50 µM 2-APB compared to Orai2, which is only slightly inhibited.[5]
Mechanisms of Potentiation
The potentiating effect of 2-APB at lower concentrations is less completely understood but is thought to involve:
-
Facilitation of STIM1-Orai1 Coupling: 2-APB may enhance the interaction between STIM1 and Orai1, leading to a more efficient activation of the CRAC channel. Low concentrations of 2-APB (5 µM) have been shown to potentiate I mediated by Orai1 and Orai2.[2][5]
-
Direct Modulation of the Orai Channel Pore: Some evidence suggests that low concentrations of 2-APB may directly interact with the Orai channel to increase its conductance. For instance, 5 µM 2-APB has been proposed to potentiate CRAC channels by causing a direct dilation of the open pore of Orai1.[1]
-
STIM-Dependent Action: The potentiation of SOCE by low-dose 2-APB is dependent on the presence of STIM proteins, indicating that it modulates the canonical SOCE pathway rather than opening an alternative Ca2+ entry route.[2]
Data Presentation: Quantitative Effects of 2-APB on SOCE
The following tables summarize the quantitative data on the effects of 2-APB on SOCE from various studies.
| Effect | 2-APB Concentration | Cell Type | Orai/STIM Isoforms | Observed Effect | Reference |
| Potentiation | 3-20 µM | HEK293 | Endogenous | Potentiation of SOCE | [3] |
| Potentiation | ≤ 10 µM | HEK293, Jurkat T cells, DT40 B cells, RBL cells | STIM1/Orai1 | Potentiation of SOCE and I | [1] |
| Potentiation | 5 µM | ORAI-TKO cells | Orai1, Orai2 | Potentiation of I | [5] |
| Inhibition | > 30 µM | HEK293 | Endogenous | Nearly complete block of SOCE | [3] |
| Inhibition | ≥ 30 µM | HEK293, Jurkat T cells, DT40 B cells, RBL cells | STIM1/Orai1 | Blockade of SOCE and I | [1] |
| Inhibition | 50 µM | ORAI-TKO cells | Orai1 | Complete abrogation of I | [5] |
| Inhibition (Partial) | 50 µM | ORAI-TKO cells | Orai2 | Slight inhibition of I | [5] |
| Activation | 50 µM | ORAI-TKO cells | Orai3 | Significant potentiation of I | [5][6] |
| Parameter | Value | Cell Type | Compound | Reference |
| IC (Inhibition) | 6.5 ± 0.3 µM | HeLa | 2-APB | [7] |
| IC (Inhibition) | 2.9 ± 0.1 µM | CHO | 2-APB | [7] |
| EC (Activation) | 3.3 ± 3.5 µM | DT40 | 2-APB | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the dual effects of 2-APB on SOCE.
Calcium Imaging of SOCE using Fura-2
This protocol describes the measurement of intracellular Ca2+ concentration ([Ca2+]) in response to store depletion and 2-APB application using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
HEK293 or other suitable cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated coverslips
-
Fura-2 AM (2 mM stock in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
HEPES-buffered saline solution (HBSS): 137 mM NaCl, 5.4 mM KCl, 0.44 mM KHPO, 0.34 mM NaHPO, 4.2 mM NaHCO, 5.6 mM glucose, 10 mM HEPES, 1 mM MgCl, pH 7.4
-
Ca2+-free HBSS (HBSS without CaCl and with 0.5 mM EGTA)
-
HBSS with 2 mM CaCl
-
Thapsigargin (Tg) (1 µM stock in DMSO)
-
2-APB (stock solutions of various concentrations in DMSO)
-
Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on poly-D-lysine coated coverslips and grow to 70-80% confluency.
-
-
Fura-2 AM Loading:
-
Prepare a loading solution of 2 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash cells once with HBSS.
-
Incubate cells in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash cells twice with HBSS and incubate for a further 30 minutes at room temperature to allow for de-esterification of the dye.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Perfuse the cells with Ca2+-free HBSS for a baseline recording.
-
To deplete ER Ca2+ stores, perfuse with Ca2+-free HBSS containing 1 µM Thapsigargin.
-
Once the [Ca2+] has returned to baseline after the initial release from the stores, perfuse with HBSS containing 2 mM CaCl to measure SOCE.
-
To test the effect of 2-APB, pre-incubate the cells with the desired concentration of 2-APB in Ca2+-free HBSS for a few minutes before the addition of 2 mM CaCl, or add 2-APB during the SOCE plateau phase.
-
-
Data Analysis:
-
Calculate the ratio of Fura-2 fluorescence intensity at 340 nm and 380 nm excitation (F340/F380).
-
The change in this ratio is proportional to the change in [Ca2+].
-
Quantify the peak or area under the curve of the Ca2+ influx to determine the extent of SOCE potentiation or inhibition.
-
Patch-Clamp Electrophysiology for I Measurement
This protocol outlines the whole-cell patch-clamp technique to directly measure the Ca2+ release-activated Ca2+ current (I).
Materials:
-
Jurkat T cells or other suitable cell line
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries
-
External Solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl, 1 MgCl, 10 D-glucose, 10 HEPES, pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 8 MgCl, 10 BAPTA, 10 HEPES, pH 7.2 with CsOH. (High BAPTA is used to chelate intracellular Ca2+ and passively deplete stores).
-
Thapsigargin (optional, can be included in the pipette solution at ~2 µM to ensure store depletion)
-
2-APB solutions of desired concentrations.
Procedure:
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Cell Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of 0 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) every 2 seconds to elicit I.
-
The current will develop over several minutes as the internal solution dialyzes into the cell and depletes the ER Ca2+ stores.
-
-
2-APB Application:
-
Once a stable I is established, perfuse the cell with the external solution containing the desired concentration of 2-APB.
-
Record the changes in the current amplitude to determine the effect of 2-APB.
-
-
Data Analysis:
-
Measure the inward current at -80 mV or -100 mV to quantify the magnitude of I.
-
Plot the current amplitude over time to visualize the potentiation and/or inhibition by 2-APB.
-
FRET Microscopy for STIM1-Orai1 Interaction
This protocol describes the use of Förster Resonance Energy Transfer (FRET) microscopy to visualize the interaction between STIM1 and Orai1 in live cells.
Materials:
-
HEK293 cells
-
Plasmids encoding STIM1 tagged with a FRET donor (e.g., CFP) and Orai1 tagged with a FRET acceptor (e.g., YFP)
-
Transfection reagent
-
Confocal or widefield fluorescence microscope equipped for FRET imaging (with appropriate filter sets for CFP and YFP)
-
Image analysis software for FRET calculation
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with STIM1-CFP and Orai1-YFP plasmids.
-
-
Live-Cell Imaging:
-
Image the cells 24-48 hours post-transfection.
-
Acquire images in the donor (CFP), acceptor (YFP), and FRET (CFP excitation, YFP emission) channels.
-
-
Experimental Manipulation:
-
Deplete ER Ca2+ stores using Thapsigargin (1 µM) in Ca2+-free buffer to induce STIM1-Orai1 interaction and observe an increase in FRET.
-
Apply different concentrations of 2-APB to the store-depleted cells and monitor the FRET signal to assess the effect of 2-APB on the STIM1-Orai1 interaction.
-
-
Data Analysis:
-
Calculate the normalized FRET (NFRET) or FRET efficiency to quantify the interaction between STIM1 and Orai1. An increase in FRET indicates a closer proximity of the two proteins.
-
Visualizations
Signaling Pathway Diagrams
Caption: The core signaling pathway of store-operated calcium entry (SOCE).
Caption: Logical relationship of 2-APB's dual effects on SOCE based on concentration.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying the effects of 2-APB on SOCE.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Competitive Modulation of Ca2+ Release-activated Ca2+ Channel Gating by STIM1 and 2-Aminoethyldiphenyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex Actions of 2-Aminoethyldiphenyl Borate on Store-operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of inhibition on STIM1-Orai1 mediated Ca2+ entry induced by 2-aminoethoxydiphenyl borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Two novel 2-aminoethyl diphenylborinate (2-APB) analogues differentially activate and inhibit store-operated Ca2+ entry via STIM proteins - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the primary research articles that first elucidated the function of 2-aminoethoxydiphenyl borate (2-APB), a compound that has become a widely used, albeit complex, tool in calcium signaling research. We will delve into the initial discovery of 2-APB as an inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor and the subsequent pivotal findings that revealed its bimodal and IP3 receptor-independent effects on store-operated calcium entry (SOCE). This guide presents quantitative data in structured tables, details key experimental protocols, and provides visualizations of the underlying cellular mechanisms and workflows.
Initial Discovery: 2-APB as an IP3 Receptor Antagonist
The first report on the biological activity of 2-APB came from Maruyama et al. in 1997, who identified it as a membrane-permeable modulator of IP3-induced calcium release.[1] This initial characterization positioned 2-APB as a promising tool for studying the role of IP3 receptors in cellular signaling.
Key Experiment: Inhibition of IP3-Induced Calcium Release
Maruyama and colleagues demonstrated that 2-APB could inhibit the release of calcium from the endoplasmic reticulum (ER) of rat cerebellar microsomes in response to IP3. A key finding from this study was the concentration-dependent nature of this inhibition.
The following protocol is a summary of the methodology described by Maruyama et al. (1997).
-
Preparation of Cerebellar Microsomes:
-
Cerebella from Wistar rats were homogenized in a buffer containing 0.32 M sucrose, 10 mM HEPES-NaOH (pH 7.4), and a protease inhibitor cocktail.
-
The homogenate was centrifuged at 900 x g for 10 minutes to remove nuclei and cellular debris.
-
The resulting supernatant was then centrifuged at 105,000 x g for 60 minutes to pellet the microsomes.
-
The microsomal pellet was resuspended in a buffer containing 0.32 M sucrose and 10 mM HEPES-NaOH (pH 7.4).
-
-
Calcium Release Assay:
-
Microsomes were incubated in a buffer containing 100 mM KCl, 20 mM HEPES-NaOH (pH 7.4), 5 mM MgCl2, and 1 mM ATP to allow for the uptake of Ca2+ into the ER via SERCA pumps.
-
The extra-microsomal Ca2+ concentration was monitored using a Ca2+-sensitive fluorescent dye (e.g., Fura-2).
-
Once a steady-state intra-microsomal Ca2+ concentration was reached, various concentrations of 2-APB were added, followed by a fixed concentration of IP3 (100 nM) to induce Ca2+ release.
-
The change in extra-microsomal Ca2+ concentration was measured to quantify the extent of IP3-induced Ca2+ release.
-
The study by Maruyama et al. (1997) provided a clear dose-response relationship for the inhibitory effect of 2-APB.
| 2-APB Concentration | Inhibition of IP3 (100 nM)-Induced Ca2+ Release |
| IC50 | 42 µM |
Interestingly, at concentrations higher than 90 µM, 2-APB itself was observed to cause a gradual release of Ca2+ from the cerebellar microsomes.[1]
Signaling Pathway: IP3-Mediated Calcium Release
The following diagram illustrates the canonical IP3 signaling pathway and the inhibitory action of 2-APB as initially proposed.
A Paradigm Shift: The Bimodal Effect of 2-APB on Store-Operated Calcium Entry (SOCE)
While the initial discovery of 2-APB as an IP3 receptor antagonist was significant, subsequent research revealed a more complex pharmacology. A landmark study by Prakriya and Lewis in 2001 demonstrated that 2-APB has a bimodal, dose-dependent effect on the Ca2+ release-activated Ca2+ (CRAC) current (I_CRAC), the electrical signature of SOCE.[2]
Key Experiment: Bimodal Modulation of I_CRAC by 2-APB
Prakriya and Lewis utilized the whole-cell patch-clamp technique to directly measure I_CRAC in immune cells, providing a detailed characterization of 2-APB's effects.
The following is a generalized protocol based on the methods described by Prakriya and Lewis (2001).
-
Cell Preparation:
-
Jurkat T cells, DT40 B cells (including a mutant line lacking all three IP3 receptor isoforms), and rat basophilic leukemia (RBL) cells were used.
-
Cells were cultured under standard conditions and plated on coverslips for electrophysiological recordings.
-
-
Electrophysiology:
-
Whole-cell patch-clamp recordings were performed at room temperature.
-
The extracellular solution contained physiological concentrations of ions, including Ca2+.
-
The intracellular (pipette) solution contained a Ca2+ chelator (e.g., BAPTA) to passively deplete the ER Ca2+ stores and activate I_CRAC upon establishing the whole-cell configuration.
-
A holding potential of 0 mV was typically used, and current-voltage (I-V) relationships were determined by applying voltage ramps (e.g., -100 to +100 mV over 50 ms).
-
-
Drug Application:
-
Once a stable I_CRAC was established, various concentrations of 2-APB were applied to the extracellular solution, and the effect on the current was recorded.
-
The study by Prakriya and Lewis (2001) revealed a striking bimodal effect of 2-APB on I_CRAC amplitude.
| 2-APB Concentration | Effect on I_CRAC Amplitude |
| 1-5 µM | Potentiation (up to 5-fold increase) |
| ≥ 10 µM | Inhibition |
This bimodal action—potentiation at low concentrations and inhibition at high concentrations—became a hallmark of 2-APB's effect on SOCE.
The Crucial Finding: IP3 Receptor-Independent Action
A critical aspect of the study by Prakriya and Lewis was the use of DT40 B cells genetically deficient in all three IP3 receptor isoforms. They found that the bimodal effect of 2-APB on I_CRAC persisted in these cells, providing conclusive evidence that 2-APB's modulation of SOCE is independent of its action on IP3 receptors.[2]
The logical flow of the experiment to demonstrate the IP3 receptor-independent action of 2-APB is depicted below.
Updated Signaling Pathway: Dual Action of 2-APB on SOCE
The findings of Prakriya and Lewis (2001) necessitated a revision of the model for 2-APB's mechanism of action, showing its direct effects on the machinery of SOCE.
Broader Specificity: 2-APB as a Modulator of TRP Channels
Further research has revealed that 2-APB's activity is not limited to IP3 receptors and CRAC channels. It is now known to be a promiscuous modulator of several members of the Transient Receptor Potential (TRP) channel family. This lack of specificity is a critical consideration for researchers using 2-APB.
Summary of 2-APB's Effects on TRP Channels
| TRP Channel Subfamily | Effect of 2-APB |
| TRPC (e.g., TRPC3, TRPC5, TRPC6) | Generally inhibitory |
| TRPV (e.g., TRPV1, TRPV2, TRPV3) | Generally activating |
| TRPM (e.g., TRPM2, TRPM7, TRPM8) | Generally inhibitory |
Conclusion
The primary research articles on 2-APB's function illustrate a fascinating journey of scientific discovery. Initially identified as a specific inhibitor of the IP3 receptor by Maruyama et al. (1997), subsequent work, most notably by Prakriya and Lewis (2001), revealed a more complex and ultimately more interesting pharmacology. The discovery of its bimodal, IP3 receptor-independent modulation of SOCE has made 2-APB an invaluable, though complex, tool for dissecting the components and mechanisms of store-operated calcium entry. However, its broad range of targets, including numerous TRP channels, necessitates careful experimental design and interpretation of results. This guide has provided a detailed overview of the foundational studies that have shaped our understanding of this multifaceted compound.
References
- 1. 2APB, 2-aminoethoxydiphenyl borate, a membrane-penetrable modulator of Ins(1,4,5)P3-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation and inhibition of Ca(2+) release-activated Ca(2+) channels by 2-aminoethyldiphenyl borate (2-APB) occurs independently of IP(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Solubility Profile of 2-APB Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of 2-APB Hydrochloride Solubility in Dimethyl Sulfoxide (DMSO) and Physiological Buffers for Scientific Research and Drug Development Professionals.
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Aminoethoxydiphenyl borate hydrochloride (2-APB HCl), a crucial parameter for its application in experimental research. The document details its solubility in the common organic solvent, DMSO, and various physiological buffers, alongside considerations for its stability in aqueous solutions. Furthermore, it outlines detailed experimental protocols for solubility determination and explores the key signaling pathways modulated by 2-APB.
Solubility Data of 2-APB and its Hydrochloride Salt
The solubility of 2-APB and its hydrochloride salt varies significantly between organic solvents and aqueous physiological buffers. The following tables summarize the available quantitative data.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 20[1] | ~88.8 | - |
| PBS (pH 7.2) | 10[1] | ~44.4 | Significant hydrolysis may occur. |
Table 2: Solubility of 2-APB (Free Base)
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥9.4[2] | ≥41.7 | - |
| DMSO | 22.51[3] | 100[3][4] | Gentle warming may be required. |
| DMSO | 45[5] | 199.92[5] | Use of fresh, non-hygroscopic DMSO is recommended for optimal solubility.[5] |
| DMSO | 250[6] | 1110.67[6] | Ultrasonic treatment may be necessary.[6] |
Note on Stability in Aqueous Solutions: 2-APB is known to undergo hydrolysis in aqueous environments. This degradation can significantly impact the effective concentration of the compound in physiological buffers over time. Researchers should consider this instability when designing and interpreting experiments, with freshly prepared solutions being paramount.[7]
Experimental Protocols for Solubility Determination
A standardized and reproducible method for determining solubility is critical for accurate experimental design. The shake-flask method is a widely accepted technique for establishing the equilibrium solubility of a compound.
Detailed Protocol: Shake-Flask Method for Aqueous Solubility of a Hydrochloride Salt
This protocol is adapted from established methodologies for determining the aqueous solubility of hydrochloride salts.
1. Materials and Reagents:
-
This compound powder
-
Phosphate Buffered Saline (PBS), pH 7.4 (or other physiological buffer of interest)
-
Deionized water
-
Calibrated pH meter
-
Analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
2. Procedure:
-
Preparation of Buffer: Prepare PBS (pH 7.4) according to standard laboratory protocols. Ensure the pH is accurately adjusted.
-
Sample Preparation: Weigh an excess amount of this compound into a clear glass vial. The excess solid should be visually apparent after equilibration.
-
Incubation: Add a precise volume of the physiological buffer to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard curve of known concentrations of this compound should be prepared in the same buffer to ensure accurate quantification.
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific physiological buffer under the tested conditions.
Key Signaling Pathways Modulated by 2-APB
2-APB is a widely used pharmacological tool due to its ability to modulate intracellular calcium signaling through various mechanisms. The primary targets include inositol 1,4,5-trisphosphate (IP3) receptors and Transient Receptor Potential (TRP) channels, as well as the store-operated calcium entry (SOCE) machinery.
Inhibition of IP3 Receptor-Mediated Calcium Release
2-APB is known to inhibit the release of calcium from the endoplasmic reticulum (ER) by acting as an antagonist of IP3 receptors. This action prevents the mobilization of intracellular calcium stores, a critical step in many cellular signaling cascades.
References
- 1. chemicalroute.com [chemicalroute.com]
- 2. raybiotech.com [raybiotech.com]
- 3. 2-APB | IP3 Receptors | Tocris Bioscience [tocris.com]
- 4. 2-APB | SOCE modulator | Hello Bio [hellobio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The calcium channel modulator 2-APB hydrolyzes in physiological buffers and acts as an effective radical scavenger and inhibitor of the NADPH oxidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth exploration of 2-APB's effects on neuronal excitability
An In-Depth Technical Guide to the Effects of 2-Aminoethoxydiphenyl Borate (2-APB) on Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoethoxydiphenyl borate (2-APB) is a membrane-permeable compound widely utilized in neuroscience research as a modulator of intracellular calcium (Ca²⁺) signaling. Initially characterized as an antagonist of the inositol 1,4,5-trisphosphate receptor (IP₃R), its pharmacological profile is now understood to be considerably more complex. 2-APB exerts a multifaceted influence on neuronal excitability through its interaction with a variety of molecular targets, including but not limited to, IP₃ receptors, store-operated calcium (SOC) channels, Transient Receptor Potential (TRP) channels, and various potassium (K⁺) channels. This technical guide provides a comprehensive exploration of the core effects of 2-APB on neuronal excitability, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate a deeper understanding and application of this compound in research and drug development.
Core Mechanisms of Action on Neuronal Excitability
The primary effect of 2-APB on pyramidal neurons in brain regions such as the neocortex and hippocampus is a significant and reversible increase in neuronal excitability.[1][2] This is not attributable to a single molecular interaction but rather a combination of effects on multiple ion channels and signaling pathways.
The leading hypothesis for this increase in excitability is the inhibition of voltage- and Ca²⁺-dependent potassium (K⁺) conductances.[1][2] By blocking these K⁺ channels, 2-APB reduces the hyperpolarizing currents that typically follow an action potential, leading to a lower threshold for subsequent firing and a broadening of the action potential itself.
However, the pharmacology of 2-APB is complex and concentration-dependent. It is a known modulator of a wide array of targets:
-
Inositol 1,4,5-Trisphosphate Receptors (IP₃Rs): 2-APB is a functional, membrane-permeable antagonist of IP₃Rs, with a reported IC₅₀ of 42 μM. It inhibits IP₃-mediated Ca²⁺ release from intracellular stores, although this effect can be inconsistent.[1][3]
-
Store-Operated Calcium (SOC) Channels: The effect of 2-APB on SOC channels is biphasic. At low concentrations (< 10 μM), it can stimulate store-operated calcium entry, while at higher concentrations (up to 50 μM), it is inhibitory.
-
Transient Receptor Potential (TRP) Channels: 2-APB is a broad-spectrum modulator of TRP channels. It blocks several members of this family, including TRPC1, TRPC3, TRPC5, TRPC6, TRPV6, TRPM3, TRPM7, TRPM8, and TRPP2.[4] Conversely, it can activate TRPV1, TRPV2, and TRPV3, often at higher concentrations.
-
Voltage-Gated Potassium (Kᵥ) Channels: 2-APB has been shown to inhibit voltage-gated K⁺ channels.[5][6] For instance, it blocks the A-type Kᵥ1.4 channel with an IC₅₀ of 67.3 μM and the delayed outward rectifier channels Kᵥ1.2 and Kᵥ1.3 with IC₅₀ values of 310.4 μM and 454.9 μM, respectively.[5]
-
Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) Pumps: 2-APB has been reported to inhibit SERCA pumps, which would contribute to the depletion of intracellular Ca²⁺ stores.[1]
Quantitative Data on the Effects of 2-APB
The following tables summarize the quantitative effects of 2-APB on various neuronal and cellular parameters as reported in the literature.
Table 1: Effects of 2-APB on Neuronal Excitability Parameters
| Parameter | Effect | Concentration | Cell Type | Reference |
| Input Resistance | Increase | 100 µM | Neocortical & Hippocampal Pyramidal Neurons | [1][2] |
| Delay to Action Potential Onset | Decrease | 100 µM | Neocortical & Hippocampal Pyramidal Neurons | [1][2] |
| Action Potential Width | Increase | 100 µM | Neocortical & Hippocampal Pyramidal Neurons | [1][2] |
| Afterhyperpolarizations (AHPs) | Decrease in magnitude | 100 µM | Neocortical & Hippocampal Pyramidal Neurons | [1][2] |
| Post-spike Afterdepolarizations (ADPs) | Increase in magnitude | 100 µM | Neocortical & Hippocampal Pyramidal Neurons | [1][2] |
Table 2: Pharmacological Profile of 2-APB on Key Molecular Targets
| Target | Action | IC₅₀ / Effective Concentration | Notes | Reference |
| IP₃ Receptors | Antagonist | 42 µM | Inconsistent inhibition of Ca²⁺ release | [1][3] |
| Store-Operated Calcium (SOC) Channels | Biphasic: Stimulatory at low conc., Inhibitory at high conc. | < 10 µM (stimulatory), up to 50 µM (inhibitory) | ||
| Kᵥ1.4 Channels | Inhibitor | 67.3 µM | A-type K⁺ channel | [5] |
| Kᵥ1.2 Channels | Inhibitor | 310.4 µM | Delayed outward rectifier K⁺ channel | [5] |
| Kᵥ1.3 Channels | Inhibitor | 454.9 µM | Delayed outward rectifier K⁺ channel | [5] |
| TRPC5 Channels | Blocker | 20 µM | [4] | |
| Long-Term Potentiation (LTP) | Reverses Aβ-induced suppression | 10 µM | Neuroprotective effect | [7] |
Detailed Experimental Protocols
Electrophysiological Recording of Neuronal Excitability
This protocol is adapted from studies investigating 2-APB's effects on pyramidal neurons in brain slices.
Objective: To measure changes in intrinsic membrane properties and action potential firing in response to 2-APB application.
Materials:
-
Brain slice preparation (e.g., hippocampus or neocortex) from rodents.
-
Artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ / 5% CO₂.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass pipettes (3-5 MΩ).
-
Intracellular solution (K-gluconate based).
-
2-APB stock solution (e.g., in DMSO) and final dilution in aCSF.
Procedure:
-
Prepare acute brain slices (e.g., 300-400 µm thick) and allow them to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Establish a whole-cell patch-clamp recording from a pyramidal neuron in the region of interest.
-
In current-clamp mode, inject a series of hyperpolarizing and depolarizing current steps to determine baseline intrinsic properties (e.g., resting membrane potential, input resistance, action potential threshold, firing frequency, AHP, and ADP).
-
Bath-apply 2-APB at the desired concentration (e.g., 100 µM) and allow it to perfuse for a sufficient duration (e.g., 10-15 minutes).
-
Repeat the current injection protocol to measure the effects of 2-APB on the same neuronal parameters.
-
Perform a washout by perfusing with aCSF without 2-APB to assess the reversibility of the effects.
-
Analyze the recorded data to quantify changes in the measured parameters.
Calcium Imaging of Intracellular Ca²⁺ Dynamics
Objective: To visualize and quantify the effect of 2-APB on intracellular Ca²⁺ release and store-operated Ca²⁺ entry.
Materials:
-
Cultured neurons or acute brain slices.
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Fluorescence microscopy setup with a suitable light source and camera.
-
Perfusion system.
-
Agonist to induce IP₃-mediated Ca²⁺ release (e.g., a glutamate receptor agonist).
-
Thapsigargin to induce store depletion for studying SOCE.
-
2-APB.
Procedure:
-
Load the cells or brain slice with the Ca²⁺ indicator dye according to the manufacturer's protocol.
-
Mount the preparation on the microscope stage and perfuse with a physiological saline solution.
-
Acquire baseline fluorescence images.
-
To assess the effect on IP₃-mediated release, apply an agonist to stimulate the pathway and record the resulting Ca²⁺ transient.
-
After a recovery period, pre-incubate the preparation with 2-APB and then re-apply the agonist to observe any inhibition of the Ca²⁺ signal.
-
To study SOCE, deplete intracellular stores with thapsigargin in a Ca²⁺-free medium, then re-introduce extracellular Ca²⁺ to measure the influx. Compare the rate and amplitude of this influx in the presence and absence of 2-APB.
-
Analyze the fluorescence intensity changes over time to quantify the effects of 2-APB on Ca²⁺ dynamics.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of 2-APB's Multifaceted Effects
Caption: Multifaceted molecular targets of 2-APB leading to increased neuronal excitability.
Experimental Workflow for Electrophysiology
Caption: Workflow for assessing 2-APB's effects on neuronal excitability via patch-clamp.
Functional Implications and Therapeutic Potential
The ability of 2-APB to modulate neuronal excitability and intracellular Ca²⁺ homeostasis has significant functional implications. In the context of neurodegenerative diseases like Alzheimer's, 2-APB has shown neuroprotective effects. For example, at a concentration of 10 μM, it can reverse the suppression of long-term potentiation (LTP) induced by β-amyloid oligomers.[7] This is thought to occur through the blockade of Aβ-induced intracellular Ca²⁺ elevation and subsequent pro-apoptotic signaling pathways.[7]
Furthermore, by inhibiting certain K⁺ channels, 2-APB can influence synaptic plasticity and network activity. Its broad-spectrum activity, however, makes it a challenging candidate for therapeutic development, as off-target effects are likely. Nevertheless, it remains an invaluable pharmacological tool for dissecting the complex interplay between intracellular Ca²⁺ signaling and neuronal excitability. The diverse molecular targets of 2-APB could also serve as a basis for developing more specific modulators for therapeutic intervention in neurological disorders characterized by aberrant neuronal excitability or Ca²⁺ dysregulation.
Conclusion
2-Aminoethoxydiphenyl borate is a pharmacologically complex molecule that robustly increases the excitability of pyramidal neurons. This effect is primarily mediated by the inhibition of voltage- and Ca²⁺-dependent K⁺ channels, although its interactions with IP₃Rs, SOC channels, and TRP channels also contribute to its overall impact on neuronal function. The concentration-dependent and multifaceted nature of its actions necessitates careful consideration in experimental design and data interpretation. The quantitative data and protocols provided in this guide aim to equip researchers with the necessary information to effectively utilize 2-APB as a tool to explore the intricate mechanisms governing neuronal excitability and to potentially identify novel targets for the treatment of neurological disorders.
References
- 1. 2-Aminoethoxydiphenyl-borate (2-APB) increases excitability in pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminoethoxydiphenyl-borate (2-APB) increases excitability in pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-aminoethoxydiphenyl borate (2-APB) is a reliable blocker of store-operated Ca2+ entry but an inconsistent inhibitor of InsP3-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Block of TRPC5 channels by 2-aminoethoxydiphenyl borate: a differential, extracellular and voltage-dependent effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effects of 2-Aminoethoxydiphenyl Borate (2-APB) on Three KV1 Channel Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Ca2+ channel inhibitor 2-APB reverses β-amyloid-induced LTP deficit in hippocampus by blocking BAX and caspase-3 hyperactivation - PMC [pmc.ncbi.nlm.nih.gov]
The Complex Role of 2-Aminoethoxydiphenyl Borate (2-APB) in Intracellular Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoethoxydiphenyl borate (2-APB) is a membrane-permeable compound that has been extensively used as a pharmacological tool to investigate intracellular calcium (Ca²⁺) signaling pathways. Initially identified as an antagonist of the inositol 1,4,5-trisphosphate receptor (IP₃R), subsequent research has revealed a far more complex pharmacological profile. 2-APB is now understood to modulate a wide array of targets, including store-operated calcium entry (SOCE) channels, various members of the Transient Receptor Potential (TRP) channel family, and sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps. This technical guide provides an in-depth overview of the foundational studies on 2-APB, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.
Data Presentation: Quantitative Effects of 2-APB
The following tables summarize the quantitative data on the effects of 2-APB on its primary molecular targets. These values, collated from various studies, highlight the compound's dose-dependent and often biphasic nature of action.
| Target | Action | Species/Cell Line | IC₅₀ / EC₅₀ | Reference(s) |
| IP₃ Receptors | ||||
| IP₃R (general) | Antagonist | Not specified | 42 µM | [1] |
| IP₃R1 | Antagonist | DT40 cells | Significant inhibition at 50 µM | [2] |
| IP₃R2 | Antagonist | DT40 cells | No significant effect at 50 µM | [2] |
| IP₃R3 | Antagonist | DT40 cells | Inhibition at 100 µM | [2] |
| Store-Operated Calcium Entry (SOCE) | ||||
| SOCE (general) | Potentiation | Jurkat T cells, DT40 B cells, RBL cells | 1-10 µM | [3] |
| SOCE (general) | Inhibition | Jurkat T cells, DT40 B cells, RBL cells | > 20-30 µM | [1][3] |
| Orai Channels | ||||
| Orai1 | Inhibition | HEK293 cells | High sensitivity to inhibition by 50 µM 2-APB | [4][5] |
| Orai2 | Partial Inhibition | HEK293 cells | Less sensitive to inhibition by 50 µM 2-APB | [4][5] |
| Orai3 | Potentiation | HEK293 cells | Potentiated by 25-75 µM 2-APB | [5][6] |
| SERCA Pumps | ||||
| SERCA1A | Inhibition | Not specified | 725 µM (pH 7.2), 70 µM (pH 6.0) | [7] |
| SERCA2B | Inhibition | Not specified | 325 µM (pH 7.2) | [7] |
| TRP Channels | ||||
| TRPV1 | Activation | HEK293 cells | 114 ± 8 µM | [8] |
| TRPV2 | Activation | HEK293 cells | 129 ± 13 µM | [8] |
| TRPV3 | Activation | HEK293 cells | 34 ± 12 µM | [8] |
| TRPC5 | Inhibition | HEK293 cells | 20 µM | [9] |
| TRPC6 | Inhibition | Not specified | - | [1] |
| TRPV6 | Inhibition | HEK293 cells | 184 ± 8 µM (rat), 274 ± 27 µM (human) | [10] |
| TRPM7 | Inhibition | Jurkat T cells | 70-170 µM |
Signaling Pathways and Mechanisms of Action
2-APB's multifaceted effects on intracellular Ca²⁺ signaling stem from its interactions with multiple key regulatory proteins. The following diagrams illustrate the primary signaling pathways modulated by 2-APB.
The mechanism of store-operated calcium entry (SOCE) involves the sensing of ER Ca²⁺ depletion by STIM1, which then translocates to ER-plasma membrane junctions to activate Orai channels. 2-APB disrupts this process at multiple levels.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational studies. The following section outlines key experimental protocols used to characterize the effects of 2-APB on intracellular Ca²⁺ signaling.
Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2 AM
This protocol describes the measurement of SOCE in a cell population using the ratiometric Ca²⁺ indicator Fura-2 AM.
Methodology:
-
Cell Preparation: Plate cells (e.g., HEK293, Jurkat T cells) onto glass coverslips and grow to the desired confluency.
-
Dye Loading: Incubate cells with 2-5 µM Fura-2 AM in a physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) for 30-60 minutes at room temperature or 37°C.
-
Washing: Wash the cells twice with dye-free saline solution to remove extracellular Fura-2 AM.
-
Baseline Measurement: Mount the coverslip in a perfusion chamber on a fluorescence microscope. Perfuse with a Ca²⁺-containing saline solution and record the baseline 340/380 nm fluorescence excitation ratio.
-
Store Depletion: Switch to a Ca²⁺-free saline solution containing a SERCA inhibitor (e.g., 1-2 µM thapsigargin) to passively deplete the ER Ca²⁺ stores. This will cause a transient increase in cytosolic Ca²⁺ followed by a return to a lower plateau.
-
2-APB Application: Introduce the Ca²⁺-free saline solution containing the desired concentration of 2-APB and incubate for a few minutes.
-
Induction of SOCE: Reintroduce the Ca²⁺-containing saline solution (with 2-APB still present). The subsequent increase in the Fura-2 ratio represents SOCE.
-
Data Analysis: The magnitude and rate of the rise in the Fura-2 ratio are quantified to determine the effect of 2-APB on SOCE.
Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement
This protocol allows for the direct measurement of the Ca²⁺ release-activated Ca²⁺ current (ICRAC), which underlies SOCE.
Methodology:
-
Cell Preparation: Use cells plated on coverslips suitable for patch-clamp recording.
-
Pipette and Bath Solutions:
-
Internal (Pipette) Solution: Contains a high concentration of a Ca²⁺ chelator (e.g., 10-20 mM BAPTA or EGTA) to deplete the ER Ca²⁺ stores upon establishing the whole-cell configuration. Also includes ions to mimic the intracellular environment (e.g., Cs-glutamate).
-
External (Bath) Solution: A physiological saline solution containing a high concentration of Ca²⁺ (e.g., 10-20 mM) to maximize the inward current.
-
-
Whole-Cell Configuration: Establish a giga-ohm seal between the patch pipette and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration. This initiates the dialysis of the cell with the pipette solution, leading to store depletion and activation of ICRAC.
-
Voltage Protocol: Clamp the cell at a holding potential of 0 mV. Apply repetitive voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit and measure the current. ICRAC is characterized by its strong inward rectification.
-
2-APB Application: Once a stable ICRAC is established, perfuse the bath with the external solution containing the desired concentration of 2-APB.
-
Data Analysis: Record the changes in the current amplitude and kinetics in the presence of 2-APB to determine its effects on ICRAC.
TIRF Microscopy for STIM1 Puncta Formation Analysis
Total Internal Reflection Fluorescence (TIRF) microscopy is used to visualize and quantify the clustering of STIM1 at the ER-plasma membrane junctions (puncta) upon store depletion.
Methodology:
-
Cell Transfection: Transfect cells with a fluorescently tagged STIM1 construct (e.g., YFP-STIM1).
-
Cell Plating: Plate the transfected cells on high-refractive index glass coverslips.
-
TIRF Microscopy Setup: Mount the coverslip on a TIRF microscope. The laser is directed at an angle that results in total internal reflection at the glass-cell interface, creating an evanescent field that selectively excites fluorophores within ~100 nm of the coverslip.
-
Image Acquisition:
-
Acquire baseline images of YFP-STIM1 distribution in a Ca²⁺-containing buffer.
-
Perfuse with a Ca²⁺-free buffer containing a store-depleting agent (e.g., thapsigargin).
-
Acquire a time-lapse series of images to visualize the formation of STIM1 puncta.
-
-
2-APB Treatment: Once puncta are formed, perfuse with the same solution containing the desired concentration of 2-APB. Continue acquiring images to observe the effect of 2-APB on the stability and number of puncta.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the number, size, and intensity of STIM1 puncta per cell before and after 2-APB treatment.
Measurement of Mitochondrial Calcium Uptake using Rhod-2 AM
This protocol describes a method to assess the effect of 2-APB on mitochondrial Ca²⁺ uptake using the fluorescent indicator Rhod-2 AM.
Methodology:
-
Cell Preparation: Culture cells on glass-bottom dishes.
-
Dye Loading: Load the cells with 5 µM Rhod-2 AM, a fluorescent Ca²⁺ indicator that preferentially accumulates in mitochondria due to its positive charge, for 30 minutes at room temperature.[10]
-
Washing and De-esterification: Wash the cells with a physiological buffer and allow for de-esterification of the dye for at least 30 minutes.[10]
-
Imaging: Mount the dish on a confocal or fluorescence microscope.
-
Baseline and Stimulation: Record baseline Rhod-2 fluorescence. Stimulate the cells with an agonist that induces a rise in cytosolic Ca²⁺ (e.g., histamine or ATP) to trigger mitochondrial Ca²⁺ uptake.
-
2-APB Application: Pre-incubate the cells with the desired concentration of 2-APB before agonist stimulation, or apply 2-APB during the Ca²⁺ transient, to assess its effect on mitochondrial Ca²⁺ uptake.
-
Data Analysis: Quantify the change in Rhod-2 fluorescence intensity within the mitochondria to determine the rate and extent of Ca²⁺ uptake in the presence and absence of 2-APB.
Conclusion
References
- 1. The calcium channel modulator 2-APB hydrolyzes in physiological buffers and acts as an effective radical scavenger and inhibitor of the NADPH oxidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Potentiation and inhibition of Ca2+ release-activated Ca2+ channels by 2-aminoethyldiphenyl borate (2-APB) occurs independently of IP3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminoethoxydiphenyl borate (2-APB) stimulates a conformationally coupled calcium release pathway in the NG115-401L neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of inhibition on STIM1-Orai1 mediated Ca2+ entry induced by 2-aminoethoxydiphenyl borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subtle actions of 2-amino-4-phosphonobutyrate (APB) on the Off pathway in the mudpuppy retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands that lack stimulant effects but display psychedelic-like activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Complex Actions of 2-Aminoethyldiphenyl Borate on Store-operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
The Off-Target Profile of 2-APB: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Off-Target Effects of 2-Aminoethoxydiphenyl Borate (2-APB)
Introduction
2-Aminoethoxydiphenyl borate (2-APB) is a versatile pharmacological tool, widely recognized for its modulatory effects on inositol 1,4,5-trisphosphate (IP3) receptors and store-operated calcium entry (SOCE). However, its utility is complicated by a broad range of off-target activities that can significantly influence experimental outcomes. This technical guide provides a comprehensive overview of the principal off-target effects of 2-APB, offering researchers, scientists, and drug development professionals a detailed resource to inform experimental design and data interpretation. This document summarizes key quantitative data, outlines detailed experimental protocols for investigating these interactions, and visualizes the associated signaling pathways and workflows.
Data Presentation: Quantitative Analysis of 2-APB Off-Target Interactions
The following tables summarize the quantitative data on the off-target effects of 2-APB across various molecular targets. These values, primarily IC50 and EC50, provide a comparative measure of 2-APB's potency at these unintended sites.
Table 1: Inhibition of Ion Channels by 2-APB
| Target Channel | Channel Subtype | Species/Cell Line | Method | IC50 | Reference |
| Voltage-Gated Potassium (Kv) Channels | Kv1.2 | Human | Whole-Cell Patch Clamp | 310.4 µM | [1][2] |
| Kv1.3 | Human | Whole-Cell Patch Clamp | 454.9 µM | [1][2] | |
| Kv1.4 | Human | Whole-Cell Patch Clamp | 67.3 µM | [1][2] | |
| Transient Receptor Potential (TRP) Channels | TRPC5 | Human (HEK-293) | Patch-Clamp Recording | 20 µM | [3] |
| TRPC6 | Human (HEK-293) | Patch-Clamp Recording | Not specified | [3] | |
| TRPM2 | Patch-Clamp Recording | Not specified | [4] | ||
| TRPM3 | Human (HEK-293) | Patch-Clamp Recording | Not specified | [3] | |
| TRPM7 | Human (Jurkat T cells) | Patch-Clamp Recording | 70-170 µM | [5] | |
| Connexin (Gap Junction) Channels | Cx26 | Human (N2A cells) | Dual Whole-Cell Patch-Clamp | >20 µM | [6] |
| Cx30 | Human (N2A cells) | Dual Whole-Cell Patch-Clamp | ~20 µM | [6] | |
| Cx32 | Human | Liposome-based transport-specific fractionation assay | ~47 µM | [7] | |
| Cx36 | Human (N2A cells) | Dual Whole-Cell Patch-Clamp | 3.0 µM | [6] | |
| Cx40 | Human (N2A cells) | Dual Whole-Cell Patch-Clamp | <20 µM | [6] | |
| Cx43 | Human (N2A cells) | Dual Whole-Cell Patch-Clamp | 51.6 µM | [6] | |
| Cx45 | Human (N2A cells) | Dual Whole-Cell Patch-Clamp | 18.1 µM | [6] | |
| Cx46 | Human (N2A cells) | Dual Whole-Cell Patch-Clamp | 29.4 µM | [6] | |
| Cx50 | Human (N2A cells) | Dual Whole-Cell Patch-Clamp | 3.7 µM | [6] |
Table 2: Activation of Ion Channels by 2-APB
| Target Channel | Channel Subtype | Species/Cell Line | Method | Effective Concentration | Reference |
| Transient Receptor Potential (TRP) Channels | TRPV1 | Not specified | Activator | [5] | |
| TRPV2 | Not specified | Activator | [5] | ||
| TRPV3 | Not specified | Activator | [5] |
Table 3: Effects of 2-APB on Pumps and Other Proteins
| Target | Effect | Species/Cell Line | Method | IC50/Effective Concentration | Reference |
| SERCA Pumps | Inhibition | SERCA1A | Not specified | 725 µM (pH 7.2), 70 µM (pH 6.0) | [8] |
| Inhibition | SERCA2B | Not specified | 325 µM (pH 7.2) | [8] | |
| Mitochondria | Inhibition of Complex I | Mouse Skeletal Muscle | Respirometry | 200 µM | [9] |
| Inhibition of Complex III | Mouse Skeletal Muscle | Respirometry | 120 µM | [9] | |
| Monoamine Transporters | Inhibition | Not specified | Not specified | Not specified | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of 2-APB's off-target effects.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
This protocol is a generalized procedure for recording ion channel activity in response to 2-APB, based on methodologies used for Kv and TRP channels.
1. Cell Preparation:
-
Culture cells (e.g., HEK-293) expressing the ion channel of interest on glass coverslips.
-
For transient transfections, use a suitable transfection reagent and allow 24-48 hours for protein expression.
-
Prior to recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
2-APB Stock Solution: Prepare a 100 mM stock solution of 2-APB in DMSO and store at -20°C. Dilute to the final desired concentration in the extracellular solution immediately before use.
3. Recording Procedure:
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a selected cell with the patch pipette while applying positive pressure.
-
Form a gigaohm seal (seal resistance > 1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -80 mV.
-
Apply voltage steps or ramps to elicit channel currents. For example, for Kv channels, use depolarizing steps from -80 mV to +60 mV in 10 mV increments.
-
After obtaining a stable baseline recording, perfuse the recording chamber with the 2-APB-containing extracellular solution.
-
Record the changes in current amplitude and kinetics in the presence of 2-APB.
Calcium Imaging for Intracellular Calcium Modulation
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to 2-APB, particularly its effects on SERCA pumps and mitochondrial calcium uptake.
1. Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes.
-
Wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing (in mM): 137 NaCl, 5.4 KCl, 0.25 Na2HPO4, 0.44 KH2PO4, 1.3 CaCl2, 1.0 MgSO4, 4.2 NaHCO3, 5.5 Glucose.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in HBSS for 30-60 minutes at room temperature in the dark.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
2. Imaging Procedure:
-
Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a system with a high-speed camera and appropriate filter sets).
-
Excite Fura-2 at 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, excite at ~488 nm and measure emission at ~520 nm.
-
Acquire baseline fluorescence for a few minutes.
-
To study SERCA inhibition, first deplete endoplasmic reticulum (ER) calcium stores with a SERCA inhibitor like thapsigargin (1-2 µM) in a calcium-free HBSS.
-
Re-introduce calcium to the extracellular solution to measure store-operated calcium entry (SOCE).
-
Apply 2-APB at various concentrations and monitor the changes in the fluorescence signal, which reflects [Ca2+]i. A slower decay of the calcium transient after store depletion can indicate SERCA inhibition.
Neurotransmitter Release Assay for Monoamine Transporters
This protocol is a general method to assess the effect of 2-APB on the release of monoamines (dopamine, serotonin) from synaptosomes or cultured neuronal cells.
1. Preparation of Synaptosomes or Cells:
-
Synaptosomes: Isolate synaptosomes from rodent brain tissue (e.g., striatum for dopamine, hippocampus for serotonin) by differential centrifugation.
-
Cultured Cells: Use neuronal cell lines (e.g., PC12, SH-SY5Y) or primary neurons.
2. Loading with Radiolabeled Neurotransmitter:
-
Pre-incubate the synaptosomes or cells in a buffered salt solution.
-
Load with a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]serotonin) for a specific period (e.g., 15-30 minutes) at 37°C.
-
Wash the preparations to remove excess unincorporated radiolabel.
3. Release Experiment:
-
Resuspend the loaded synaptosomes or cells in fresh buffer.
-
Aliquot the suspension into tubes or a multi-well plate.
-
Initiate the release experiment by adding a depolarizing stimulus (e.g., high KCl concentration) or a transporter substrate (e.g., amphetamine) in the presence or absence of various concentrations of 2-APB.
-
Incubate for a short period (e.g., 5-10 minutes).
-
Terminate the release by rapid filtration or centrifugation.
-
Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomes/cells using a scintillation counter.
-
Calculate the percentage of neurotransmitter release and compare the effects of 2-APB to control conditions.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to 2-APB's off-target effects.
Signaling Pathways
Caption: Mechanisms of 2-APB-induced inhibition of TRPM7 and Connexin channels.
Caption: Off-target effects of 2-APB on intracellular calcium handling and mitochondrial respiration.
Experimental Workflows
Caption: Workflow for whole-cell patch-clamp analysis of 2-APB's effects on ion channels.
Conclusion
The data and protocols presented in this technical guide underscore the promiscuous nature of 2-APB as a pharmacological agent. Its effects extend far beyond its primary targets, influencing a variety of ion channels, pumps, and intracellular organelles. A thorough understanding of these off-target interactions is critical for the accurate interpretation of experimental data and for the design of robust studies. Researchers employing 2-APB should carefully consider the potential for these confounding effects and, where possible, use complementary approaches to validate their findings. This guide serves as a foundational resource to aid in the informed use of 2-APB in scientific research.
References
- 1. 2-Aminoethyl diphenyl borinate (2-APB) inhibits TRPM7 channels through an intracellular acidification mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Block of TRPC5 channels by 2-aminoethoxydiphenyl borate: a differential, extracellular and voltage-dependent effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Inhibition of the transient receptor potential cation channel TRPM2 by 2-aminoethoxydiphenyl borate (2-APB) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Inhibitory and stimulatory micropeptides preferentially bind to different conformations of the cardiac calcium pump - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-aminoethoxydiphenyl borate directly inhibits channels composed of connexin26 and/or connexin32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of SERCA Ca2+ pumps by 2-aminoethoxydiphenyl borate (2-APB). 2-APB reduces both Ca2+ binding and phosphoryl transfer from ATP, by interfering with the pathway leading to the Ca2+-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 2-aminoethoxydiphenyl borate on the functions of mouse skeletal muscle mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Cell Calcium Imaging as a Reliable Method to Study Neuron–Glial Circuits - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 2-APB in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Aminoethoxydiphenyl borate (2-APB) is a widely utilized pharmacological tool in the study of intracellular calcium (Ca²⁺) signaling. Initially characterized as a membrane-permeable antagonist of the inositol 1,4,5-trisphosphate receptor (IP₃R), its pharmacological profile is now understood to be more complex. 2-APB also modulates the activity of various channels, including store-operated calcium (SOC) channels and members of the transient receptor potential (TRP) channel family.[1][2][3] This multifaceted activity makes 2-APB a valuable, albeit complex, tool for dissecting Ca²⁺ signaling pathways. Careful consideration of its concentration-dependent and cell-type-specific effects is crucial for the accurate interpretation of experimental results.[4][5][6]
These application notes provide a comprehensive overview of the use of 2-APB in calcium imaging experiments, including its mechanism of action, detailed experimental protocols, and a summary of its quantitative effects on various molecular targets.
Data Presentation
Table 1: Quantitative Effects of 2-APB on Various Molecular Targets
| Target | Action | Concentration Range / IC₅₀ / EC₅₀ | Cell Type / Experimental System | Reference |
| IP₃ Receptors (IP₃R) | Antagonist | IC₅₀ = 42 µM | Various | [3] |
| Store-Operated Ca²⁺ Entry (SOCE) / CRAC Channels | Potentiation | ≤ 5-10 µM | Jurkat T cells, DT40 B cells, RBL cells, HEK293 cells | [3][4][5] |
| Store-Operated Ca²⁺ Entry (SOCE) / CRAC Channels | Inhibition | ≥ 30-50 µM | Jurkat T cells, DT40 B cells, RBL cells, HEK293 cells | [3][5][6] |
| TRPC1, TRPC3, TRPC5, TRPC6, TRPC7 | Inhibition | Micromolar concentrations | Heterologous expression systems | [7][8] |
| TRPV1, TRPV2, TRPV3 | Activation | EC₅₀ (TRPV1) = 114 µM, EC₅₀ (TRPV2) = 129 µM, EC₅₀ (TRPV3) = 34 µM | Heterologous expression systems | [8] |
| TRPM2, TRPM7, TRPM8 | Inhibition | Micromolar concentrations | Various | [9] |
| SERCA Pumps | Inhibition | Not explicitly quantified in the provided results | Various | [10] |
| Voltage-gated K⁺ channels | Inhibition | Not explicitly quantified in the provided results | Neuronal preparations | [10] |
Note: The effects of 2-APB can be highly dependent on the specific experimental conditions, including the cell type and the expression levels of its various targets. It is recommended to perform dose-response experiments to determine the optimal concentration for a particular system.
Experimental Protocols
Protocol 1: General Procedure for Calcium Imaging using 2-APB
This protocol outlines a general workflow for investigating the effect of 2-APB on intracellular calcium dynamics using fluorescent calcium indicators.
1. Cell Preparation and Dye Loading: a. Seed cells on a suitable imaging plate or coverslip and culture until the desired confluency. b. Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS). The final dye concentration typically ranges from 1-5 µM. c. Remove the culture medium from the cells and wash once with the physiological buffer. d. Incubate the cells with the dye loading solution for 30-60 minutes at room temperature or 37°C, protected from light. e. After incubation, wash the cells twice with the physiological buffer to remove excess dye. f. Allow the cells to de-esterify the AM ester form of the dye for at least 30 minutes before imaging.
2. Preparation of 2-APB Stock Solution: a. 2-APB is soluble in DMSO.[1] Prepare a concentrated stock solution (e.g., 10-100 mM) in cell culture grade DMSO. b. Store the stock solution at -20°C. Note that moisture-absorbing DMSO can reduce solubility.[1] It is advisable to use fresh DMSO and prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
3. Calcium Imaging Experiment: a. Mount the coverslip with the dye-loaded cells onto the microscope stage. b. Perfuse the cells with the physiological buffer and acquire a stable baseline fluorescence signal. c. To investigate the effect of 2-APB on agonist-induced calcium release, first perfuse the cells with a solution containing the desired concentration of 2-APB for a predetermined pre-incubation time. Then, while still in the presence of 2-APB, stimulate the cells with an agonist that induces IP₃-mediated calcium release (e.g., carbachol, histamine). d. To investigate the effect of 2-APB on store-operated calcium entry, first deplete the intracellular calcium stores in a calcium-free buffer containing a SERCA inhibitor like thapsigargin (e.g., 1 µM). After store depletion, reintroduce a calcium-containing buffer with or without 2-APB to observe SOCE. e. Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of emissions at two different excitation wavelengths (e.g., 340 nm and 380 nm) is used to determine the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (F/F₀) is used.
4. Data Analysis: a. Quantify the changes in intracellular calcium levels. This can be expressed as the peak amplitude of the calcium transient, the area under the curve, or the frequency of calcium oscillations. b. Compare the calcium responses in the presence and absence of 2-APB to determine its effect. c. It is crucial to include appropriate controls, such as a vehicle control (DMSO) and positive/negative controls for the signaling pathway being investigated.
Important Considerations:
-
Hydrolysis: 2-APB can hydrolyze in aqueous physiological buffers.[11][12] It is recommended to prepare fresh dilutions of 2-APB from the stock solution for each experiment.
-
Off-target effects: Be aware of the potential off-target effects of 2-APB, such as inhibition of SERCA pumps and modulation of various TRP channels and other ion channels.[10] Control experiments are essential to rule out these confounding factors.
-
Concentration dependence: The effects of 2-APB are highly concentration-dependent.[4][5][6] A low concentration (e.g., 5 µM) might potentiate SOCE, while a higher concentration (e.g., 50 µM) can be inhibitory.[5]
Mandatory Visualization
Caption: Signaling pathway showing the action of 2-APB on IP₃R and SOC/TRP channels.
Caption: Experimental workflow for a calcium imaging experiment using 2-APB.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-APB | IP3 Receptors | Tocris Bioscience [tocris.com]
- 4. Potentiation and inhibition of Ca2+ release-activated Ca2+ channels by 2-aminoethyldiphenyl borate (2-APB) occurs independently of IP3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Complex Actions of 2-Aminoethyldiphenyl Borate on Store-operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of inhibition of TRPC cation channels by 2-aminoethoxydiphenylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Aminoethoxydiphenyl Borate as a Common Activator of TRPV1, TRPV2, and TRPV3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminoethyl diphenyl borinate (2-APB) inhibits TRPM7 channels through an intracellular acidification mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Aminoethoxydiphenyl-borate (2-APB) increases excitability in pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The calcium channel modulator 2-APB hydrolyzes in physiological buffers and acts as an effective radical scavenger and inhibitor of the NADPH oxidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of 2-APB in the Functional Study of TRPM7 Channels
Introduction
Transient Receptor Potential Melastatin 7 (TRPM7) is a ubiquitously expressed ion channel fused to a C-terminal α-kinase domain, playing a critical role in cellular Mg²⁺ homeostasis, cell proliferation, and survival.[1][2] Given its involvement in various physiological and pathological processes, including anoxic neuronal death and cancer, TRPM7 has emerged as a significant target for therapeutic intervention.[1][2] 2-Aminoethoxydiphenyl borate (2-APB) is a versatile chemical modulator widely used in ion channel research.[3][4][5] Initially recognized as an inhibitor of IP3 receptors and store-operated calcium channels, 2-APB has been shown to affect a broad spectrum of TRP channels, including TRPM7.[3][4][5][6] This document provides detailed application notes and protocols for utilizing 2-APB to investigate the function of TRPM7 channels, tailored for researchers, scientists, and professionals in drug development.
Mechanism of Action of 2-APB on TRPM7
While initially considered a direct blocker, emerging evidence strongly suggests that 2-APB inhibits TRPM7 channels through an indirect mechanism involving intracellular acidification.[3][4][7] At concentrations of 100 µM and higher, 2-APB has been shown to cause a potent and reversible acidification of the cytoplasm.[3][4] TRPM7 channels are known to be sensitive to and inhibited by intracellular acidic pH, with a reported IC50 of pH 6.3.[3] The inhibitory effect of 2-APB on TRPM7 currents is significantly diminished when the intracellular solution is strongly buffered at a physiological or alkaline pH, for instance, by increasing the HEPES concentration from 1 mM to 140 mM.[3][4][5] This finding is crucial for the design and interpretation of experiments using 2-APB to study TRPM7.
Data Presentation: Quantitative Effects of 2-APB on TRPM7
The following tables summarize the quantitative data on the inhibitory effects of 2-APB on TRPM7 channels from various studies.
Table 1: Inhibitory Concentrations of 2-APB on TRPM7 Currents
| Cell Type | Method | 2-APB Concentration (µM) | Inhibition | Reference |
| Jurkat T lymphocytes | Patch Clamp | 10 | No noticeable inhibition | [3] |
| Jurkat T lymphocytes | Patch Clamp | 50 | Slow onset of inhibition | [3] |
| Jurkat T lymphocytes | Patch Clamp | 100 | Potent and reversible inhibition | [3] |
| Jurkat T lymphocytes | Patch Clamp | 100-300 | 60-70% inhibition of current | [5] |
| Jurkat T lymphocytes | Patch Clamp | 300 | Potent and reversible inhibition | [3] |
| HEK-M7 cells | Patch Clamp | 120 (IC50) | Current blockade | |
| HEK-M7 cells | Mn²⁺ quenching of Fura-2 | 115 (IC50) | Quench blockade | |
| Native and overexpressed | Various | 70-170 (IC50 range) | Voltage-independent inhibition | [3][5] |
Table 2: Effects of 2-APB on Cell Viability in TRPM7-Expressing Cells
| Cell Line | Assay | 2-APB Concentration (µM) | Effect | Reference |
| HEK-M7 | Viability Assay | 100-200 | Inhibition of viability | [8] |
| WT-HEK | Viability Assay | 100-200 | No significant effect | [8] |
| MDA-MB-231, AU565, T47D | Viability Assay | Not specified | Suppression of viability | [8] |
Experimental Protocols
Detailed methodologies for key experiments to study TRPM7 function using 2-APB are provided below.
Protocol 1: Electrophysiological Recording of TRPM7 Currents using Patch-Clamp
This protocol is designed to measure TRPM7 channel activity and its inhibition by 2-APB.
1. Cell Preparation:
-
Culture cells (e.g., Jurkat T cells or HEK293 cells overexpressing TRPM7) under standard conditions.
-
For adherent cells, plate them on glass coverslips 24-48 hours before the experiment. For suspension cells, they can be used directly.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.2 with NaOH).
-
Internal (Pipette) Solution (in mM):
-
Low Buffer: 130 Cs-glutamate, 8 NaCl, 10 EGTA, 1 HEPES (pH adjusted to 7.2 with CsOH). To activate TRPM7, ensure the internal solution is nominally free of Mg²⁺.
-
High Buffer (Control): 130 Cs-glutamate, 8 NaCl, 10 EGTA, 140 HEPES (pH adjusted to 7.2 with CsOH).
-
-
2-APB Stock Solution: Prepare a 100 mM stock solution of 2-APB in DMSO. Dilute to the final desired concentration in the external solution immediately before use.
3. Electrophysiology:
-
Perform whole-cell patch-clamp recordings using a standard patch-clamp amplifier and data acquisition system.
-
Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell configuration and hold the cell at a potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) every 5-10 seconds to elicit TRPM7 currents, which are characterized by their outward rectification.
-
Allow the TRPM7 current to fully develop as the intracellular Mg²⁺ is depleted by the pipette solution.
-
Once a stable baseline current is established, perfuse the cells with the external solution containing the desired concentration of 2-APB.
-
Record the current inhibition. The onset of inhibition by 2-APB is typically slow.
-
To confirm reversibility, wash out the 2-APB with the control external solution.
-
To validate the acidification mechanism, repeat the experiment using the high HEPES internal solution, which should abolish the inhibitory effect of 2-APB.
Protocol 2: Calcium Imaging to Measure TRPM7-Mediated Cation Influx
This protocol measures changes in intracellular calcium as an indicator of TRPM7 channel activity. A similar approach can be used with other divalent cations like Mn²⁺ that quench fura-2 fluorescence.
1. Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
2. Dye Loading:
-
Prepare a loading buffer (e.g., HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells with dye-free buffer for at least 30 minutes to allow for de-esterification of the dye.
3. Imaging:
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio in a physiological buffer.
-
To assess TRPM7-mediated influx, one can use a TRPM7 agonist like naltriben or use conditions that favor TRPM7 opening.[9]
-
To study inhibition, after establishing a baseline or agonist-induced signal, perfuse the cells with a buffer containing 2-APB.
-
Record the change in the 340/380 nm fluorescence ratio, which corresponds to the change in intracellular Ca²⁺ concentration.
Protocol 3: Cell Viability Assay
This protocol assesses the effect of TRPM7 inhibition by 2-APB on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells (e.g., TRPM7-expressing and wild-type control cells) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach and grow for 24 hours.
2. Treatment:
-
Prepare serial dilutions of 2-APB in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of 2-APB. Include a vehicle control (DMSO).
-
Incubate the cells for 24-72 hours.
3. Viability Measurement:
-
Use a standard cell viability reagent such as MTT or a Cell Counting Kit-8 (CCK-8).
-
For MTT assay, add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, solubilize the formazan crystals with a solubilization buffer and read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
For CCK-8, add the reagent to each well, incubate for 1-4 hours, and measure the absorbance at 450 nm.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Signaling and Mechanistic Diagrams
Caption: Proposed mechanism of TRPM7 inhibition by 2-APB.
Caption: Experimental workflow for patch-clamp analysis.
Caption: Signaling pathways involving TRPM7 affected by 2-APB.
References
- 1. The Pathophysiologic Roles of TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminoethyl diphenyl borinate (2-APB) inhibits TRPM7 channels through an intracellular acidification mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-aminoethyl diphenyl borinate (2-APB) inhibits TRPM7 channels through an intracellular acidification mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminoethoxydiphenyl Borate as a Common Activator of TRPV1, TRPV2, and TRPV3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Transient Receptor Potential Melastatin 7 (TRPM7) in Cell Viability: A Potential Target to Suppress Breast Cancer Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct calcium regulation of TRPM7 mechanosensitive channels at plasma membrane microdomains visualized by FRET-based single cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 2-APB to Modulate IP3-Mediated Calcium Release in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoethoxydiphenyl borate (2-APB) is a widely utilized membrane-permeable modulator of intracellular calcium (Ca²⁺) signaling. It is primarily known for its effects on inositol 1,4,5-trisphosphate (IP₃) receptors and store-operated calcium entry (SOCE).[1][2] The intricate and often dose-dependent actions of 2-APB make it a valuable tool for dissecting Ca²⁺ signaling pathways, but also necessitate careful experimental design and interpretation.[3][4] These application notes provide detailed protocols and quantitative data to guide researchers in using 2-APB to modulate IP₃-mediated Ca²⁺ release in cell culture.
2-APB was initially characterized as an antagonist of the IP₃ receptor, inhibiting the release of Ca²⁺ from the endoplasmic reticulum (ER).[5][6] However, its pharmacological profile is complex, as it also affects SOCE, transient receptor potential (TRP) channels, and SERCA pumps.[7][8][9] Notably, 2-APB can have biphasic effects on SOCE, potentiating it at low concentrations and inhibiting it at higher concentrations.[4]
Data Presentation
The following tables summarize the concentration-dependent effects of 2-APB on various components of the calcium signaling pathway. These values are compiled from multiple studies and should be used as a guide for optimizing experimental conditions for specific cell types and research questions.
Table 1: 2-APB Concentration Effects on IP₃ Receptors and Calcium Release
| Concentration Range | Effect | Cell Types Studied | Reference |
| 42 µM (IC₅₀) | Inhibition of IP₃-induced Ca²⁺ release | Rat cerebellar microsomes | [6][10] |
| > 90 µM | Induction of gradual Ca²⁺ release | Rat cerebellar microsomes | [6] |
| 50 µM | Abolished cisplatin-induced increase in intracellular Ca²⁺ | HeLa-S3 cells | [11] |
| 60 µM | Complete inhibition of IL-8 induced Ca²⁺ release | Neutrophils | [12] |
| < 30 µM | No effect on carbachol-induced initial Ca²⁺ peak | Pancreatic acinar cells | [3] |
| > 100 µM | Direct increase in intracellular Ca²⁺ | Pancreatic acinar cells | [3] |
Table 2: 2-APB Concentration Effects on Store-Operated Calcium Entry (SOCE)
| Concentration Range | Effect | Cell Types Studied | Reference |
| < 10 µM | Stimulation/Potentiation of SOCE | Jurkat T cells, DT40 B cells, RBL cells | [4] |
| 1-5 µM | Up to five-fold increase in ICRAC amplitude | Jurkat T cells, DT40 B cells, RBL cells | [4] |
| ≥ 10 µM | Transient enhancement followed by inhibition of ICRAC | Jurkat T cells, DT40 B cells, RBL cells | [4] |
| Up to 50 µM | Inhibition of SOCE | General | |
| 40 µM | Inhibition of Ca²⁺ influx through CRAC channels | Jurkat T cells | [4] |
Signaling Pathway Diagram
The following diagram illustrates the key components of the IP₃ signaling pathway and the points of modulation by 2-APB.
Caption: IP₃ signaling pathway and 2-APB modulation points.
Experimental Protocols
This section provides a detailed methodology for investigating the effect of 2-APB on IP₃-mediated calcium release in a cell culture setting using the fluorescent calcium indicator Fura-2 AM.
Materials
-
Cell Line: Adherent mammalian cell line of choice (e.g., HeLa, HEK293)
-
Culture Medium: Appropriate complete growth medium for the chosen cell line
-
Fura-2 AM (acetoxymethyl ester): (e.g., Thermo Fisher Scientific, F1221)
-
2-Aminoethoxydiphenyl borate (2-APB): (e.g., Tocris Bioscience, Cat. No. 1224)
-
Pluronic F-127: (optional, aids in Fura-2 AM solubilization)
-
Probenecid: (optional, anion transport inhibitor to improve dye retention)
-
Agonist for IP₃ production: (e.g., carbachol, histamine, ATP, depending on the cell line)
-
Hanks' Balanced Salt Solution (HBSS): supplemented with 1 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, and 20 mM HEPES, pH 7.4
-
Calcium-free HBSS: As above, but without CaCl₂ and with 0.5 mM EGTA
-
Dimethyl sulfoxide (DMSO): Anhydrous, for dissolving Fura-2 AM and 2-APB
-
96-well black, clear-bottom microplates or glass coverslips for microscopy
-
Fluorescence plate reader or fluorescence microscope with appropriate filters for Fura-2 (excitation at 340 nm and 380 nm, emission at 510 nm)
Experimental Workflow Diagram
Caption: Workflow for measuring 2-APB's effect on Ca²⁺ release.
Step-by-Step Protocol
1. Cell Preparation
a. Seed cells onto 96-well black, clear-bottom plates or glass coverslips at a density that will result in 80-90% confluency on the day of the experiment. b. Culture cells for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
2. Fura-2 AM Loading
a. Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.[13] b. Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 1-5 µM. If using, add Pluronic F-127 (0.02%) to aid in dye solubilization. c. Remove the culture medium from the cells and wash once with HBSS. d. Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.[13][14] e. Wash the cells twice with HBSS to remove extracellular Fura-2 AM. f. Add fresh HBSS (containing Probenecid if desired) and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.[15]
3. 2-APB Treatment and Calcium Measurement
a. Prepare a stock solution of 2-APB (e.g., 100 mM in DMSO). From this, prepare working solutions of 2-APB in HBSS at various concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO in HBSS). b. Replace the HBSS on the cells with the 2-APB working solutions or the vehicle control. Pre-incubate for 10-20 minutes. The optimal pre-incubation time may need to be determined empirically. c. Place the plate or coverslip in the fluorescence measurement instrument. d. Begin recording the fluorescence intensity, alternating excitation between 340 nm and 380 nm, and measuring emission at 510 nm.[15][16] Record a stable baseline for 1-2 minutes. e. Add the agonist of choice at a predetermined concentration to stimulate IP₃ production and subsequent Ca²⁺ release. f. Continue recording the fluorescence changes for several minutes until the signal returns to or near baseline.
4. Data Analysis
a. For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380).[15] b. Plot the F340/F380 ratio as a function of time. c. The change in the F340/F380 ratio is proportional to the change in intracellular Ca²⁺ concentration. d. Compare the peak amplitude and the area under the curve of the Ca²⁺ transient in 2-APB-treated cells to the vehicle-treated control cells to quantify the modulatory effect of 2-APB.
Logical Relationship Diagram
Caption: Logical flow of 2-APB's impact on calcium signaling.
Conclusion
2-APB is a multifaceted pharmacological tool for the investigation of IP₃-mediated Ca²⁺ release and SOCE. Due to its complex and dose-dependent effects, careful consideration of the concentrations used and the specific experimental context is crucial. The protocols and data presented here provide a framework for designing and executing experiments to effectively utilize 2-APB in cell culture systems. Researchers should always perform dose-response experiments to determine the optimal concentrations for their specific cell type and signaling pathway of interest.
References
- 1. Complex actions of 2-aminoethyldiphenyl borate on store-operated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-aminoethoxydiphenyl borate (2-APB) is a reliable blocker of store-operated Ca2+ entry but an inconsistent inhibitor of InsP3-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caffeine and 2-Aminoethoxydiphenyl Borate (2-APB) Have Different Ability to Inhibit Intracellular Calcium Mobilization in Pancreatic Acinar Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiation and inhibition of Ca2+ release-activated Ca2+ channels by 2-aminoethyldiphenyl borate (2-APB) occurs independently of IP3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. 2APB, 2-aminoethoxydiphenyl borate, a membrane-penetrable modulator of Ins(1,4,5)P3-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminoethoxydiphenyl borate (2-APB) antagonises inositol 1,4,5-trisphosphate-induced calcium release, inhibits calcium pumps and has a use-dependent and slowly reversible action on store-operated calcium entry channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of inhibition of TRPC cation channels by 2-aminoethoxydiphenylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Aminoethoxydiphenyl-borate (2-APB) increases excitability in pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-APB | CAS:524-95-8 | antagonist of Ins(1,4,5) P3-induced Ca2+ release | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. IP3 receptor antagonist, 2-APB, attenuates cisplatin induced Ca2+-influx in HeLa-S3 cells and prevents activation of calpain and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. moodle2.units.it [moodle2.units.it]
- 14. hellobio.com [hellobio.com]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comprehensive Guide to the Application of 2-APB in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the application of 2-Aminoethoxydiphenyl borate (2-APB) in patch-clamp electrophysiology studies. It covers the mechanisms of action, provides structured data on its various targets, and offers detailed protocols for its use in investigating ion channel function.
Introduction to 2-APB
2-Aminoethoxydiphenyl borate (2-APB) is a versatile and widely used pharmacological tool in the study of intracellular calcium (Ca²⁺) signaling and ion channel physiology.[1] It is a membrane-permeable compound initially identified as an antagonist of the inositol 1,4,5-trisphosphate (IP₃) receptor (IP₃R).[2] Subsequent research has revealed its complex pharmacology, with modulatory effects on a wide range of ion channels, most notably the Transient Receptor Potential (TRP) channel superfamily and store-operated Ca²⁺ entry (SOCE) channels.[2][3] Its concentration-dependent effects, often exhibiting both potentiation and inhibition of the same target, make it a valuable but complex tool for electrophysiologists.[4]
Mechanisms of Action and Primary Molecular Targets
2-APB exerts its effects through interaction with several key proteins involved in Ca²⁺ signaling:
-
Inositol 1,4,5-Trisphosphate Receptors (IP₃Rs): 2-APB is known to be an antagonist of IP₃Rs, inhibiting the release of Ca²⁺ from the endoplasmic reticulum (ER).[2] This action is crucial for dissecting the role of IP₃-mediated signaling in cellular processes.
-
Store-Operated Calcium Entry (SOCE): 2-APB is a well-known modulator of SOCE, the process by which the depletion of ER Ca²⁺ stores activates Ca²⁺ influx across the plasma membrane. The key players in SOCE, STIM1 (the ER Ca²⁺ sensor) and Orai1 (the pore-forming subunit of the CRAC channel), are both affected by 2-APB. It exhibits a biphasic effect on the Ca²⁺ release-activated Ca²⁺ (CRAC) current, Icrac, potentiating it at low concentrations and inhibiting it at higher concentrations.[4]
-
Transient Receptor Potential (TRP) Channels: 2-APB modulates a wide variety of TRP channels. It has been shown to block TRPC1, TRPC3, TRPC5, TRPC6, TRPV6, TRPM3, TRPM7, and TRPM8 channels.[3] Conversely, it can activate TRPV1, TRPV2, and TRPV3 channels, often at higher concentrations.[3][5]
-
Other Targets: 2-APB has also been reported to affect other channels and transporters, including certain voltage-gated potassium (Kv) channels and gap junctions.[4][6]
Quantitative Data: The Effects of 2-APB on Various Ion Channels
The following tables summarize the quantitative data on the effects of 2-APB on its primary molecular targets as reported in the literature.
| Target Channel/Receptor | Effect | Concentration/IC₅₀/EC₅₀ | Cell Type | Reference |
| IP₃ Receptor | Inhibition | IC₅₀ = 42 µM | Rat cerebellar microsomes | [2][3] |
| Icrac (STIM1/Orai1) | Potentiation | ≤ 20 µM | HEK293 cells | |
| Icrac (STIM1/Orai1) | Inhibition | ≥ 30 µM | HEK293 cells | |
| TRPC5 | Inhibition | IC₅₀ = 20 µM | HEK-293 cells | [7][8] |
| TRPM7 | Inhibition | IC₅₀ = 70-170 µM | Jurkat T lymphocytes | [9] |
| Kᵥ1.4 | Inhibition | IC₅₀ = 67.3 µM | Not specified | [6] |
| Kᵥ1.2 | Inhibition | IC₅₀ = 310.4 µM | Not specified | [6] |
| Kᵥ1.3 | Inhibition | IC₅₀ = 454.9 µM | Not specified | [6] |
| TRP Channel Family | Activating Effect of 2-APB | Inhibitory Effect of 2-APB |
| TRPV | TRPV1, TRPV2, TRPV3 (at higher concentrations) | TRPV6 |
| TRPC | TRPC1, TRPC3, TRPC5, TRPC6 | |
| TRPM | TRPM3, TRPM7, TRPM8 | |
| TRPP | TRPP2 |
Signaling Pathways Modulated by 2-APB
The following diagrams illustrate the key signaling pathways affected by 2-APB.
Figure 1. Overview of 2-APB's primary targets in cellular calcium signaling pathways.
Experimental Protocols
Preparation of 2-APB Stock Solutions
Materials:
-
2-Aminoethoxydiphenyl borate (2-APB) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Due to its hydrophobicity, 2-APB should be dissolved in DMSO to prepare a high-concentration stock solution. A stock concentration of 100 mM in DMSO is commonly used.
-
To prepare a 100 mM stock solution, dissolve 22.51 mg of 2-APB (MW: 225.1 g/mol ) in 1 mL of DMSO. Gentle warming may be required for complete dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stock solutions are generally stable for up to a month when stored properly. It is recommended to prepare fresh solutions for extended studies to ensure potency, as the stability of 2-APB in aqueous solutions can be limited.
General Protocol for Whole-Cell Patch-Clamp Recording with 2-APB
Materials:
-
Standard external (extracellular) solution appropriate for the cell type under investigation.
-
Standard internal (pipette) solution.
-
Prepared 2-APB stock solution (100 mM in DMSO).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Cell culture of interest.
Protocol:
-
Prepare the final concentration of 2-APB in the external solution immediately before the experiment. For example, to achieve a final concentration of 50 µM, add 0.5 µL of the 100 mM stock solution to 1 mL of the external solution.
-
Ensure thorough mixing of the final solution. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects on the cells. A vehicle control (external solution with the same concentration of DMSO without 2-APB) should always be performed.
-
Establish a stable whole-cell patch-clamp recording in the conventional manner.
-
Record a stable baseline of the current of interest for several minutes before applying 2-APB. This is crucial for observing the drug's effect.
-
Apply 2-APB to the cell via a perfusion system. The application can be either a continuous bath application or a more localized application using a multi-barrel perfusion system.
-
Monitor the effect of 2-APB on the current of interest. This may include changes in current amplitude, kinetics, and the current-voltage (I-V) relationship.
-
After observing the effect, wash out the 2-APB by perfusing the cell with the control external solution to check for the reversibility of the effect.
Specific Voltage-Clamp Protocols for Investigating 2-APB Effects
The choice of voltage protocol is critical for elucidating the specific effects of 2-APB on different ion channels.
A. Protocol for Studying Store-Operated Ca²⁺ Entry (Icrac):
-
To activate Icrac, deplete the intracellular Ca²⁺ stores. This can be achieved passively by including a high concentration of a Ca²⁺ chelator like BAPTA (e.g., 10-20 mM) in the pipette solution. Active depletion can be achieved by including IP₃ (e.g., 10-20 µM) in the pipette solution along with a Ca²⁺ chelator.
-
Use a voltage ramp protocol, for example, a 1-second ramp from -100 mV to +100 mV, applied every 2-5 seconds from a holding potential of 0 mV. This allows for the continuous monitoring of the I-V relationship of the developing Icrac.
-
Once a stable Icrac is established, apply 2-APB at various concentrations to observe its biphasic effects (potentiation at low concentrations, inhibition at high concentrations).
B. Protocol for Studying TRP Channels:
-
The voltage protocol will depend on the specific TRP channel being investigated. Many TRP channels are voltage-sensitive.
-
A common approach is to use a step protocol. For example, to study the effect on TRPC5, a holding potential of -60 mV can be used, with voltage steps ranging from -100 mV to +100 mV.[3]
-
Alternatively, a voltage ramp protocol (e.g., -100 mV to +100 mV over 1 second) can be used to quickly assess the I-V relationship and any changes induced by 2-APB.[3]
-
For TRP channels that are activated by other stimuli (e.g., temperature for some TRPV channels), 2-APB can be co-applied with the primary stimulus to study its modulatory effects.
Figure 2. General experimental workflow for applying 2-APB in patch-clamp experiments.
Important Considerations and Best Practices
-
Concentration is Key: Due to its biphasic effects on some channels, it is crucial to perform dose-response experiments to fully characterize the effects of 2-APB on the channel of interest.
-
Vehicle Controls: Always include a vehicle control (DMSO in external solution) to rule out any effects of the solvent.
-
Specificity: Be aware of the multiple targets of 2-APB. Its effects on a particular current may be indirect. Complementary experiments using more specific pharmacological agents or genetic knockdown/knockout approaches are often necessary to confirm the specific target of 2-APB.
-
Solution Stability: Prepare fresh dilutions of 2-APB in the external solution for each experiment, as its stability in aqueous solutions can be limited.
-
Intracellular Application: While 2-APB is membrane-permeable, some studies have included it in the pipette solution to investigate its intracellular effects. However, its primary mode of action on many plasma membrane channels appears to be from the extracellular side.[7]
Conclusion
2-APB remains a valuable pharmacological agent for the study of Ca²⁺ signaling and ion channels. Its complex and multifaceted nature requires careful experimental design and interpretation of results. By understanding its various targets and employing rigorous electrophysiological protocols, researchers can effectively utilize 2-APB to dissect the intricate roles of IP₃Rs, SOCE, and TRP channels in cellular physiology and pathophysiology. This guide provides a foundational framework for the successful application of 2-APB in patch-clamp electrophysiology, empowering researchers to generate robust and reproducible data.
References
- 1. Patch Clamp Protocol [labome.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Block of TRPC5 channels by 2-aminoethoxydiphenyl borate: a differential, extracellular and voltage-dependent effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Block of specific gap junction channel subtypes by 2-aminoethoxydiphenyl borate (2-APB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminoethyl diphenyl borinate (2-APB) inhibits TRPM7 channels through an intracellular acidification mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Block of TRPC5 channels by 2-aminoethoxydiphenyl borate: a differential, extracellular and voltage-dependent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-APB | SOCE modulator | Hello Bio [hellobio.com]
Unraveling the Anti-Proliferative Effects of 2-APB on Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to assessing the effects of 2-Aminoethoxydiphenyl borate (2-APB) on cancer cell proliferation. It includes detailed application notes, experimental protocols for key assays, and a summary of reported quantitative data. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.
Introduction
2-Aminoethoxydiphenyl borate (2-APB) is a versatile small molecule known for its modulatory effects on intracellular calcium (Ca²⁺) signaling. It is widely recognized as an inhibitor of inositol 1,4,5-trisphosphate (IP₃) receptors (IP₃Rs) and a modulator of various transient receptor potential (TRP) channels and store-operated calcium entry (SOCE).[1][2] Given the critical role of Ca²⁺ signaling in regulating cell proliferation, apoptosis, and migration, 2-APB has emerged as a valuable tool for investigating and potentially targeting cancer progression.[3] These notes and protocols are designed to provide researchers with the necessary tools to systematically evaluate the anti-proliferative efficacy of 2-APB in various cancer cell models.
Data Presentation: Effects of 2-APB on Cancer Cell Viability
| Cancer Cell Line | Cancer Type | Assay | 2-APB Concentration (µM) | Observed Effect on Cell Viability/Proliferation | Reference |
| MDA-MB-231 | Breast Cancer | Cell Viability Assay | 50 | No significant suppression of viability. | [4] |
| MDA-MB-231 | Breast Cancer | Cell Viability Assay | >50 | Significant suppression of viability. | [4] |
| AU565 | Breast Cancer | Cell Viability Assay | 50 - 200 | Significant suppression of viability. | [4] |
| T47D | Breast Cancer | Cell Viability Assay | 50 - 200 | Significant suppression of viability. | [4] |
| BNL1 ME | Hepatocellular Carcinoma | Cell Viability Assay | 25 - 200 | Did not affect cell viability when used alone. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of 2-APB in Cancer Cells
Caption: 2-APB's modulation of Ca²⁺ signaling pathways affecting cancer cell fate.
General Experimental Workflow for Assessing 2-APB's Effects
Caption: Workflow for evaluating the anti-proliferative effects of 2-APB.
Experimental Protocols
Here are detailed protocols for the key experiments used to assess the effect of 2-APB on cancer cell proliferation.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Harvest cancer cells and determine cell density using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.
-
-
2-APB Treatment:
-
Prepare a stock solution of 2-APB in DMSO.
-
Prepare serial dilutions of 2-APB in culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µM). Include a vehicle control (DMSO) at the same concentration as in the highest 2-APB treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 2-APB.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
BrdU Cell Proliferation Assay
Principle: This immunoassay measures the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA of proliferating cells. Incorporated BrdU is detected using a specific anti-BrdU antibody.
Protocol:
-
Cell Seeding and 2-APB Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with 2-APB in a 96-well plate.
-
-
BrdU Labeling:
-
Two to four hours before the end of the 2-APB treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Fixation and Denaturation:
-
Remove the culture medium and fix the cells by adding 200 µL of a fixing/denaturing solution to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Remove the fixing/denaturing solution and wash the wells three times with a wash buffer.
-
Add 100 µL of a diluted anti-BrdU antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody solution.
-
Incubate for 30 minutes at room temperature.
-
-
Substrate Reaction and Measurement:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature, or until a color change is observed.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the absorbance at 450 nm with a reference wavelength of 620 nm.
-
Colony Formation Assay (Clonogenic Assay)
Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of long-term cell survival and reproductive integrity after treatment.
Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a low number of cells (e.g., 200-1000 cells per well) in a 6-well plate containing complete culture medium.
-
-
2-APB Treatment:
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of 2-APB for a defined period (e.g., 24 hours).
-
After treatment, remove the 2-APB-containing medium, wash the cells with PBS, and add fresh complete culture medium.
-
-
Colony Growth:
-
Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.
-
-
Fixation and Staining:
-
Wash the wells with PBS.
-
Fix the colonies with a solution of methanol:acetic acid (3:1) for 15 minutes.
-
Remove the fixative and stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
-
Colony Counting:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Preparation and 2-APB Treatment:
-
Seed cells in a 6-well plate and treat with 2-APB as described previously.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Protocol:
-
Cell Preparation and 2-APB Treatment:
-
Seed and treat cells with 2-APB in a 6-well plate.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use quadrant analysis to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
-
References
- 1. 2-APB | IP3 Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Neuroprotective Effects of 2-APB in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-aminoethoxydiphenyl borate (2-APB) to study its neuroprotective potential in various Alzheimer's disease (AD) models. The protocols detailed below are based on established methodologies from peer-reviewed scientific literature and are intended to facilitate the investigation of 2-APB's mechanisms of action.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques, leading to synaptic dysfunction, neuronal cell death, and cognitive decline.[1][2][3] A key pathological feature of AD is the dysregulation of intracellular calcium (Ca2+) homeostasis.[4][5] 2-Aminoethoxydiphenyl borate (2-APB) is a versatile pharmacological tool known for its broad-spectrum inhibitory effects on various Ca2+ channels, including Transient Receptor Potential Melastatin 2 (TRPM2) channels, inositol 1,4,5-trisphosphate (IP3) receptors, and store-operated calcium entry (SOCE).[1][4][6] This property makes 2-APB a valuable compound for exploring the role of Ca2+ signaling in AD pathogenesis and for evaluating potential neuroprotective strategies.
Recent studies have demonstrated that 2-APB can ameliorate Aβ-induced neurotoxicity, rescue synaptic plasticity deficits, and improve cognitive function in preclinical models of AD.[1][4][5][7] Its neuroprotective effects are attributed to its ability to modulate downstream signaling pathways, including those involving Ca2+/calmodulin-dependent protein kinase II (CaMKII), glycogen synthase kinase-3β (GSK-3β), and cAMP-response element binding protein (CREB).[1][2][7]
These application notes will detail protocols for in vivo, ex vivo, and in vitro studies to assess the neuroprotective effects of 2-APB in the context of AD.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of 2-APB in Alzheimer's disease models.
Table 1: In Vivo Efficacy of 2-APB in a Rat Model of Aβ-Induced Cognitive Impairment
| Parameter | Sham | Aβ-treated | Aβ + 2-APB (3 mg/kg) | Aβ + 2-APB (10 mg/kg) |
| Spontaneous Alternation (%) | Normal | Decreased (p < 0.001 vs Sham) | No significant effect | Increased (p < 0.001 vs Aβ-treated) |
| TRPM2 Protein Expression (Hippocampus) | Baseline | Upregulated (p < 0.05 vs Sham) | No significant effect | Downregulated (p < 0.01 vs Aβ-treated) |
| p-CaMKII (Thr-286) Expression (Hippocampus) | Baseline | Downregulated (p < 0.001 vs Sham) | Not reported | Increased (p < 0.05 vs Aβ-treated) |
| p-GSK-3β (Ser-9) Expression (Hippocampus) | Baseline | Downregulated (p < 0.01 vs Sham) | Not reported | Increased (p < 0.05 vs Aβ-treated) |
| p-CREB (Ser-133) Expression (Hippocampus) | Baseline | Downregulated (p < 0.05 vs Sham) | Not reported | Increased (p < 0.05 vs Aβ-treated) |
| PSD-95 Expression (Hippocampus) | Baseline | Downregulated (p < 0.01 vs Sham) | Not reported | Increased (p < 0.05 vs Aβ-treated) |
| AChE Activity (Cortex) | Baseline | Increased | Not reported | Reduced |
Data summarized from Thapak et al., 2021.[1][2][6][7]
Table 2: Ex Vivo Efficacy of 2-APB in Rescuing Aβ-Induced LTP Deficits in Mouse Hippocampal Slices
| Treatment Group | Long-Term Potentiation (LTP) (% of baseline) |
| Vehicle | 155.3 ± 4.3 |
| Aβ1-42 (500 nM) | 110.0 ± 2.5 |
| Aβ1-42 + 2-APB (2.5 µM) | No significant rescue |
| Aβ1-42 + 2-APB (5.0 µM) | Rescued (p < 0.01 vs Aβ-treated) |
| Aβ1-42 + 2-APB (10.0 µM) | Rescued (p < 0.01 vs Aβ-treated) |
Data summarized from Hu et al., 2015.[4][5]
Experimental Protocols
Protocol 1: In Vivo Aβ-Induced Cognitive Impairment Model in Rats
This protocol describes the induction of cognitive impairment in rats using Aβ peptide and subsequent treatment with 2-APB to evaluate its neuroprotective effects.
1.1. Aβ Oligomer Preparation and Administration:
-
Dissolve Aβ25-35 peptide in sterile distilled water to a concentration of 2 mg/mL.
-
Incubate the solution at 37°C for 4 days to promote oligomer formation.[1]
-
Anesthetize rats and stereotaxically inject 10 µg of Aβ25-35 oligomers in a 5 µL volume into the lateral ventricles.[1][6] Sham animals receive an equivalent volume of sterile distilled water.
1.2. 2-APB Treatment:
-
Following Aβ administration, allow the animals to recover for three weeks.
-
Administer 2-APB intraperitoneally (i.p.) at doses of 3 mg/kg and 10 mg/kg daily for the duration of the study.[1]
1.3. Behavioral Assessment (Spontaneous Alternation Test):
-
Utilize a Y-maze to assess spatial working memory.
-
Allow each rat to freely explore the maze for a set period.
-
Record the sequence of arm entries and calculate the percentage of spontaneous alternations.
1.4. Biochemical Analysis:
-
At the end of the treatment period, sacrifice the animals and collect brain tissue (hippocampus and cortex).
-
Perform Western blot analysis on hippocampal lysates to quantify the expression levels of TRPM2, p-CaMKII (Thr-286), p-GSK-3β (Ser-9), p-CREB (Ser-133), and PSD-95.
-
Measure acetylcholinesterase (AChE) activity in cortical homogenates.
Protocol 2: Ex Vivo Electrophysiological Recordings in Mouse Hippocampal Slices
This protocol details the procedure for assessing the ability of 2-APB to rescue Aβ-induced deficits in long-term potentiation (LTP) in hippocampal slices.
2.1. Hippocampal Slice Preparation:
-
Anesthetize and decapitate C57BL/6 mice or APP/PS1 transgenic mice.
-
Rapidly dissect the brain and prepare 400 µm thick transverse hippocampal slices in ice-cold artificial cerebrospinal fluid (aCSF).
-
Allow slices to recover in an interface chamber with oxygenated aCSF for at least 1.5 hours.[8]
2.2. Aβ Oligomer and 2-APB Treatment:
-
Prepare Aβ1-42 oligomers by dissolving the peptide in DMSO and diluting to the final concentration in F-12 media, followed by incubation.
-
Incubate hippocampal slices with 500 nM Aβ1-42 oligomers for 1 hour to induce LTP impairment.[4]
-
For rescue experiments, co-incubate slices with Aβ1-42 and varying concentrations of 2-APB (e.g., 2.5, 5, and 10 µM).[4]
2.3. Electrophysiological Recordings:
-
Place a slice in a recording chamber perfused with oxygenated aCSF.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs).
-
Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).[9]
-
Record fEPSPs for at least 60 minutes post-stimulation to measure the magnitude of LTP.
Protocol 3: In Vitro Calcium Imaging in Primary Hippocampal Neurons
This protocol describes how to measure changes in intracellular calcium levels in cultured hippocampal neurons in response to Aβ and 2-APB treatment.
3.1. Primary Hippocampal Neuron Culture:
-
Dissect hippocampi from embryonic day 18 (E18) mouse or rat pups.
-
Dissociate the tissue and plate the neurons on coated coverslips.
-
Maintain the cultures in a suitable neuronal culture medium.
3.2. Calcium Imaging:
-
Load the cultured neurons with a calcium-sensitive fluorescent indicator, such as Fluo-3 AM.
-
Acquire baseline fluorescence images using a confocal or fluorescence microscope.
-
Apply 500 nM Aβ1-42 oligomers to the neurons and record the change in fluorescence intensity over time.
-
In separate experiments, pre-incubate the neurons with 10 µM 2-APB before applying Aβ to assess its effect on calcium influx.
-
Analyze the fluorescence data to quantify changes in intracellular calcium concentration.
Mandatory Visualizations
Signaling Pathway of 2-APB Neuroprotection in Alzheimer's Disease
Caption: 2-APB's neuroprotective signaling pathway in Alzheimer's disease models.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo evaluation of 2-APB's neuroprotective effects.
Logical Relationship of 2-APB's Action on Synaptic Plasticity
Caption: Logical flow of 2-APB's rescue of Aβ-induced LTP impairment.
References
- 1. The Ca2+ channel inhibitor 2-APB reverses β-amyloid-induced LTP deficit in hippocampus by blocking BAX and caspase-3 hyperactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Stable Amyloid-β Oligomers Without Perturbative Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Neuroprotective Effect of 2-Aminoethoxydiphenyl Borate (2-APB) in Amyloid β-Induced Memory Dysfunction: A Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ca(2+) channel inhibitor 2-APB reverses β-amyloid-induced LTP deficit in hippocampus by blocking BAX and caspase-3 hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Neuroprotective Effect of 2-Aminoethoxydiphenyl Borate (2-APB) in Amyloid β-Induced Memory Dysfunction: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Stable Amyloid β-Protein Oligomers of Defined Assembly Order - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 2-APB Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoethoxydiphenyl borate (2-APB) is a versatile pharmacological tool known for its complex and multifaceted effects on intracellular calcium (Ca²⁺) signaling.[1] Initially identified as an inhibitor of inositol 1,4,5-trisphosphate (IP₃) receptors, its activity extends to the modulation of various Transient Receptor Potential (TRP) channels and store-operated calcium entry (SOCE).[1][2][3] 2-APB and its derivatives often exhibit a bimodal, concentration-dependent activity, potentiating Ca²⁺ entry at low concentrations and inhibiting it at higher concentrations.[3][4] This complex pharmacology makes a systematic in vitro evaluation crucial for characterizing novel 2-APB derivatives.
These application notes provide a detailed experimental workflow, from initial screening using calcium imaging to in-depth biophysical characterization with patch-clamp electrophysiology, for assessing the activity of 2-APB derivatives on key molecular targets.
Key Molecular Targets of 2-APB and its Derivatives
The primary targets for 2-APB and its analogs include:
-
Store-Operated Calcium Entry (SOCE): A major Ca²⁺ influx pathway activated by the depletion of endoplasmic reticulum (ER) Ca²⁺ stores. It involves the ER Ca²⁺ sensor STIM (Stromal Interaction Molecule) and the plasma membrane channel Orai.[4][5]
-
TRP Channels: 2-APB is known to modulate a wide array of TRP channels. Notably, it activates thermosensitive channels like TRPV1, TRPV2, and TRPV3, while inhibiting others such as TRPC, TRPM3, TRPM7, and TRPM8.[2]
-
IP₃ Receptors: As antagonists of IP₃ receptors, 2-APB and its derivatives can block the release of Ca²⁺ from the ER.
Experimental Workflow
A systematic approach to characterizing 2-APB derivatives involves a multi-step process to determine their effects on cellular Ca²⁺ homeostasis and specific ion channels. The following workflow is recommended:
Caption: High-level experimental workflow for characterizing 2-APB derivatives.
Signaling Pathway: Store-Operated Calcium Entry (SOCE)
The SOCE pathway is a primary mechanism affected by 2-APB. Understanding this pathway is crucial for interpreting experimental data.
Caption: Simplified signaling pathway for Store-Operated Calcium Entry (SOCE).
Data Presentation: Quantitative Analysis of 2-APB Derivatives
The following tables summarize hypothetical quantitative data for novel 2-APB derivatives compared to the parent compound.
Table 1: Effect of 2-APB Derivatives on Store-Operated Calcium Entry (SOCE)
| Compound | Concentration (µM) | Effect on SOCE in MDA-MB-231 cells (% of control) |
| 2-APB (Control) | 10 | 150% (Potentiation)[4] |
| 50 | 20% (Inhibition)[4] | |
| Derivative A | 10 | 80% (Inhibition) |
| 50 | 15% (Inhibition) | |
| Derivative B | 10 | 120% (Weak Potentiation) |
| 50 | 95% (No significant inhibition) |
Table 2: Modulation of TRP Channels by 2-APB Derivatives
| Compound (at 50 µM) | TRPV1 Activation (Current Density, pA/pF) | TRPC6 Inhibition (%) |
| 2-APB (Control) | 150 ± 20 | 85 ± 5% |
| Derivative A | 20 ± 5 | 95 ± 3% |
| Derivative B | 250 ± 30 | 10 ± 2% |
Experimental Protocols
Protocol 1: Calcium Imaging for SOCE Assessment
This protocol is designed to screen 2-APB derivatives for their effect on SOCE in an adherent cell line (e.g., MDA-MB-231 or HEK293) using a fluorescent Ca²⁺ indicator like Fura-2 AM.[4][6][7]
Materials:
-
MDA-MB-231 cells
-
DMEM with 10% FBS
-
Fura-2 AM (or other suitable Ca²⁺ indicator)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺-free
-
HBSS with 2 mM CaCl₂
-
Thapsigargin (SERCA inhibitor)
-
2-APB derivatives dissolved in DMSO
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (e.g., FLIPR) or fluorescence microscope
Procedure:
-
Cell Plating: Seed MDA-MB-231 cells into a 96-well plate at a density that results in a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with Ca²⁺-free HBSS to remove extracellular dye.
-
-
Baseline Measurement:
-
Add Ca²⁺-free HBSS to the wells.
-
Measure the baseline fluorescence for 2-5 minutes. For Fura-2, this involves ratiometric imaging at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.[8]
-
-
Store Depletion:
-
To passively deplete ER Ca²⁺ stores, add thapsigargin (e.g., 1-2 µM) to the wells.[4]
-
Continue recording fluorescence until the signal stabilizes, indicating store depletion.
-
-
Compound Addition:
-
Add the 2-APB derivatives at various concentrations (e.g., 1 µM to 100 µM) to the wells. Incubate for 5-10 minutes. Include a vehicle control (DMSO).
-
-
Initiation of SOCE:
-
Add HBSS containing CaCl₂ (final concentration 2 mM) to initiate Ca²⁺ influx through store-operated channels.
-
Record the fluorescence signal for another 10-15 minutes to capture the peak and plateau phases of Ca²⁺ entry.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2).
-
Quantify the SOCE response by calculating the area under the curve (AUC) or the peak fluorescence intensity after the addition of CaCl₂.
-
Normalize the data to the vehicle control and plot dose-response curves to determine IC₅₀ or EC₅₀ values.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion channel currents and is essential for detailed mechanistic studies of how 2-APB derivatives affect specific channels (e.g., Orai1, TRPV1) heterologously expressed in a cell line like HEK293.[9]
Materials:
-
HEK293 cells transfected with the ion channel of interest (e.g., Orai1/STIM1 or TRPV3).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Perfusion system for rapid solution exchange.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution for ICRAC (in mM): 120 Cs-glutamate, 8 MgCl₂, 10 HEPES, 20 BAPTA, 50 µM IP₃. pH adjusted to 7.2 with CsOH. (High BAPTA is used to chelate intracellular Ca²⁺ and fully activate STIM1).[4]
-
Internal (Pipette) Solution for TRP Channels (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg. pH adjusted to 7.2 with KOH.
Procedure:
-
Cell Preparation: Plate transfected HEK293 cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtaining a Gigaseal and Whole-Cell Configuration:
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Approach a cell with the micropipette and apply slight positive pressure.
-
Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal ( >1 GΩ).
-
Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.[9]
-
-
Recording Ion Channel Currents:
-
For ICRAC (Orai1/STIM1): After establishing the whole-cell configuration with the ICRAC internal solution, the current will develop over several minutes as BAPTA diffuses into the cell and depletes the stores. Hold the cell at 0 mV and apply voltage ramps (e.g., -100 to +100 mV over 200 ms) every 5 seconds to measure the current-voltage (I-V) relationship.[4]
-
For TRP Channels: Use voltage-step protocols appropriate for the channel being studied. For example, to record TRPV3 currents, hold the cell at -60 mV and apply voltage steps from -100 to +100 mV.[10]
-
-
Compound Application:
-
Once a stable baseline current is established, perfuse the cell with the external solution containing the 2-APB derivative at the desired concentration.
-
Record the current until a steady-state effect is observed.
-
Wash out the compound with the control external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., -80 mV for ICRAC or +80 mV for outward TRP currents).
-
Calculate the percentage of inhibition or potentiation compared to the baseline current.
-
Construct I-V plots to analyze changes in channel gating and permeation.
-
Generate dose-response curves to determine IC₅₀ or EC₅₀ values.
-
References
- 1. 2-Aminoethoxydiphenyl borate - Wikipedia [en.wikipedia.org]
- 2. 2-Aminoethoxydiphenyl Borate as a Common Activator of TRPV1, TRPV2, and TRPV3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation and inhibition of Ca2+ release-activated Ca2+ channels by 2-aminoethyldiphenyl borate (2-APB) occurs independently of IP3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brainvta.tech [brainvta.tech]
- 7. The calcium channel modulator 2-APB hydrolyzes in physiological buffers and acts as an effective radical scavenger and inhibitor of the NADPH oxidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 9. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 10. jneurosci.org [jneurosci.org]
Application of 2-Aminoethoxydiphenyl Borate (2-APB) in Studying Gap Junction Communication
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoethoxydiphenyl borate (2-APB) is a versatile pharmacological tool with a well-documented role as a modulator of inositol 1,4,5-trisphosphate (IP3) receptors and various TRP channels.[1][2] Beyond these functions, 2-APB has emerged as a potent and reversible inhibitor of gap junction channels, making it an invaluable agent for studying intercellular communication.[1] Its utility is underscored by its differential efficacy in blocking channels formed by various connexin subtypes, allowing for the selective dissection of gap junction-mediated signaling pathways.[3][4] This document provides detailed application notes and protocols for utilizing 2-APB in the investigation of gap junction communication.
Mechanism of Action
2-APB directly interacts with and inhibits gap junction channels.[5] Cryo-electron microscopy studies have revealed that 2-APB can bind to at least two distinct sites on the connexin protein. One site, termed "site A," is located near the N-terminal gating helix of the connexin subunit, and its occupation by 2-APB is thought to restrict the entrance to the channel pore.[6][7] Another potential binding site, "site M," is situated deeper within the pore.[6][8] The binding of 2-APB to these sites leads to a reduction in the open probability of the gap junction channel without significantly altering the main state single-channel conductance.[3][4] This inhibitory effect is generally reversible upon washout of the compound.[1][9]
It is important to note that the inhibitory action of 2-APB on gap junctions is distinct from its effects on IP3-mediated calcium signaling.[1] While historically known as an IP3 receptor antagonist, its role as a gap junction blocker provides a powerful method to uncouple cells electrically and chemically for single-cell analysis within intact tissues or confluent monolayers.[1]
Quantitative Data: 2-APB Inhibition of Connexin Subtypes
The inhibitory potency of 2-APB varies significantly among different connexin isoforms. This differential sensitivity can be exploited to selectively target specific gap junction channels in experimental systems. The half-maximal inhibitory concentrations (IC50) for various connexins are summarized below.
| Connexin Subtype | IC50 (µM) | Cell Type/System | Reference |
| Cx26 | ~50% inhibition at 20 µM | N2A cells | [3][4] |
| Cx30 | ~50% inhibition at 20 µM | N2A cells | [3][4] |
| Cx32 | >20% inhibition at 20 µM | N2A cells | [3][4] |
| Cx32 | ~47 (for hemichannels) | Purified protein in liposomes | [5] |
| Cx36 | 3.0 | N2A cells | [3][4] |
| Cx40 | >95% inhibition at 20 µM | N2A cells | [4] |
| Cx43 | 51.6 | N2A cells | [3][4] |
| Cx45 | 18.1 | N2A cells | [3][4] |
| Cx46 | 29.4 | N2A cells | [3][4] |
| Cx50 | 3.7 | N2A cells | [3][4] |
Experimental Protocols
Protocol 1: Inhibition of Gap Junctional Intercellular Communication (GJIC) using Dye Transfer Assay (Scrape Loading)
This protocol is a common method to assess the functional status of gap junctions by observing the transfer of a fluorescent dye between adjacent cells.
Materials:
-
Cell culture of interest grown to confluency on glass coverslips
-
2-Aminoethoxydiphenyl borate (2-APB) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescent dye solution (e.g., 0.5% Lucifer Yellow in PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells to confluency on glass coverslips.
-
Pre-incubation with 2-APB:
-
Prepare working concentrations of 2-APB in cell culture medium. A typical starting range is 10-100 µM. Include a vehicle control (DMSO).
-
Aspirate the culture medium and replace it with the 2-APB-containing or control medium.
-
Incubate the cells for a desired period (e.g., 30 minutes to 4 hours) at 37°C.
-
-
Scrape Loading:
-
Remove the coverslips from the incubator.
-
Aspirate the medium and briefly wash the cells with PBS.
-
Add a small volume of the fluorescent dye solution to the coverslip.
-
Using a sterile scalpel blade or a syringe needle, make a gentle scratch across the cell monolayer.
-
Allow the dye to load into the scraped cells for 2-5 minutes at room temperature.
-
-
Dye Transfer:
-
Wash the cells thoroughly with PBS (3-5 times) to remove excess extracellular dye.
-
Add fresh culture medium (containing 2-APB or vehicle control) and incubate for 10-30 minutes to allow for dye transfer through gap junctions to neighboring cells.
-
-
Fixation and Imaging:
-
Aspirate the medium and wash with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using a suitable mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
-
Analysis: Quantify the extent of dye transfer by measuring the distance the dye has migrated from the scrape line or by counting the number of fluorescent cells away from the scrape line. Compare the results between control and 2-APB-treated samples.
Protocol 2: Electrophysiological Measurement of Gap Junctional Conductance using Dual Whole-Cell Patch-Clamp
This technique provides a direct and quantitative measure of the electrical coupling between two adjacent cells.
Materials:
-
Cell pairs expressing the connexin of interest
-
Dual whole-cell patch-clamp setup (amplifiers, micromanipulators, data acquisition system)
-
Borosilicate glass capillaries for patch pipettes
-
Internal (pipette) solution (e.g., K-aspartate based)
-
External (bath) solution (e.g., Hanks' Balanced Salt Solution)
-
2-APB stock solution
Procedure:
-
Cell Preparation: Plate cells at a low density to allow for the formation of cell pairs.
-
Patch-Clamp Configuration:
-
Identify a suitable cell pair for recording.
-
Establish a whole-cell patch-clamp configuration on both cells of the pair.
-
-
Measurement of Junctional Conductance (Gj):
-
Clamp the voltage of one cell (cell 1) at a holding potential (e.g., -40 mV).
-
Apply a series of voltage steps to the other cell (cell 2) (e.g., from -60 mV to +20 mV in 10 mV increments).
-
Record the current in cell 1 (junctional current, Ij) that is induced by the voltage steps in cell 2.
-
The junctional conductance (Gj) is calculated as the ratio of the junctional current to the transjunctional voltage (Vj = V2 - V1).
-
-
Application of 2-APB:
-
After obtaining a stable baseline recording of Gj, perfuse the bath with the external solution containing the desired concentration of 2-APB (e.g., 1-100 µM).
-
Continuously monitor the junctional current and conductance. The effect of 2-APB is typically observed within minutes.
-
-
Washout:
-
To test for reversibility, perfuse the bath with the control external solution to wash out the 2-APB.
-
Monitor the recovery of the junctional conductance.
-
-
Data Analysis: Plot the time course of Gj before, during, and after 2-APB application. Generate current-voltage (I-V) relationships to assess any voltage-dependent effects.
Visualizations
Caption: Mechanism of 2-APB action on gap junction channels.
Caption: Workflow for assessing GJIC with a dye transfer assay.
Caption: Differential sensitivity of connexins to 2-APB.
Concluding Remarks
2-APB is a valuable pharmacological agent for the study of gap junction communication due to its direct, reversible, and connexin-selective inhibitory properties. The protocols and data presented here provide a framework for researchers to effectively utilize 2-APB in their experimental designs. As with any pharmacological tool, it is crucial to consider its other known biological activities, such as the modulation of IP3 receptors and TRP channels, and to include appropriate controls to ensure the specific investigation of gap junction function.
References
- 1. Besides affecting intracellular calcium signaling, 2-APB reversibly blocks gap junctional coupling in confluent monolayers, thereby allowing measurement of single-cell membrane currents in undissociated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-APB | IP3 Receptors | Tocris Bioscience [tocris.com]
- 3. Block of specific gap junction channel subtypes by 2-aminoethoxydiphenyl borate (2-APB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. 2-aminoethoxydiphenyl borate directly inhibits channels composed of connexin26 and/or connexin32 [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate | PLOS One [journals.plos.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of 2-aminoethoxydiphenyl borate and diphenylboronic anhydride on gap junctions composed of Connexin43 in TM₄ sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing 2-APB concentration to avoid off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of 2-Aminoethoxydiphenyl borate (2-APB) and avoid off-target effects in their experiments.
Troubleshooting Guides
Issue 1: Unexpected or contradictory results at a given 2-APB concentration.
Q: I am using 2-APB to inhibit IP3 receptors, but I am observing unexpected increases in intracellular calcium. What could be the cause?
A: This is a common issue arising from the complex pharmacology of 2-APB. While it is known as an IP3 receptor antagonist, its effects are highly concentration-dependent. At low micromolar concentrations (<10 µM), 2-APB can actually stimulate store-operated calcium (SOC) release, leading to an increase in intracellular calcium.[1] At higher concentrations (≥ 10 µM), it begins to inhibit SOC entry.[2] Furthermore, at even higher concentrations, 2-APB can activate certain TRP channels, such as TRPV1, TRPV2, and TRPV3, which would also contribute to a rise in intracellular calcium.[3][4][5] It is also important to consider that 2-APB can inhibit SERCA pumps, which would lead to a slow depletion of intracellular calcium stores and could indirectly affect calcium signaling.[6][7]
Troubleshooting Steps:
-
Verify Concentration: Double-check your stock solution and final working concentration of 2-APB.
-
Concentration-Response Curve: Perform a concentration-response experiment to determine the optimal concentration for IP3R inhibition without activating other pathways in your specific cell type.
-
Use Alternative Inhibitors: Consider using more specific IP3 receptor antagonists, such as Xestospongin C or heparin, to confirm that the observed effects are indeed mediated by IP3 receptors.
-
Monitor Store Depletion: Use a SERCA inhibitor like thapsigargin to assess the status of intracellular calcium stores and differentiate between store-operated and other calcium entry pathways.
Issue 2: Lack of reproducibility in experiments involving 2-APB.
Q: My results with 2-APB are inconsistent between experiments, even when I use the same concentration. Why is this happening?
A: The inconsistency could be due to the chemical instability of 2-APB in aqueous solutions.[8] 2-APB can hydrolyze in physiological buffers, leading to a decrease in its effective concentration over time.[8] The rate of hydrolysis can be influenced by the DMSO content of the final solution.[8] Additionally, 2-APB is sensitive to reactive oxygen species (ROS), which can lead to its degradation.[8]
Troubleshooting Steps:
-
Fresh Solutions: Always prepare fresh 2-APB solutions immediately before each experiment from a high-concentration stock in DMSO.[9]
-
Control for Hydrolysis: Be mindful of the age of your diluted 2-APB solution during long experiments. Consider time-course experiments to assess the stability of 2-APB in your experimental buffer.
-
Minimize ROS: If your experimental system generates ROS, be aware that this can degrade 2-APB and reduce its efficacy.[8]
-
Standardize Protocols: Ensure that all experimental parameters, including incubation times, buffer composition, and cell density, are kept consistent between experiments.
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted concentration range for specific inhibition of IP3 receptors by 2-APB?
A1: The IC50 for 2-APB as an IP3 receptor antagonist is approximately 42 µM.[10] However, due to its effects on other channels, a lower concentration is often used. It is crucial to perform a dose-response curve in your specific experimental system to determine the optimal concentration for IP3 receptor inhibition with minimal off-target effects.
Q2: At what concentrations does 2-APB start to show off-target effects on TRP channels?
A2: The effects of 2-APB on TRP channels are varied and concentration-dependent. For instance, it can activate TRPV1, TRPV2, and TRPV3 at concentrations typically above 30 µM.[4][11][12] Conversely, it can block channels like TRPC5 with an IC50 of around 20 µM and TRPM7 in the range of 70-170 µM.[6][10]
Q3: Can 2-APB affect store-operated calcium entry (SOCE)?
A3: Yes, 2-APB has complex, biphasic effects on SOCE. At low concentrations (1-5 µM), it can potentiate SOCE, while at higher concentrations (≥ 10 µM), it is inhibitory.[2][13] This is an important consideration when studying the interplay between IP3 receptors and SOCE.
Q4: Is 2-APB cell-permeable?
A4: Yes, 2-APB is a membrane-permeable compound, allowing it to act on intracellular targets like IP3 receptors.[6]
Q5: Are there any known effects of 2-APB on gap junctions?
A5: Yes, 2-APB has been shown to inhibit gap junctions composed of connexins, adding another layer to its potential off-target effects.[3][6]
Data Presentation
Table 1: Concentration-Dependent Effects of 2-APB on Various Molecular Targets
| Target | Effect | Concentration Range | Reference(s) |
| IP3 Receptors | Inhibition | IC50 ≈ 42 µM | [10] |
| Store-Operated Ca2+ Channels (SOCs) | Potentiation | < 10 µM | [1] |
| Inhibition | ≥ 10 µM | [2] | |
| TRPV1, TRPV2, TRPV3 | Activation | EC50 ≈ 34-129 µM | [4] |
| TRPC3, TRPC5, TRPC6 | Inhibition | IC50 for TRPC5 ≈ 20 µM | [6][10][14] |
| TRPM2, TRPM3, TRPM7 | Inhibition | IC50 for TRPM7 ≈ 70-170 µM | [6] |
| SERCA Pumps | Inhibition | Micromolar concentrations | [6][7] |
| Gap Junctions (Connexins) | Inhibition | Micromolar concentrations | [3][6] |
Experimental Protocols
Protocol 1: Determining the Optimal 2-APB Concentration for IP3 Receptor Inhibition using Calcium Imaging
Objective: To identify the concentration of 2-APB that effectively inhibits IP3 receptor-mediated calcium release without causing significant off-target effects on SOCE or TRP channels.
Materials:
-
Cells of interest cultured on glass-bottom dishes.
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
HEPES-buffered saline (HBS).
-
2-APB stock solution (e.g., 100 mM in DMSO).
-
IP3-generating agonist (e.g., carbachol, ATP).
-
Thapsigargin.
-
Fluorescence microscope equipped for ratiometric calcium imaging.
Procedure:
-
Cell Loading: Load the cells with a suitable calcium indicator dye according to the manufacturer's protocol.
-
Baseline Measurement: Perfuse the cells with HBS and record the baseline fluorescence for 2-5 minutes.
-
Agonist Stimulation (Control): Perfuse the cells with the IP3-generating agonist to induce calcium release and measure the peak fluorescence response.
-
Washout: Wash out the agonist and allow the cells to return to baseline.
-
2-APB Incubation: Incubate the cells with varying concentrations of 2-APB (e.g., 1 µM, 10 µM, 50 µM, 100 µM) for 10-15 minutes.
-
Agonist Stimulation (with 2-APB): While still in the presence of 2-APB, re-stimulate the cells with the same concentration of the IP3-generating agonist and measure the fluorescence response.
-
Data Analysis: Compare the peak calcium response in the presence and absence of 2-APB for each concentration. The optimal concentration will be the one that significantly reduces the agonist-induced calcium peak with minimal effect on the baseline calcium level.
-
Control for SOCE: In a separate experiment, deplete calcium stores with thapsigargin in a calcium-free buffer, then re-introduce calcium to measure SOCE. Assess the effect of your determined optimal 2-APB concentration on this SOCE response.
Mandatory Visualizations
References
- 1. Effect of 2-Aminoethoxydiphenyl Borate (2-APB) on Heart Rate and Relation with Suppressed Calcium-Activated Potassium Channels: Larval Drosophila Model [mdpi.com]
- 2. Potentiation and inhibition of Ca2+ release-activated Ca2+ channels by 2-aminoethyldiphenyl borate (2-APB) occurs independently of IP3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminoethoxydiphenyl borate - Wikipedia [en.wikipedia.org]
- 4. 2-Aminoethoxydiphenyl Borate as a Common Activator of TRPV1, TRPV2, and TRPV3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2-Aminoethyl diphenyl borinate (2-APB) inhibits TRPM7 channels through an intracellular acidification mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminoethoxydiphenyl-borate (2-APB) increases excitability in pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The calcium channel modulator 2-APB hydrolyzes in physiological buffers and acts as an effective radical scavenger and inhibitor of the NADPH oxidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. glpbio.com [glpbio.com]
- 11. 2-aminoethoxydiphenyl borate activates and sensitizes the heat-gated ion channel TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Aminoethoxydiphenyl Borate Activates and Sensitizes the Heat-Gated Ion Channel TRPV3 | Journal of Neuroscience [jneurosci.org]
- 13. Complex Actions of 2-Aminoethyldiphenyl Borate on Store-operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of inhibition of TRPC cation channels by 2-aminoethoxydiphenylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with 2-APB in experiments
Welcome to the technical support center for 2-Aminoethoxydiphenyl borate (2-APB). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot inconsistent results and optimize experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is 2-APB and what are its primary targets?
2-Aminoethoxydiphenyl borate (2-APB) is a cell-permeable chemical compound widely used in research to modulate intracellular calcium (Ca²⁺) signaling.[1][2] It was initially identified as an inhibitor of the inositol 1,4,5-trisphosphate receptor (IP₃R), a key channel for Ca²⁺ release from the endoplasmic reticulum.[3][4][5][6] However, subsequent research has revealed that 2-APB has a broad range of targets, making it a non-specific modulator. Its primary targets include:
-
IP₃ Receptors (IP₃Rs): It acts as a functional antagonist.[7]
-
Store-Operated Calcium (SOC) Channels: It exhibits a bimodal effect, potentiating store-operated calcium entry (SOCE) at low concentrations (<10 µM) and inhibiting it at higher concentrations (>30 µM).[1][7][8][9]
-
Transient Receptor Potential (TRP) Channels: It modulates a variety of TRP channels, activating some (TRPV1, TRPV2, TRPV3) and inhibiting others (TRPC1, TRPC3, TRPC5, TRPC6, TRPM3, TRPM7, TRPM8, TRPP2).[1][3][7]
-
Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps: It can inhibit SERCA pumps, which are responsible for pumping Ca²⁺ back into the ER.[10][11]
-
Gap Junctions: 2-APB has been shown to block certain gap junction subtypes.[1][7][10]
Q2: Why am I seeing inconsistent results with 2-APB in my experiments?
Inconsistent results with 2-APB are a common issue and can be attributed to several factors:
-
Multiple Targets: Due to its promiscuous nature, the observed effect of 2-APB can be a composite of its actions on various channels and pumps, which can vary between cell types.[10][11][12]
-
Concentration-Dependent Effects: The concentration of 2-APB used is critical. Its biphasic effect on SOCE is a prime example of how different concentrations can lead to opposing outcomes.[1][7][8][13]
-
Cell-Type Specificity: The expression levels of IP₃Rs, TRP channels, and SOC channel components (STIM and Orai proteins) can differ significantly between cell types, leading to varied responses to 2-APB.[14]
-
Inconsistent IP₃R Inhibition: The inhibitory effect of 2-APB on IP₃R-mediated Ca²⁺ release has been reported as inconsistent, particularly in intact cells.[15][16][17]
-
Stability and Hydrolysis: 2-APB can hydrolyze in aqueous physiological buffers, leading to a decrease in its effective concentration over time and the formation of active byproducts.[18]
-
Experimental Conditions: Factors such as temperature, pH, and the presence of other drugs can influence the activity of 2-APB and its targets.[10]
Q3: What is the mechanism of action of 2-APB on Store-Operated Calcium Entry (SOCE)?
The effect of 2-APB on SOCE is complex and involves interactions with both the STIM proteins (the ER Ca²⁺ sensors) and the Orai channels (the plasma membrane pore-forming units).
-
Inhibition (at high concentrations): 2-APB can inhibit SOCE by preventing the formation of STIM1 puncta, which is a crucial step in the activation of Orai channels.[19][20] It can also directly inhibit the Orai1 channel.[8]
-
Potentiation (at low concentrations): At lower concentrations, 2-APB can potentiate SOCE, and this effect is also dependent on the specific Orai and STIM isoforms present.[8][13] For instance, it can directly activate Orai3 channels even in the absence of store depletion.[19][20]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during experiments with 2-APB.
| Problem | Potential Cause | Recommended Solution |
| No effect or weaker than expected effect | 1. Inappropriate Concentration: The concentration used may be too low for inhibition or not in the optimal range for potentiation. | 1a. Perform a Dose-Response Curve: Titrate 2-APB across a wide concentration range (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific cell type and experimental endpoint.[13] 1b. Verify Effective Concentration: The actual concentration of active 2-APB might be lower than intended. |
| 2. Compound Instability/Degradation: 2-APB can hydrolyze in aqueous solutions.[18] Stock solutions may also degrade over time. | 2a. Prepare Fresh Solutions: Always prepare fresh working solutions of 2-APB from a recently prepared stock solution for each experiment.[9] 2b. Proper Storage: Store powder at -20°C.[2] Prepare stock solutions in DMSO and store in aliquots at -20°C or -80°C for up to one month.[4][9] Avoid repeated freeze-thaw cycles.[4] | |
| 3. Cell-Type Specificity: The target proteins (IP₃Rs, TRPs, STIM/Orai) may not be expressed at sufficient levels in your cell line. | 3a. Confirm Target Expression: Use techniques like qPCR, Western blotting, or immunofluorescence to confirm the expression of the intended target proteins in your cells. 3b. Use a Positive Control Cell Line: If possible, use a cell line known to be responsive to 2-APB as a positive control. | |
| High variability between experiments | 1. Inconsistent Solution Preparation: Minor variations in weighing or dilution can lead to different effective concentrations. | 1a. Standardize Preparation Protocol: Use calibrated equipment and follow a strict, documented protocol for preparing all solutions. |
| 2. Fluctuations in Experimental Conditions: Changes in temperature, pH, or incubation times can affect results. | 2a. Control Environmental Factors: Maintain consistent temperature and pH throughout your experiments. Use a buffer with sufficient buffering capacity.[10] 2b. Standardize Timings: Ensure consistent pre-incubation and treatment times for all experiments. | |
| 3. Cell Passage Number and Health: The responsiveness of cells can change with increasing passage number and overall health. | 3a. Use Low Passage Cells: Use cells within a defined, low passage number range. 3b. Monitor Cell Health: Regularly check cell morphology and viability. | |
| Unexpected or contradictory results (e.g., activation instead of inhibition) | 1. Off-Target Effects: The observed effect may be due to the action of 2-APB on an unintended target.[11][12] | 1a. Use More Specific Inhibitors: Whenever possible, use more specific inhibitors for your target of interest to confirm the findings obtained with 2-APB. 1b. Knockdown/Knockout Models: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the putative target and see if the effect of 2-APB is abolished. |
| 2. Biphasic Dose-Response: You may be observing the potentiating effect at a low concentration when you expected inhibition. | 2a. Re-evaluate Dose-Response: Refer to your dose-response curve to ensure you are in the desired concentration range for your intended effect.[8] | |
| 3. Hydrolysis Products: The hydrolysis products of 2-APB may have their own biological activity.[18] | 3a. Minimize Incubation Time: Use the shortest effective incubation time with 2-APB to minimize the impact of hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of 2-APB Stock and Working Solutions
-
Stock Solution (e.g., 50 mM in DMSO):
-
Weigh out the required amount of 2-APB powder (MW: 225.09 g/mol ). For 1 ml of a 50 mM stock, use 11.25 mg.
-
Dissolve the powder in high-quality, anhydrous DMSO.[4] Moisture-absorbing DMSO can reduce solubility.[4]
-
Vortex until fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Working Solution:
-
On the day of the experiment, thaw a fresh aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration in your experimental buffer (e.g., cell culture medium, physiological saline).
-
Ensure the final concentration of DMSO is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.
-
Use the working solution promptly after preparation.
-
Protocol 2: Measuring Store-Operated Calcium Entry (SOCE) using a Fluorescent Ca²⁺ Indicator
-
Cell Preparation:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom 96-well plate) and allow them to adhere overnight.
-
-
Dye Loading:
-
Load the cells with a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer like Hanks' Balanced Salt Solution (HBSS) for 30-60 minutes at 37°C.
-
-
Baseline Measurement:
-
Wash the cells to remove excess dye and replace with a Ca²⁺-free buffer (e.g., HBSS with EGTA).
-
Record the baseline fluorescence for several minutes.
-
-
Store Depletion:
-
Add a SERCA inhibitor, such as thapsigargin (e.g., 1-2 µM), to the Ca²⁺-free buffer to passively deplete the endoplasmic reticulum Ca²⁺ stores.
-
Continue recording until the fluorescence signal indicates that the stores have been depleted (a transient rise followed by a return to baseline).
-
-
SOCE Measurement with 2-APB:
-
Add a Ca²⁺-containing buffer (e.g., HBSS with 2 mM CaCl₂) to initiate SOCE.
-
Simultaneously or shortly after, add your desired concentration of 2-APB (or vehicle control).
-
Record the change in fluorescence, which represents Ca²⁺ influx through store-operated channels.
-
-
Data Analysis:
-
Quantify the SOCE response by measuring parameters such as the peak fluorescence intensity, the rate of rise, or the area under the curve after Ca²⁺ and 2-APB addition.
-
Visualizations
Caption: Overview of 2-APB's multiple targets in calcium signaling pathways.
Caption: Troubleshooting workflow for inconsistent 2-APB experimental results.
References
- 1. 2-Aminoethoxydiphenyl borate - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. scbt.com [scbt.com]
- 6. 2-Aminoethoxydiphenyl borate, a inositol 1,4,5-triphosphate receptor inhibitor, prevents atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. mdpi.com [mdpi.com]
- 9. 2-APB | SOCE modulator | Hello Bio [hellobio.com]
- 10. 2-Aminoethyl diphenyl borinate (2-APB) inhibits TRPM7 channels through an intracellular acidification mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Aminoethoxydiphenyl-borate (2-APB) increases excitability in pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Aminoethoxydiphenyl borate (2-APB) antagonises inositol 1,4,5-trisphosphate-induced calcium release, inhibits calcium pumps and has a use-dependent and slowly reversible action on store-operated calcium entry channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two novel 2-aminoethyl diphenylborinate (2-APB) analogues differentially activate and inhibit store-operated Ca2+ entry via STIM proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caffeine and 2-Aminoethoxydiphenyl Borate (2-APB) Have Different Ability to Inhibit Intracellular Calcium Mobilization in Pancreatic Acinar Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2-aminoethoxydiphenyl borate (2-APB) is a reliable blocker of store-operated Ca2+ entry but an inconsistent inhibitor of InsP3-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The calcium channel modulator 2-APB hydrolyzes in physiological buffers and acts as an effective radical scavenger and inhibitor of the NADPH oxidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Complex Actions of 2-Aminoethyldiphenyl Borate on Store-operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Complex actions of 2-aminoethyldiphenyl borate on store-operated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Biphasic Dose-Response of 2-APB
Welcome to the technical support center for researchers utilizing 2-Aminoethoxydiphenyl borate (2-APB). This resource provides troubleshooting guidance and frequently asked questions to help you effectively design and interpret experiments involving the complex, biphasic dose-response of 2-APB.
Frequently Asked Questions (FAQs)
Q1: What is the biphasic dose-response of 2-APB?
A1: 2-Aminoethoxydiphenyl borate (2-APB) exhibits a biphasic, or dual, effect on store-operated calcium entry (SOCE). At low concentrations, it potentiates or enhances SOCE, while at higher concentrations, it becomes inhibitory.[1][2] This concentration-dependent switch in activity is a critical factor to consider in experimental design.
Q2: What are the typical concentrations for the stimulatory and inhibitory effects of 2-APB on SOCE?
A2: The precise concentrations for the biphasic effects can vary between cell types and experimental conditions. However, a general guideline is:
-
Potentiation: Typically observed at concentrations of ≤ 10 µM.[1][2]
-
Inhibition: Generally occurs at concentrations ≥ 30-50 µM.[1][3]
Q3: What is the primary molecular mechanism behind 2-APB's biphasic effect on SOCE?
A3: The biphasic action of 2-APB is primarily attributed to its complex interactions with the core components of SOCE: the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum (ER) and the Orai calcium channels in the plasma membrane.
-
At low concentrations (Potentiation): 2-APB is thought to directly act on the open Orai1 channel pore, causing it to dilate and thereby increasing Ca²⁺ conductance.[1]
-
At high concentrations (Inhibition): 2-APB can prevent the formation of STIM1 puncta, which are essential for activating Orai channels.[3] It may also disrupt the functional coupling between STIM1 and Orai1.[1]
It's important to note that 2-APB's effects on SOCE and the underlying calcium release-activated Ca²⁺ current (ICRAC) are largely independent of its action on inositol 1,4,5-trisphosphate (IP₃) receptors.[1][4][5]
Q4: Besides STIM and Orai, what are other known cellular targets of 2-APB?
A4: 2-APB is known to be a non-specific modulator and can affect various other cellular components, which can complicate data interpretation. These off-target effects include:
-
IP₃ Receptors: Originally described as an IP₃ receptor antagonist (IC₅₀ = 42 µM).[2]
-
TRP Channels: It modulates a wide range of Transient Receptor Potential (TRP) channels, inhibiting some (TRPC1, TRPC3, TRPC5, TRPC6, TRPV6, TRPM3, TRPM7, TRPM8, TRPP2) and stimulating others at higher concentrations (TRPV1, TRPV2, TRPV3).[2][6]
-
SERCA Pumps: 2-APB can inhibit the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps, which would slow the refilling of ER calcium stores.[7]
-
Mitochondria: It can affect mitochondrial calcium handling.[4][7]
-
Gap Junctions: 2-APB has been shown to block certain gap junction channel subtypes.[2]
Q5: Is 2-APB stable in physiological buffers?
A5: No, 2-APB is known to be unstable and can hydrolyze in aqueous physiological buffers. This instability can lead to a decrease in the effective concentration of the compound over the course of an experiment and may produce breakdown products with their own biological activities.[8] It is also sensitive to decomposition by reactive oxygen species (ROS) like hydrogen peroxide.[8]
Troubleshooting Guide
Problem 1: I am not observing the expected potentiation of SOCE at low concentrations of 2-APB.
-
Possible Cause 1: Incorrect Concentration. The optimal concentration for potentiation can be cell-type specific.
-
Solution: Perform a detailed dose-response curve from nanomolar to low micromolar ranges (e.g., 100 nM to 10 µM) to determine the optimal potentiating concentration for your specific cell line.
-
-
Possible Cause 2: 2-APB Degradation. As mentioned, 2-APB can hydrolyze in aqueous solutions.
-
Solution: Prepare 2-APB stock solutions in a non-aqueous solvent like DMSO and make fresh dilutions in your physiological buffer immediately before each experiment. Avoid prolonged incubation times.[8]
-
-
Possible Cause 3: Dominant STIM2 Expression. The relative expression levels of STIM1 and STIM2 can influence the response to 2-APB. Some cell types might show less potentiation.[9]
-
Solution: If possible, characterize the relative expression levels of STIM1 and STIM2 in your cell line via western blot or qPCR.
-
Problem 2: I am seeing inhibition at concentrations where I expect potentiation.
-
Possible Cause 1: Effective Concentration is Higher than Intended. This could be due to issues with the initial stock concentration calculation or rapid evaporation of the solvent.
-
Solution: Re-verify the concentration of your stock solution. Prepare fresh stocks and dilutions.
-
-
Possible Cause 2: Off-Target Effects. At a concentration that potentiates SOCE, 2-APB might be inhibiting other cellular processes that indirectly affect your readout. For example, it could be slightly inhibiting SERCA pumps, leading to a net decrease in signal.[7]
-
Solution: Design control experiments to isolate the effect on SOCE. For instance, use a ratiometric calcium indicator to measure cytosolic calcium and a genetically encoded ER-targeted calcium sensor to monitor store depletion and refilling separately.
-
Problem 3: My results with 2-APB are highly variable between experiments.
-
Possible Cause 1: Inconsistent 2-APB Activity. The instability of 2-APB in physiological buffers can lead to significant variability.[8]
-
Solution: Standardize the preparation of your 2-APB working solutions. Always prepare them fresh from a DMSO stock right before application and use them within a short, defined timeframe.
-
-
Possible Cause 2: Cell State and Passage Number. The expression levels of SOCE components can change with cell passage number and culture conditions.
-
Solution: Use cells within a consistent, narrow range of passage numbers for all experiments. Ensure consistent cell culture conditions (e.g., seeding density, media changes).
-
-
Possible Cause 3: Human Error. Inconsistent timing of drug application or measurements can introduce variability.
-
Solution: Use automated liquid handling where possible. If manual, use a timer to ensure consistent incubation and measurement times.
-
Quantitative Data Summary
The following tables summarize the concentration-dependent effects of 2-APB on SOCE and other cellular targets as reported in the literature.
Table 1: Biphasic Effect of 2-APB on Store-Operated Calcium Entry (SOCE)
| Concentration Range | Effect on SOCE | Cell Types Studied | Reference(s) |
| ≤ 10 µM | Potentiation / Stimulation | HEK293, Jurkat T cells, DT40 B cells, RBL cells | [1][2][4] |
| ≥ 30 µM | Inhibition / Blockade | HEK293, Jurkat T cells, DT40 B cells, RBL cells | [1][3] |
| 5 µM | Potentiates CRAC channels by dilating the open pore of Orai1 | - | [1] |
| 20 µM | Sustained increase in ICRAC | HEK293 cells co-expressing STIM1 and Orai1 | [3] |
| ≥ 30 µM | Strong inhibition of ICRAC | HEK293 cells co-expressing STIM1 and Orai1 | [3] |
Table 2: IC₅₀ Values of 2-APB for Various Cellular Targets
| Target | IC₅₀ Value | Effect | Reference(s) |
| IP₃ Receptors | 42 µM | Antagonist | [2] |
| TRPC5 Channels | 20 µM | Block | [10] |
| TRPM7 Channels | 70-170 µM | Inhibition (indirect via acidification) | [11] |
Experimental Protocols
Protocol 1: Standard SOCE Assay to Evaluate the Biphasic Effect of 2-APB
This protocol uses a fluorescent calcium indicator to measure SOCE in a cell population or at the single-cell level.
Materials:
-
Cells of interest cultured on glass-bottom dishes or microplates.
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM).
-
Nominal calcium-free buffer (e.g., HBSS without CaCl₂).
-
Calcium-containing buffer (e.g., HBSS with 2 mM CaCl₂).
-
Thapsigargin (Tg) stock solution in DMSO (e.g., 1 mM).
-
2-APB stock solution in DMSO (e.g., 100 mM).
Procedure:
-
Cell Loading: Load cells with the chosen calcium indicator according to the manufacturer's protocol.
-
Baseline Measurement: Place the cells on the microscope or plate reader stage. Perfuse with or add the nominal calcium-free buffer and record the baseline fluorescence for 2-5 minutes.
-
Store Depletion: To deplete the ER calcium stores, add thapsigargin (final concentration 1-2 µM) to the calcium-free buffer. Continue recording until the cytosolic calcium level returns to baseline (typically 5-10 minutes). This step activates the STIM proteins.
-
Application of 2-APB (for Inhibition studies): For testing the inhibitory effect, pre-incubate the store-depleted cells with a high concentration of 2-APB (e.g., 50 µM) for 5 minutes in the calcium-free buffer.
-
Initiation of SOCE: Reintroduce calcium to the extracellular medium by perfusing with or adding the calcium-containing buffer. This will trigger calcium influx through the activated Orai channels.
-
Application of 2-APB (for Potentiation/Inhibition studies): To observe the biphasic effect, add different concentrations of 2-APB (e.g., 5 µM for potentiation, 50 µM for inhibition) a few minutes after initiating SOCE.
-
Data Acquisition: Continuously record the fluorescence signal throughout the experiment.
-
Data Analysis: Quantify the SOCE response by measuring the peak increase in fluorescence after calcium re-addition or by calculating the area under the curve. Normalize the results to a vehicle control (e.g., DMSO).
Visualizations
Below are diagrams illustrating key concepts related to 2-APB's mechanism of action.
Caption: Experimental workflow for observing the biphasic effect of 2-APB on SOCE.
Caption: Simplified signaling pathway of 2-APB's biphasic action on STIM1 and Orai1.
References
- 1. mdpi.com [mdpi.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Complex Actions of 2-Aminoethyldiphenyl Borate on Store-operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiation and inhibition of Ca2+ release-activated Ca2+ channels by 2-aminoethyldiphenyl borate (2-APB) occurs independently of IP3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminoethoxydiphenyl borate (2-APB) inhibits capacitative calcium entry independently of the function of inositol 1,4,5-trisphosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.as.uky.edu [web.as.uky.edu]
- 7. 2-Aminoethoxydiphenyl borate (2-APB) antagonises inositol 1,4,5-trisphosphate-induced calcium release, inhibits calcium pumps and has a use-dependent and slowly reversible action on store-operated calcium entry channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The calcium channel modulator 2-APB hydrolyzes in physiological buffers and acts as an effective radical scavenger and inhibitor of the NADPH oxidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two novel 2-aminoethyl diphenylborinate (2-APB) analogues differentially activate and inhibit store-operated Ca2+ entry via STIM proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Block of TRPC5 channels by 2-aminoethoxydiphenyl borate: a differential, extracellular and voltage-dependent effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Aminoethyl diphenyl borinate (2-APB) inhibits TRPM7 channels through an intracellular acidification mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing 2-APB-induced cytotoxicity in long-term cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize 2-Aminoethoxydiphenyl borate (2-APB)-induced cytotoxicity in long-term cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experiments involving 2-APB, offering potential causes and solutions in a question-and-answer format.
Issue 1: Increased Cell Death or Poor Viability Over Time
Question: My cells look healthy after initial 2-APB treatment, but I'm observing significant cell death and reduced viability after several days in culture. What could be the cause and how can I fix it?
Answer: This is a common issue in long-term culture with 2-APB, a compound with multiple cellular targets. The delayed cytotoxicity can stem from several factors:
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Concentration-Dependent Effects: Higher concentrations of 2-APB (typically ≥ 30-50 µM) are known to be inhibitory to store-operated calcium entry (SOCE) but can also be cytotoxic over time.[1][2] Conversely, while lower concentrations (< 10 µM) may potentiate SOCE, they can still have off-target effects leading to cytotoxicity in prolonged exposure.[2]
-
Disruption of Calcium Homeostasis: Chronic disruption of intracellular calcium signaling is a primary driver of 2-APB-induced toxicity. This can lead to mitochondrial stress and activation of apoptotic pathways.
-
Intracellular Acidification: 2-APB can cause cytoplasmic acidification, which can be detrimental to cell health over the long term.[3][4]
-
Oxidative Stress: Disruption of mitochondrial function can lead to an increase in reactive oxygen species (ROS), causing cellular damage.[5]
Solutions:
-
Optimize 2-APB Concentration: Perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Start with a low concentration (e.g., 1-10 µM) and carefully monitor cell viability.
-
Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., treat for a specific number of hours, then replace with fresh media). This can help reduce the cumulative toxic effects.
-
Enhance pH Buffering: Ensure your culture medium has robust buffering capacity. Increasing the concentration of HEPES in your media can help counteract 2-APB-induced intracellular acidification.[3]
-
Co-treatment with Antioxidants: The addition of antioxidants like N-acetylcysteine (NAC), Vitamin E (α-tocopherol), or Vitamin C to your culture medium may help mitigate oxidative stress-related cytotoxicity.[6][7][8]
-
Optimize Serum Concentration: The concentration of fetal calf serum (FCS) in the culture medium can influence the cytotoxicity of compounds.[9][10] It's advisable to maintain a consistent and optimal serum concentration throughout your experiments.
Issue 2: High Variability Between Experimental Replicates
Question: I'm observing inconsistent results between different wells and plates treated with the same concentration of 2-APB. What could be causing this variability?
Answer: Variability in 2-APB experiments can be frustrating. Several factors can contribute to this issue:
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Use-Dependent Action: The effects of 2-APB can be use-dependent, meaning its action may be more pronounced in cells that are actively signaling.[11] Differences in the baseline activity of your cells can, therefore, lead to varied responses.
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Slow Reversibility: 2-APB's inhibitory effects can persist for a significant time even after it has been washed out.[11] Inconsistent washing steps between experiments can lead to variability.
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Chemical Instability: 2-APB can hydrolyze in aqueous physiological buffers, potentially altering its effective concentration and activity over time.
Solutions:
-
Synchronize Cell Cultures: Where possible, synchronize your cells (e.g., by serum starvation) before starting the experiment to ensure a more uniform physiological state.
-
Standardize Protocols: Ensure strict adherence to your experimental protocols, particularly regarding incubation times, washing steps, and media changes.
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of 2-APB in a suitable solvent like DMSO and add it to the culture medium immediately before use to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 2-APB-induced cytotoxicity?
A1: The primary mechanism of 2-APB-induced cytotoxicity is the disruption of intracellular calcium (Ca²⁺) homeostasis. 2-APB has multiple targets, including inositol 1,4,5-trisphosphate (IP₃) receptors, store-operated calcium entry (SOCE) channels, and various transient receptor potential (TRP) channels.[1][2] By altering the function of these channels and receptors, 2-APB can lead to sustained changes in intracellular Ca²⁺ levels, which in turn can trigger mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of apoptotic pathways involving proteins like BAX and caspase-3.[5]
Q2: What is the recommended concentration range for long-term 2-APB experiments?
A2: There is no universal "safe" concentration of 2-APB for long-term experiments, as this is highly cell-type dependent. However, based on published data, concentrations in the low micromolar range (1-10 µM) are generally better tolerated for prolonged periods than higher concentrations (≥30 µM). It is crucial to perform a thorough dose-response analysis for your specific cell line to determine the highest concentration that does not impact cell viability over your intended experimental duration.
Q3: Can I use 2-APB in serum-free media?
A3: While it is possible to use 2-APB in serum-free media, be aware that the absence of serum proteins may alter its bioavailability and cytotoxicity.[9][10] Serum proteins can bind to small molecules, potentially reducing their effective concentration. If you are transitioning from serum-containing to serum-free conditions, it is essential to re-optimize the working concentration of 2-APB.
Q4: How can I confirm if my cells are undergoing apoptosis due to 2-APB treatment?
A4: You can confirm apoptosis through several standard assays:
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Caspase Activity Assays: Measures the activity of key apoptotic enzymes like caspase-3 and caspase-7.
-
Annexin V Staining: Identifies the externalization of phosphatidylserine, an early marker of apoptosis.
Data Presentation
Table 1: Concentration-Dependent Effects of 2-APB on Cell Viability in Breast Cancer Cell Lines (24-hour treatment)
| Cell Line | 50 µM 2-APB (% Viability) | 100 µM 2-APB (% Viability) | 200 µM 2-APB (% Viability) |
| MDA-MB-231 | No significant effect | Significant suppression | Significant suppression |
| AU565 | Significant suppression | Significant suppression | Significant suppression |
| T47D | Significant suppression | Significant suppression | Significant suppression |
| (Data summarized from a study on breast cancer cell lines where viability was significantly suppressed in most cases with 24-hour treatment.[12]) |
Table 2: Effect of 2-APB and Thapsigargin (TG) on Glioblastoma Cell Viability (MTT Assay)
| Treatment | Effect on Viable Cell Number |
| 100 nM or 1 µM TG | Decrease |
| 50 µM 2-APB | Decrease |
| 100 µM 2-APB | Almost complete abolition |
| TG + 50 µM 2-APB | Increased effect of TG |
| (Data summarized from a study on human glioblastoma cells.[13]) |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[14]
-
Reagent Preparation:
-
Prepare a 5 mg/ml MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile phosphate-buffered saline (PBS).
-
Filter-sterilize the solution and store it at 4°C, protected from light.
-
Prepare a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of 2-APB for the desired duration. Include untreated and vehicle-treated controls.
-
After treatment, remove the medium and add 100 µl of fresh medium containing 10 µl of the 5 mg/ml MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the MTT-containing medium and add 100 µl of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis Detection using TUNEL Assay
This protocol provides a general workflow for the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.[15]
-
Materials:
-
Commercially available TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and buffers).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
DNase I (for positive control).
-
Fluorescence microscope.
-
-
Procedure:
-
Culture and treat cells with 2-APB on glass coverslips or in chamber slides.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash again with PBS and permeabilize the cells for 2-5 minutes on ice.
-
For a positive control, treat a separate sample with DNase I to induce DNA breaks.
-
Wash the cells and incubate with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber for 1 hour at 37°C, protected from light.
-
Wash the cells to remove unincorporated nucleotides.
-
If desired, counterstain the nuclei with a DNA dye like DAPI.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the appropriate wavelength for the label used.
-
3. Active Caspase-3 Immunofluorescence Staining
This protocol outlines the detection of active caspase-3, a key executioner caspase in apoptosis.[16]
-
Materials:
-
Primary antibody specific for cleaved (active) caspase-3.
-
Fluorescently labeled secondary antibody.
-
Fixation and permeabilization buffers (as for TUNEL assay).
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
-
Procedure:
-
Culture, treat, fix, and permeabilize cells as described for the TUNEL assay.
-
Incubate the cells with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate with the primary antibody against active caspase-3 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain nuclei with DAPI if desired.
-
Mount and visualize using a fluorescence microscope. Cells positive for active caspase-3 will show specific fluorescence.
-
Mandatory Visualizations
Caption: Signaling pathway of 2-APB-induced cytotoxicity.
Caption: Troubleshooting workflow for 2-APB cytotoxicity.
References
- 1. Caffeine and 2-Aminoethoxydiphenyl Borate (2-APB) Have Different Ability to Inhibit Intracellular Calcium Mobilization in Pancreatic Acinar Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-APB | IP3 Receptors | Tocris Bioscience [tocris.com]
- 3. 2-Aminoethyl diphenyl borinate (2-APB) inhibits TRPM7 channels through an intracellular acidification mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-aminoethyl diphenyl borinate (2-APB) inhibits TRPM7 channels through an intracellular acidification mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminoethoxydiphenyl borate ameliorates mitochondrial dysfunctions in MPTP/MPP+ model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidants as Potential Medical Countermeasures for Chemical Warfare Agents and Toxic Industrial Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of serum concentration on the cytotoxicity of clay particles [pubmed.ncbi.nlm.nih.gov]
- 10. Reduced Cationic Nanoparticle Cytotoxicity Based on Serum Masking of Surface Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Aminoethoxydiphenyl borate (2-APB) antagonises inositol 1,4,5-trisphosphate-induced calcium release, inhibits calcium pumps and has a use-dependent and slowly reversible action on store-operated calcium entry channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. broadpharm.com [broadpharm.com]
- 15. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]
- 16. biotech.illinois.edu [biotech.illinois.edu]
Navigating the Nuances of 2-APB: A Guide to Identifying and Controlling for Non-Specific Binding
Welcome to the technical support center for researchers utilizing 2-Aminoethoxydiphenyl borate (2-APB). This resource provides in-depth troubleshooting guides and frequently asked questions to address the challenges associated with 2-APB's non-specific binding. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to design robust experiments and accurately interpret their data.
Frequently Asked Questions (FAQs)
Q1: What is 2-APB and what are its primary intended targets?
2-Aminoethoxydiphenyl borate (2-APB) is a membrane-permeable chemical modulator widely used in cell signaling research. Its primary intended targets are:
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Inositol 1,4,5-trisphosphate receptors (IP3Rs): 2-APB is known to be an antagonist of IP3Rs, inhibiting the release of calcium (Ca2+) from the endoplasmic reticulum (ER).[1][2][3]
-
Store-Operated Calcium (SOC) Channels: 2-APB has a complex, concentration-dependent effect on SOC channels, particularly the Orai channels which are activated by STIM proteins. At low concentrations (<10 µM), it can potentiate store-operated calcium entry (SOCE), while at higher concentrations (>30 µM), it is inhibitory.[1][2][3]
Q2: What are the known non-specific targets of 2-APB?
2-APB's utility can be complicated by its interaction with a variety of other proteins, leading to off-target effects. Researchers should be aware of the following non-specific targets:
-
Transient Receptor Potential (TRP) Channels: 2-APB modulates a wide range of TRP channels. It can inhibit TRPC1, TRPC3, TRPC5, TRPC6, TRPV6, TRPM2, TRPM3, TRPM7, TRPM8, and TRPP2, while activating TRPV1, TRPV2, and TRPV3 at higher concentrations.[1][2][4]
-
Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps: 2-APB can inhibit SERCA pumps, which are responsible for pumping Ca2+ back into the ER. This can lead to a depletion of ER Ca2+ stores, independent of its effects on IP3Rs.
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Gap Junctions: There is evidence that 2-APB can directly inhibit gap junctions composed of connexin proteins.
-
Potassium (K+) Channels: 2-APB has been shown to inhibit certain voltage-gated potassium channels.
Q3: My experimental results with 2-APB are unexpected. What could be the cause?
Unexpected results when using 2-APB are often due to its non-specific effects. Consider the following possibilities:
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Concentration-dependent effects: The effect of 2-APB can vary significantly with concentration. A response at a low concentration may be completely different or even opposite at a higher concentration.
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Off-target effects: Your observed phenotype may be a result of 2-APB acting on one of its many off-targets (e.g., TRP channels, SERCA pumps) rather than, or in addition to, its intended target.
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Hydrolysis of 2-APB: 2-APB can hydrolyze in aqueous buffer solutions. This degradation can alter its activity and lead to inconsistent results. It is recommended to prepare fresh solutions for each experiment.
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Cell-type specific expression of targets: The expression profile of 2-APB's various targets can differ between cell types. An effect observed in one cell line may not be replicable in another if the off-target protein is not expressed.
Troubleshooting Guides
Issue: Differentiating between IP3R-mediated and TRP channel-mediated effects.
Cause: 2-APB's broad activity on both IP3Rs and various TRP channels can make it difficult to attribute an observed effect to a single target.
Solution: Employ a multi-faceted approach using additional pharmacological tools and specific experimental designs.
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Use specific TRP channel modulators: In parallel experiments, use more specific TRP channel agonists or antagonists to see if they replicate or block the effect observed with 2-APB.
-
Genetic knockdown/knockout: If possible, use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target TRP channel or the IP3R.
-
Varying extracellular Ca2+: Since many TRP channels are plasma membrane channels, altering the concentration of extracellular Ca2+ can help to distinguish their contribution from the release of intracellular Ca2+ stores mediated by IP3Rs.
Issue: Controlling for the inhibitory effect of 2-APB on SERCA pumps.
Cause: Inhibition of SERCA pumps by 2-APB can lead to ER Ca2+ store depletion, which can mimic or confound the effects of IP3R inhibition.
Solution: Design experiments to isolate the effect on SERCA pumps.
-
Use a specific SERCA inhibitor: Compare the effects of 2-APB with a well-characterized SERCA inhibitor like thapsigargin or cyclopiazonic acid (CPA). If 2-APB produces a similar effect to these agents, it is likely acting on SERCA pumps.
-
Measure ER Ca2+ levels directly: Utilize ER-targeted Ca2+ indicators (e.g., GECIs like CEPIA) to directly measure the effect of 2-APB on ER Ca2+ concentration.
-
Assess SERCA activity: Perform a direct in vitro assay of SERCA pump activity in the presence and absence of 2-APB.
Quantitative Data Summary
The following tables summarize the reported effective concentrations of 2-APB on its primary and major off-targets. Note that these values can vary depending on the experimental system and conditions.
Table 1: 2-APB Concentrations for Primary Targets
| Target | Action | Concentration Range | Species/Cell Type |
| IP3 Receptors | Antagonist (Inhibition) | IC50 = 42 µM | Rat Cerebellum |
| Store-Operated Ca2+ Channels (SOCs) | Potentiation | < 10 µM | Various |
| Store-Operated Ca2+ Channels (SOCs) | Inhibition | > 30 µM | Various |
Table 2: 2-APB IC50 Values for Off-Targets
| Off-Target | Action | IC50 | Species/Cell Type |
| TRPM2 | Inhibition | ~1 µM | Human |
| TRPM7 | Inhibition | 70-170 µM | Jurkat T-cells |
| SERCA1a | Inhibition | 91 µM | Rabbit Skeletal Muscle |
| SERCA2a | Inhibition | ~325 µM (pH 7.2) | Rabbit Skeletal Muscle |
Key Experimental Protocols
Protocol 1: Differentiating IP3R vs. TRP Channel Effects
Objective: To determine if the observed effect of 2-APB is due to its action on IP3Rs or a specific TRP channel.
Materials:
-
Your cell line of interest
-
2-APB
-
A specific TRP channel antagonist (e.g., for TRPV1, Capsazepine; for TRPM8, AMTB)
-
An IP3R agonist (e.g., Adenophostin A) or a stimulus that activates the PLC/IP3 pathway (e.g., a relevant GPCR agonist)
-
Calcium imaging dye (e.g., Fura-2 AM) or a genetically encoded calcium indicator
-
Appropriate cell culture media and buffers
Methodology:
-
Baseline Measurement: Plate cells and load with a calcium indicator. Measure the baseline intracellular calcium concentration.
-
Stimulation with IP3-generating agonist: Stimulate the cells with an agonist that activates the IP3 pathway and record the calcium response.
-
2-APB Inhibition: Pre-incubate the cells with an effective concentration of 2-APB for 15-30 minutes. Repeat the stimulation from step 2 and record the calcium response. A diminished response suggests IP3R inhibition.
-
TRP Channel Antagonist Control: In a separate group of cells, pre-incubate with a specific TRP channel antagonist relevant to your cell type.
-
Co-application: Apply 2-APB in the presence of the specific TRP channel antagonist. If the effect of 2-APB is attenuated, it suggests an off-target effect on that TRP channel.
-
Direct TRP Channel Activation: If 2-APB is suspected of activating a TRP channel, apply 2-APB alone and in the presence of the specific antagonist to see if the response is blocked.
Protocol 2: Assessing the Impact of 2-APB on SERCA Pump Activity
Objective: To determine if 2-APB is inhibiting SERCA pumps in your experimental system.
Materials:
-
Your cell line of interest or cell lysate
-
2-APB
-
Thapsigargin (a specific SERCA inhibitor)
-
ER-targeted calcium indicator (e.g., Mag-Fura-2 AM or D1ER)
-
Calcium-free buffer
Methodology:
-
Load cells with an ER-targeted calcium indicator.
-
Establish a baseline ER calcium level.
-
Induce a passive ER calcium leak: Treat the cells with a low concentration of a calcium ionophore (e.g., ionomycin) in a calcium-free external solution to induce a slow depletion of ER calcium stores.
-
Application of 2-APB: In one group of cells, apply 2-APB and monitor the rate of ER calcium depletion.
-
Thapsigargin Control: In a parallel group of cells, apply thapsigargin and monitor the rate of ER calcium depletion.
-
Compare depletion rates: An increased rate of ER calcium depletion in the presence of 2-APB, similar to that caused by thapsigargin, indicates SERCA inhibition.
Visualizing Signaling Pathways and Experimental Logic
To further clarify the complex interactions of 2-APB and the logic behind control experiments, the following diagrams are provided.
Caption: 2-APB's multiple points of intervention in calcium signaling pathways.
Caption: A troubleshooting flowchart for dissecting 2-APB's effects.
By carefully considering the information and protocols provided in this technical support center, researchers can more effectively navigate the complexities of using 2-APB and enhance the reliability and accuracy of their experimental findings.
References
- 1. escholarship.org [escholarship.org]
- 2. Design, synthesis and pharmacological characterization of analogs of 2-aminoethyl diphenylborinate (2-APB), a known store-operated calcium channel blocker, for inhibition of TRPV6-mediated calcium transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-APB | SOCE modulator | Hello Bio [hellobio.com]
- 4. 2-Aminoethyl diphenyl borinate (2-APB) inhibits TRPM7 channels through an intracellular acidification mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for preparing 2-APB hydrochloride stock solutions
Technical Support Center: 2-APB Hydrochloride
This guide provides best practices, frequently asked questions, and troubleshooting advice for the preparation and use of 2-Aminoethoxydiphenylborane (2-APB) hydrochloride stock solutions in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
2-Aminoethoxydiphenylborane (2-APB) is a versatile, membrane-permeable chemical modulator used extensively in calcium signaling research. It is primarily known as an inhibitor of inositol 1,4,5-trisphosphate (IP3) receptors (IC50 = 42 µM) and store-operated Ca²+ channels (SOCs).[1][2][3] However, its pharmacology is complex, as it also blocks SERCA pumps and modulates various TRP channels, activating some (TRPV1, TRPV2, TRPV3) while inhibiting others (TRPC1, TRPC3, TRPC5).[1][4] Its effect on store-operated Ca²+ entry (SOCE) is notably dose-dependent, causing potentiation at low concentrations (1-5 µM) and inhibition at higher concentrations (>30 µM).[1]
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound exhibits good solubility in several common organic solvents but is generally insoluble in water.[5] The most frequently recommended solvent is dimethyl sulfoxide (DMSO).[1][2][5] Ethanol is also a viable option.[1][2][6] For consistent results, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the compound's solubility.[5]
Q3: How should I properly store the solid this compound and the prepared stock solutions?
-
Solid Compound: The solid form of this compound is stable and can be stored at room temperature or refrigerated (2-8°C).[1][2]
-
Stock Solutions: To ensure stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][3] Solutions stored at -20°C are typically stable for up to one to two months.[1][2] For longer-term storage, -80°C is recommended, which can extend stability for up to six months.[3] It is best practice to prepare fresh solutions and use them on the same day if possible.[1]
Q4: Is this compound stable in aqueous physiological buffers?
This is a critical consideration. Recent studies have shown that 2-APB readily hydrolyzes in aqueous physiological buffers.[7] This degradation can lead to a loss of its intended activity on targets like SOCE and may produce hydrolysis products with their own biological effects, such as the inhibition of NADPH oxidase 2 (NOX2). This instability is a likely source of experimental variability. Therefore, it is recommended to add the stock solution to aqueous media immediately before starting the experiment.
Experimental Protocol: Preparing a 100 mM 2-APB Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in experimental buffers.
Materials:
-
This compound (MW: 225.09 g/mol for the free base, adjust for hydrochloride salt if necessary)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, you would weigh approximately 22.5 mg.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolving: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not dissolve completely, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquoting and Storage: Dispense the clear stock solution into single-use aliquots in sterile, tightly sealed cryovials. Label each vial clearly with the compound name, concentration, solvent, and preparation date.
-
Storage: Immediately store the aliquots at -20°C for short-term use (up to 2 months) or -80°C for long-term storage (up to 6 months).[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution | 1. Incorrect solvent used.2. Solvent is not high-purity or has absorbed moisture.[5]3. Solution is supersaturated. | 1. Ensure you are using a recommended solvent like high-purity DMSO or ethanol.2. Use a fresh, unopened bottle of anhydrous DMSO.[5]3. Prepare a more dilute stock solution. |
| Precipitation in Stock Solution After Freezing | 1. Solution was not fully dissolved before freezing.2. Freeze-thaw cycles have compromised stability. | 1. Before use, warm the aliquot to room temperature and vortex/sonicate to redissolve the precipitate.[1] Ensure it is fully clear before diluting.2. Always use single-use aliquots to avoid freeze-thaw cycles.[2][3] |
| Inconsistent or Unexpected Experimental Results | 1. Dose-dependent effects: 2-APB has opposing effects on SOCE at low vs. high concentrations.[1]2. Hydrolysis: The compound degrades in aqueous buffers, altering its effective concentration and activity over time.[7]3. Off-target effects: 2-APB interacts with multiple targets beyond IP3Rs and SOCs, such as SERCA pumps and TRP channels.[1][8] | 1. Perform dose-response experiments to characterize the effect in your specific system.2. Add the stock solution to your experimental medium immediately before application. Minimize incubation time in aqueous solutions.3. Be aware of the compound's polypharmacology. Consider using more specific inhibitors or genetic tools to confirm that the observed effect is due to the intended target. |
Quantitative Data Summary
Table 1: Solubility of 2-APB
| Solvent | Reported Solubility | Reference(s) |
|---|---|---|
| DMSO | ≥9.4 - 45 mg/mL (or up to 100-200 mM) | [1][2][3][5][6][9] |
| Ethanol | ~10 - 25 mg/mL | [1][2][5][6] |
| PBS (pH 7.2) | ≥10 mg/mL | [6] |
| Water | Insoluble |[5] |
Table 2: Recommended Storage Conditions for 2-APB Solutions
| Storage Temperature | Maximum Recommended Duration | Reference(s) |
|---|---|---|
| -20°C | 1 to 2 months | [1][2] |
| -80°C | Up to 6 months |[3] |
Visualizations
Caption: Experimental workflow for preparing this compound stock solutions.
Caption: The complex polypharmacology of 2-APB, illustrating its multiple cellular targets.
References
- 1. 2-APB | SOCE modulator | Hello Bio [hellobio.com]
- 2. ≥97% (titration), crystalline solid, Ins(1,4,5)P3-induced Ca2+ release inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. glpbio.com [glpbio.com]
- 4. web.as.uky.edu [web.as.uky.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. The calcium channel modulator 2-APB hydrolyzes in physiological buffers and acts as an effective radical scavenger and inhibitor of the NADPH oxidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Aminoethoxydiphenyl-borate (2-APB) increases excitability in pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
Technical Support Center: Interpreting Unexpected Neuronal Firing Changes with 2-APB
Welcome to the technical support center for researchers using 2-Aminoethoxydiphenyl borate (2-APB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected changes in neuronal firing during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 2-APB?
A1: 2-Aminoethoxydiphenyl borate (2-APB) is primarily known as a membrane-permeable modulator of intracellular calcium (Ca²⁺) signaling. It was initially characterized as an antagonist of the D-myo-inositol 1,4,5-trisphosphate (IP₃) receptor, inhibiting IP₃-induced Ca²⁺ release from the endoplasmic reticulum (ER) with an IC₅₀ of 42 μM[1][2]. However, its pharmacology is complex, and it affects numerous other targets.
Q2: Besides IP₃ receptors, what are the other known targets of 2-APB?
A2: 2-APB has a broad range of molecular targets, and its effects are highly concentration-dependent. Its targets include:
-
Transient Receptor Potential (TRP) channels : It can either block or activate various TRP channels. For instance, it blocks TRPC1, TRPC3, TRPC5, TRPC6, TRPM2, TRPM3, TRPM7, and TRPM8, while it can activate TRPV1, TRPV2, and TRPV3 at higher concentrations[1][3][4][5].
-
Store-Operated Calcium (SOC) channels : 2-APB has biphasic effects on SOCs, potentiating them at low concentrations (<10 μM) and inhibiting them at higher concentrations (>50 μM)[1][2][6].
-
SERCA pumps : There is evidence that 2-APB may inhibit Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps, which would lead to a depletion of intracellular Ca²⁺ stores[7].
-
Voltage-gated potassium (K⁺) channels : 2-APB has been shown to inhibit certain voltage-gated K⁺ channels, which can directly impact neuronal excitability[7][8][9].
-
Gap Junctions : 2-APB can also block gap junction channels composed of connexins[6].
Q3: Why am I observing an increase in neuronal firing rate after applying 2-APB? I expected an inhibitory effect.
A3: The observed increase in neuronal excitability is a well-documented "off-target" effect of 2-APB. Instead of a general inhibition of neuronal activity that might be expected from blocking Ca²⁺ release, 2-APB can lead to an increase in firing rate. This is likely due to the inhibition of voltage- and Ca²⁺-dependent potassium (K⁺) conductances[7][8]. This inhibition leads to an increase in input resistance, a decrease in the delay to action potential onset, a broadening of action potentials, and a reduction in afterhyperpolarizations (AHPs)[7][8].
Q4: Is 2-APB stable in aqueous solutions?
A4: 2-APB is known to hydrolyze in aqueous physiological buffers. This instability can affect the actual concentration of the active compound in your experiments and may lead to variability in your results. The hydrolysis products, such as diphenylborinic acid and 2-aminoethanol, may have their own biological effects or be inactive[10]. It is also sensitive to decomposition by hydrogen peroxide[10].
Troubleshooting Unexpected Changes in Neuronal Firing
Scenario 1: Increased Neuronal Excitability and Spontaneous Firing
Q: I applied 2-APB to my neuronal culture, expecting to see a decrease in activity by blocking IP₃-mediated calcium release. Instead, the neurons have become hyperexcitable and are firing spontaneously. What could be the cause?
A: This is a common unexpected finding with 2-APB. The primary suspect for this hyperexcitability is the off-target inhibition of potassium channels.
-
Explanation : 2-APB can inhibit both voltage-gated and calcium-activated potassium channels[7][8][9]. This inhibition reduces the hyperpolarizing currents that normally stabilize the resting membrane potential and contribute to action potential repolarization. The consequences of this are:
-
Increased Input Resistance : The neuron becomes more sensitive to excitatory inputs.
-
Reduced Afterhyperpolarization (AHP) : The braking mechanism after an action potential is weakened, allowing for a faster return to the firing threshold and promoting higher firing frequencies.
-
Action Potential Broadening : Slower repolarization can increase the duration of Ca²⁺ influx during an action potential.
-
-
Troubleshooting Steps :
-
Confirm the Effect is from 2-APB : Perform a washout experiment. The increase in excitability induced by 2-APB is typically reversible[7][8].
-
Test a Lower Concentration : The effects of 2-APB are highly concentration-dependent. Try a lower concentration range (e.g., 1-10 µM) to see if you can achieve the desired effect on IP₃ receptors with minimal off-target effects on K⁺ channels[11].
-
Use a More Specific IP₃ Receptor Antagonist : Consider using alternative, more specific IP₃ receptor antagonists like Xestospongin C or heparin (if you can introduce it intracellularly) to confirm that the effects you are interested in are indeed mediated by IP₃ receptors. However, be aware that other antagonists may also have off-target effects[7].
-
Control for K⁺ Channel Blockade : In your experimental design, include controls with known K⁺ channel blockers that mimic the effects of 2-APB on firing rate to dissect the contribution of this off-target effect.
-
Scenario 2: Biphasic or Inconsistent Responses to 2-APB Application
Q: I am getting inconsistent results with 2-APB. Sometimes it seems to potentiate calcium signals, and other times it's inhibitory. Why is this happening?
A: This variability can stem from 2-APB's complex, concentration-dependent effects on multiple targets, particularly store-operated calcium (SOC) channels.
-
Explanation : 2-APB has a biphasic effect on SOCs.
-
Troubleshooting Steps :
-
Perform a Detailed Dose-Response Curve : Carefully test a wide range of 2-APB concentrations to characterize its effect in your specific cell type and experimental conditions.
-
Monitor Intracellular Calcium Stores : Use a Ca²⁺ indicator to directly measure the state of ER Ca²⁺ stores. 2-APB's potential inhibition of SERCA pumps could lead to store depletion over time, further complicating the interpretation of its effects[7].
-
Consider the Role of TRP Channels : Depending on the neuronal type and the TRP channels they express, 2-APB could be causing either inhibition or activation of Ca²⁺-permeable channels in the plasma membrane, contributing to the variability[5].
-
Check the Stability of Your 2-APB Solution : Given its hydrolysis in aqueous solutions, prepare fresh solutions for each experiment from a stock in a non-aqueous solvent like DMSO[10].
-
Data Summary Table
| Target | Action of 2-APB | Effective Concentration / IC₅₀ | Reference(s) |
| IP₃ Receptors | Inhibition | IC₅₀ = 42 µM | [1][2] |
| Store-Operated Calcium (SOC) Channels | Potentiation | < 10 µM | [1][6] |
| Inhibition | > 50 µM | [1][2] | |
| TRPC5 Channels | Inhibition | IC₅₀ = 20 µM | [4] |
| TRPM7 Channels | Inhibition | IC₅₀ = 70-170 µM | [3] |
| TRPV1, TRPV2, TRPV3 Channels | Activation | High concentrations (e.g., 300 µM for TRPV1) | [5][12] |
| Voltage-gated K⁺ Channels (Kᵥ1.2) | Inhibition | IC₅₀ = 310.4 µM | [9] |
| Voltage-gated K⁺ Channels (Kᵥ1.3) | Inhibition | IC₅₀ = 454.9 µM | [9] |
| Voltage-gated K⁺ Channels (Kᵥ1.4) | Inhibition | IC₅₀ = 67.3 µM | [9] |
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording to Assess 2-APB Effects on Neuronal Excitability
-
Preparation of Solutions :
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use.
-
Intracellular Solution (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.
-
2-APB Stock Solution : Prepare a 100 mM stock solution of 2-APB in DMSO. Store at -20°C. On the day of the experiment, dilute the stock solution in aCSF to the final desired concentrations (e.g., 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is below 0.1%.
-
-
Electrophysiological Recording :
-
Prepare brain slices or cultured neurons according to your standard protocol.
-
Obtain a stable whole-cell patch-clamp recording from a neuron in current-clamp mode.
-
Allow the recording to stabilize for 5-10 minutes.
-
-
Baseline Characterization :
-
Record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments, for 500 ms) to characterize the neuron's firing properties (e.g., input resistance, firing threshold, firing frequency, action potential waveform, and afterhyperpolarization).
-
-
Application of 2-APB :
-
Perfuse the recording chamber with aCSF containing the desired concentration of 2-APB.
-
Allow at least 10-15 minutes for the drug to take effect.
-
-
Post-Drug Characterization :
-
Repeat the same series of current injections as in the baseline condition to assess changes in neuronal excitability.
-
Record any spontaneous activity.
-
-
Washout :
-
Perfuse the chamber with control aCSF for at least 20-30 minutes to determine if the effects of 2-APB are reversible.
-
Repeat the characterization protocol.
-
-
Control Experiments :
-
Vehicle Control : Perfuse a separate cell with aCSF containing the same final concentration of DMSO used for the 2-APB application to control for any effects of the solvent.
-
Positive Control for Hyperexcitability : Use a known potassium channel blocker (e.g., 4-AP or TEA) to confirm that your recording conditions can detect changes in excitability due to K⁺ channel modulation.
-
Visualizations
Caption: Signaling pathways modulated by 2-APB leading to changes in neuronal excitability.
Caption: Troubleshooting workflow for unexpected neuronal firing changes with 2-APB.
References
- 1. 2-APB | IP3 Receptors | Tocris Bioscience [tocris.com]
- 2. 2-APB | CAS:524-95-8 | antagonist of Ins(1,4,5) P3-induced Ca2+ release | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. 2-Aminoethyl diphenyl borinate (2-APB) inhibits TRPM7 channels through an intracellular acidification mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Block of TRPC5 channels by 2-aminoethoxydiphenyl borate: a differential, extracellular and voltage-dependent effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminoethoxydiphenyl Borate as a Common Activator of TRPV1, TRPV2, and TRPV3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminoethoxydiphenyl borate - Wikipedia [en.wikipedia.org]
- 7. 2-Aminoethoxydiphenyl-borate (2-APB) increases excitability in pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminoethoxydiphenyl-borate (2-APB) increases excitability in pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The calcium channel modulator 2-APB hydrolyzes in physiological buffers and acts as an effective radical scavenger and inhibitor of the NADPH oxidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Ca2+ channel inhibitor 2-APB reverses β-amyloid-induced LTP deficit in hippocampus by blocking BAX and caspase-3 hyperactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Validation & Comparative
A Comparative Analysis of 2-APB and Other Inositol 1,4,5-Trisphosphate Receptor (IP3R) Inhibitors
In the landscape of cellular signaling research, the inositol 1,4,5-trisphosphate receptor (IP3R) stands as a critical mediator of intracellular calcium (Ca2+) release. The modulation of IP3R activity through pharmacological inhibitors is a cornerstone of investigations into a myriad of physiological processes. Among the available inhibitors, 2-aminoethoxydiphenyl borate (2-APB) is a widely utilized, cell-permeable compound. This guide provides a comprehensive comparison of the efficacy of 2-APB with other notable IP3R inhibitors, namely Xestospongin C and Heparin, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Overview of IP3R Inhibitors
The primary function of IP3R inhibitors is to block the release of Ca2+ from the endoplasmic reticulum (ER) stores, a process initiated by the binding of inositol 1,4,5-trisphosphate (IP3). However, the specificity and mechanism of action can vary significantly among different inhibitors, influencing their experimental utility.
2-Aminoethoxydiphenyl Borate (2-APB) is a membrane-permeable modulator of IP3-induced Ca2+ release[1]. It is known for its dual effects: at low concentrations (<10 μM), it can stimulate store-operated calcium (SOC) release, while at higher concentrations (up to 50 μM), it acts as an inhibitor[2]. Its mechanism is complex, and it is recognized to have multiple cellular targets beyond the IP3R, including SERCA pumps and various TRP channels[1][3][4]. This lack of specificity is a critical consideration for researchers.
Xestospongin C , a macrocyclic bis-1-oxaquinolizidine isolated from the marine sponge Xestospongia exigua, is another commonly used IP3R antagonist[1][3]. It is reported to be a potent, membrane-permeant inhibitor of IP3-mediated Ca2+ release[3]. However, some studies have indicated that its effectiveness can be inconsistent across different cell types and preparations, with some reports showing a failure to inhibit IP3R-mediated Ca2+ release[3][5].
Heparin is a well-established competitive antagonist of the IP3R[5][6]. It acts by competing with IP3 for its binding site on the receptor. A significant limitation of heparin is that it is not membrane-permeant, restricting its use primarily to permeabilized cell preparations or intracellular dialysis via patch pipette[7][8].
Quantitative Comparison of Efficacy
The following table summarizes the key quantitative data for 2-APB and other IP3R inhibitors, providing a comparative overview of their potency and selectivity.
| Inhibitor | Target | IC50 Value | Cell/System Type | Key Characteristics & Off-Target Effects | References |
| 2-APB | IP3R | 42 µM | Not specified | Membrane-permeable. Dual effects: stimulates SOC at low concentrations (<10 µM) and inhibits at higher concentrations. Also inhibits SERCA pumps and modulates various TRP channels.[2] | [1][2] |
| IP3R1 | Inhibits at 50-100 µM | Permeabilized DT40 cells | Selectively inhibits IP3R1 at practicable concentrations.[1][5][6] | [1][5][6] | |
| IP3R2 | No significant effect at 50 µM | Permeabilized DT40 cells | Does not significantly affect IP3R2 at concentrations that inhibit IP3R1.[1] | [1] | |
| IP3R3 | Inhibits at 100 µM | Permeabilized DT40 cells | Inhibition observed at higher concentrations.[1] | [1] | |
| Xestospongin C | IP3R | 358 nM | Rabbit cerebellar microsomes | Membrane-permeant. Potency can be inconsistent. Some studies report a lack of effective inhibition of IP3-evoked Ca2+ release.[1][5] | [1][3][5] |
| Heparin | IP3R (all subtypes) | Not specified (competitive) | Permeabilized DT40 cells | Not membrane-permeant. Competitive antagonist with varying affinities for IP3R subtypes (IP3R3 > IP3R1 ≥ IP3R2).[5][6] | [5][6][7] |
Signaling Pathways and Experimental Workflows
To better understand the action of these inhibitors and the methods used to evaluate them, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
References
- 1. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. 2-Aminoethoxydiphenyl-borate (2-APB) increases excitability in pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potentiation and inhibition of Ca2+ release-activated Ca2+ channels by 2-aminoethyldiphenyl borate (2-APB) occurs independently of IP3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
2-APB's Specificity for TRP Channels: A Critical Validation in Knockout Models
A comprehensive guide for researchers on the pharmacological tool, 2-aminoethoxydiphenyl borate (2-APB), and its complex interactions with Transient Receptor Potential (TRP) channels. This guide critically evaluates its specificity through the lens of knockout model studies, providing quantitative data, detailed experimental protocols, and a comparison with alternative modulators.
2-aminoethoxydiphenyl borate (2-APB) has been widely used as a pharmacological tool to investigate the physiological roles of TRP channels. Initially identified as an inhibitor of inositol 1,4,5-trisphosphate (IP₃) receptors, its utility in the TRP field stems from its ability to modulate a wide array of these channels.[1][2][3][4] However, its promiscuous nature, acting as both an agonist and antagonist for different TRP channel subtypes and exhibiting off-target effects, necessitates careful validation of its specificity, particularly through the use of knockout models.[5] This guide provides a detailed comparison of 2-APB's activity on various TRP channels, with a focus on data derived from studies employing knockout models to confirm on-target effects and dissect off-target activities.
Quantitative Comparison of 2-APB's Potency on TRP Channels
The following tables summarize the reported potency of 2-APB on various TRP channels, including data from studies that have utilized knockout models to validate these findings. The use of knockout models is crucial in attributing the observed effects of 2-APB directly to the TRP channel .
Table 1: Inhibitory Activity of 2-APB on TRP Channels
| TRP Channel | Reported IC₅₀ | Knockout Model Validation | Reference |
| TRPM2 | ~1 µM | Yes. In TRPM2-KO mice, H₂O₂-induced cell death is significantly reduced, and the protective effects of 2-APB observed in wild-type are absent. | [5][6][7] |
| TRPC5 | 20 µM | Not explicitly stated in the provided results. | [8][9] |
| TRPC6 | Inhibition observed | Not explicitly stated in the provided results. | [8] |
| TRPM3 | Inhibition observed | Not explicitly stated in the provided results. | [8] |
| TRPM8 | IC₅₀ ~3.1 µM (at pH 5.5) | Not explicitly stated in the provided results. | [10] |
| IP₃ Receptor | 42 µM | N/A (Off-target) | [1][2] |
| KV1.4 | 67.3 µM | N/A (Off-target) | [11] |
| KV1.2 | 310.4 µM | N/A (Off-target) | [11] |
| KV1.3 | 454.9 µM | N/A (Off-target) | [11] |
Table 2: Activator Activity of 2-APB on TRP Channels
| TRP Channel | Reported EC₅₀ | Knockout Model Validation | Reference |
| TRPV1 | Potentiation observed | Yes. In TRPV1 knockout mice, responses to vanilloid compounds, acid, and heat are attenuated. 2-APB's effects are absent in these models. | [12][13][14][15] |
| TRPV2 | 18 µM (rat), 22 µM (mouse) | Yes. Studies on TRPV2 knockout mice show altered responses to stimuli, confirming the channel's role. | |
| TRPV3 | Potentiation observed | Not explicitly stated in the provided results. | [12] |
Experimental Protocols in Knockout Models
Detailed methodologies are critical for replicating and building upon existing research. Below are representative experimental protocols from studies utilizing TRP channel knockout models to validate 2-APB's effects.
TRPM2 Knockout Model: Investigating Neuroprotection
This protocol is synthesized from studies examining the role of TRPM2 in oxidative stress-induced cell death.[5]
Objective: To determine if the neuroprotective effects of 2-APB are mediated through the inhibition of the TRPM2 channel.
Experimental Workflow:
Figure 1: Experimental workflow for validating 2-APB's effect on TRPM2.
Methodology:
-
Cell Culture: Primary hippocampal neurons are cultured from wild-type (WT) and TRPM2-knockout (TRPM2-KO) mice.
-
Treatment:
-
WT and TRPM2-KO neurons are exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress.
-
A subset of WT neurons is pre-treated with 2-APB before H₂O₂ exposure.
-
-
Calcium Imaging: Intracellular calcium levels are monitored using a fluorescent indicator like Fura-2 AM to assess channel activity.
-
Cell Viability Assay: An MTT assay or similar method is used to quantify cell death in the different treatment groups.
Expected Outcome: 2-APB is expected to reduce H₂O₂-induced calcium influx and cell death in WT neurons. These effects should be absent in TRPM2-KO neurons, confirming that 2-APB's protective action is mediated through TRPM2.
TRPV1 Knockout Model: Assessing Nociception
This protocol is based on studies investigating the role of TRPV1 in pain perception.[13][14][15]
Objective: To validate that the analgesic effects of 2-APB are mediated through its interaction with the TRPV1 channel.
Experimental Workflow:
References
- 1. 2-APB | IP3 Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. 2-aminoethoxydiphenyl borate (2-APB) is a reliable blocker of store-operated Ca2+ entry but an inconsistent inhibitor of InsP3-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminoethoxydiphenyl borate (2-APB) antagonises inositol 1,4,5-trisphosphate-induced calcium release, inhibits calcium pumps and has a use-dependent and slowly reversible action on store-operated calcium entry channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bidirectional regulation mechanism of TRPM2 channel: role in oxidative stress, inflammation and ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the transient receptor potential cation channel TRPM2 by 2-aminoethoxydiphenyl borate (2-APB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the transient receptor potential cation channel TRPM2 by 2-aminoethoxydiphenyl borate (2-APB) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Block of TRPC5 channels by 2-aminoethoxydiphenyl borate: a differential, extracellular and voltage-dependent effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Block of TRPC5 channels by 2-aminoethoxydiphenyl borate: a differential, extracellular and voltage-dependent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective potentiation of 2-APB-induced activation of TRPV1–3 channels by acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory Effects of 2-Aminoethoxydiphenyl Borate (2-APB) on Three KV1 Channel Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Aminoethoxydiphenyl Borate as a Common Activator of TRPV1, TRPV2, and TRPV3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 003770 - Trpv1 KO Strain Details [jax.org]
- 14. Trpv1 Reporter Mice Reveal Highly Restricted Brain Distribution and Functional Expression in Arteriolar Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of 2-APB and its Halogenated Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 2-amino-5-phenyloxazoline (2-APB) and its halogenated derivatives. This document synthesizes experimental data on their pharmacological effects, particularly on store-operated calcium entry (SOCE), and provides detailed experimental methodologies and visual representations of key signaling pathways.
2-Aminoethoxydiphenyl borate (2-APB) is a widely utilized pharmacological tool known for its complex and multifaceted effects on intracellular calcium (Ca2+) signaling. It is recognized as a modulator of inositol 1,4,5-trisphosphate receptors (IP3Rs) and a variety of transient receptor potential (TRP) channels.[1][2] Its derivatives, particularly halogenated analogs, have been synthesized and investigated to develop more potent and selective modulators of Ca2+ signaling pathways, with a significant focus on store-operated calcium entry (SOCE), a crucial mechanism for Ca2+ influx and replenishment of intracellular stores.[3][4]
Comparative Pharmacological Activity
The pharmacological activity of 2-APB and its halogenated derivatives is concentration-dependent and varies across different molecular targets. While 2-APB itself exhibits a dual effect on SOCE, potentiating it at low micromolar concentrations (<10 µM) and inhibiting it at higher concentrations (>30 µM), its halogenated derivatives have been shown to possess distinct inhibitory profiles.[1][3]
Inhibition of Store-Operated Calcium Entry (SOCE)
A key area of investigation for 2-APB derivatives has been their ability to inhibit SOCE, a process mediated by the interaction of the endoplasmic reticulum Ca2+ sensor STIM1 and the plasma membrane Ca2+ channel Orai1. Studies on various mono-halogenated 2-APB analogs have revealed that the position and nature of the halogen substituent significantly influence their inhibitory potency. For instance, meta-substituted chloro, bromo, and iodo derivatives have been found to be more potent inhibitors of SOCE than the parent compound 2-APB, effectively blocking SOCE at concentrations where 2-APB shows enhancement.[3]
| Compound | Halogen | Position | Concentration | Effect on SOCE in MDA-MB-231 cells (Normalized to DMSO control) |
| 2-APB | - | - | 10 µM | Enhancement |
| 50 µM | Inhibition | |||
| o-Cl-2-APB | Chloro | ortho | 10 µM | Enhancement |
| m-Cl-2-APB | Chloro | meta | 10 µM | Inhibition |
| p-Cl-2-APB | Chloro | para | 10 µM | Enhancement |
| o-Br-2-APB | Bromo | ortho | 10 µM | No significant effect |
| m-Br-2-APB | Bromo | meta | 10 µM | Inhibition |
| p-Br-2-APB | Bromo | para | 10 µM | Partial Inhibition |
| o-I-2-APB | Iodo | ortho | 10 µM | No significant effect |
| m-I-2-APB | Iodo | meta | 10 µM | Inhibition |
| p-I-2-APB | Iodo | para | 10 µM | Inhibition |
Table 1: Comparative effects of 2-APB and its mono-halogenated derivatives on store-operated calcium entry (SOCE) in MDA-MB-231 breast cancer cells. Data is qualitatively summarized from Bhardwaj et al., 2020.[3]
Modulation of IP3 Receptors and TRP Channels
2-APB is a known membrane-permeable antagonist of IP3 receptors with an IC50 of 42 µM.[1] It also modulates a wide range of TRP channels, blocking TRPC1, TRPC3, TRPC5, TRPC6, TRPV6, TRPM3, TRPM7, and TRPM8, while activating TRPV1, TRPV2, and TRPV3 at higher concentrations.[1][5] While comprehensive comparative data for the halogenated derivatives on this broad range of targets is not yet widely available, the structural modifications are likely to alter their potency and selectivity. For instance, 2-APB blocks TRPC5 channels with an IC50 of 20 µM.[6]
Experimental Protocols
Synthesis of Mono-halogenated 2-APB Derivatives
A general method for the synthesis of mono-halogenated 2-APB analogs involves a two-step process.[3]
Step 1: Synthesis of Aryl Phenyl Borinic Acids Mono-halogenated aryl bromides or iodides are converted to their corresponding aryl lithium species via a halogen-lithium exchange at low temperatures. This is followed by a reaction with phenylboronic acid pinacol ester. After an acidic workup and purification, the crude aryl phenyl borinic acids are obtained.
Step 2: Esterification The crude aryl phenyl borinic acids are then esterified with 2-aminoethanol to yield the stable mono-halogenated 2-APB analogs.
Measurement of Store-Operated Calcium Entry (SOCE) using a Fluorometric Imaging Plate Reader (FLIPR)
This protocol is adapted from studies investigating the effects of 2-APB and its derivatives on SOCE in cell lines such as MDA-MB-231.[3]
1. Cell Preparation:
-
Seed cells in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.
3. Assay Protocol:
-
After incubation, wash the cells with a Ca2+-free buffer to remove excess dye.
-
Place the plate in a FLIPR instrument.
-
To deplete intracellular Ca2+ stores, add a SERCA pump inhibitor, such as thapsigargin (e.g., 1 µM final concentration), in a Ca2+-free buffer.
-
Record the baseline fluorescence.
-
Add the test compounds (2-APB or its derivatives) at various concentrations.
-
To initiate SOCE, add a solution containing CaCl2 (e.g., 2 mM final concentration).
-
Monitor the change in fluorescence intensity over time. The increase in fluorescence upon Ca2+ addition represents SOCE.
4. Data Analysis:
-
The magnitude of SOCE can be quantified by calculating the area under the curve (AUC) or the peak fluorescence intensity following Ca2+ addition.
-
Normalize the data to a vehicle control (e.g., DMSO).
Measurement of Ca2+ Release-Activated Ca2+ Current (Icrac) using Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity underlying SOCE.[3][7]
1. Cell Preparation:
-
Plate cells on glass coverslips suitable for patch-clamp recording.
2. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
The standard whole-cell patch-clamp configuration is used.
-
The extracellular (bath) solution typically contains (in mM): 120 NaCl, 10 TEA-Cl, 2 CaCl2, 2 MgCl2, 10 HEPES, adjusted to pH 7.4.
-
The intracellular (pipette) solution typically contains (in mM): 120 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 10 BAPTA (a Ca2+ chelator to buffer intracellular Ca2+ and induce store depletion), adjusted to pH 7.2.
-
Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of 0 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) at regular intervals to elicit and measure the current.
-
Icrac develops as the intracellular stores are depleted by the BAPTA in the pipette solution.
3. Drug Application:
-
Once a stable Icrac is established, apply 2-APB or its derivatives to the bath solution via a perfusion system.
-
Record the changes in the current amplitude to determine the inhibitory or potentiating effects of the compounds.
Signaling Pathways and Experimental Workflows
The primary signaling pathway modulated by 2-APB and its derivatives in the context of SOCE is the STIM/Orai pathway. The following diagrams illustrate this pathway and a typical experimental workflow for its investigation.
Caption: STIM/Orai signaling pathway for store-operated calcium entry (SOCE).
Caption: Experimental workflow for measuring SOCE using a FLIPR assay.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminoethoxydiphenyl borate as a common activator of TRPV1, TRPV2, and TRPV3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Block of TRPC5 channels by 2-aminoethoxydiphenyl borate: a differential, extracellular and voltage-dependent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of 2-aminoethoxydiphenyl borate-induced rat atrial ectopic activity by anti-arrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 2-APB's Effects: A Comparative Guide to Genetic Knockdown of Target Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of 2-Aminoethoxydiphenyl borate (2-APB) with alternative compounds, emphasizing the cross-validation of its targets using genetic knockdown techniques. The data presented herein is curated from multiple experimental studies to offer a clear, objective analysis for researchers in pharmacology and drug development.
Introduction to 2-APB and the Imperative of Cross-Validation
2-Aminoethoxydiphenyl borate (2-APB) is a widely utilized pharmacological tool for modulating intracellular calcium (Ca²⁺) signaling. It is known to interact with a broad range of targets, including inositol 1,4,5-trisphosphate receptors (IP3Rs) and a variety of Transient Receptor Potential (TRP) channels. However, its lack of specificity necessitates rigorous cross-validation of its effects to ensure that observed physiological or cellular responses are correctly attributed to the intended target. Genetic knockdown, using techniques such as siRNA and shRNA, offers a powerful method for such validation by specifically reducing the expression of a target protein. This guide will explore the effects of 2-APB on several key target channels and compare its performance with more selective pharmacological alternatives, supported by data from genetic knockdown experiments.
Comparison of 2-APB and Alternative Modulators on Key Ion Channels
The following sections provide a detailed comparison of 2-APB with other pharmacological agents targeting TRPM7, Orai1, and IP3R channels. The data is summarized in tables, and the underlying experimental protocols are detailed.
TRPM7 Channels
Transient Receptor Potential Melastatin 7 (TRPM7) is a ubiquitously expressed ion channel with a crucial role in cellular magnesium homeostasis and implicated in various physiological and pathological processes. 2-APB has been shown to inhibit TRPM7, but its mechanism is thought to be indirect, via intracellular acidification.[1] Carvacrol and NS8593 are other known inhibitors of TRPM7.
Comparative Efficacy of TRPM7 Inhibitors
| Compound | Target | Cell Line | Assay | IC50 (Wild-Type) | Effect of TRPM7 Knockdown | Reference |
| 2-APB | TRPM7 | Cultured Mouse Cortical Neurons | Zinc Neurotoxicity | Not specified, effective at reducing toxicity | Effects of 2-APB are mimicked by TRPM7 knockdown | [2] |
| Carvacrol | TRPM7 | MDA-MB-231 Breast Cancer Cells | Electrophysiology | ≈ 83.8 µM | Inhibitory effect is abrogated | [3] |
| NS8593 | TRPM7 | HEK293 cells expressing TRPM7 | Electrophysiology | 1.6 µM (in the absence of intracellular Mg²⁺) | Effects of NS8593 are reported to mirror those of TRPM7 siRNA silencing | [1][4][5] |
Logical Relationship: Cross-Validation of 2-APB's effect on TRPM7
Caption: Logical workflow for cross-validating the on-target effect of a TRPM7 inhibitor.
Orai1 Channels and Store-Operated Calcium Entry
Orai1 is a key component of the store-operated Ca²⁺ entry (SOCE) machinery, a crucial Ca²⁺ influx pathway in non-excitable cells. 2-APB is known to modulate SOCE, often exhibiting a biphasic effect with potentiation at low concentrations and inhibition at higher concentrations.[6] Synta66 is a more selective inhibitor of Orai1-mediated SOCE.
Comparative Efficacy of SOCE Inhibitors Targeting Orai1
| Compound | Target | Cell Line | Assay | IC50 / Effective Concentration | Effect of Orai1 Knockdown | Reference |
| 2-APB | Orai1 / SOCE | MC3T3-E1 Osteoblasts | Cell Proliferation & Cell Cycle | 50 µM causes effects consistent with Orai1 knockdown | Phenocopies the effects of Orai1 siRNA on proliferation and cell cycle | [7] |
| Synta66 | Orai1 | HEK293 cells expressing STIM1/Orai1 | Electrophysiology | ~4 µM | N/A (validated through Orai1 mutants) | [8] |
Signaling Pathway: Store-Operated Calcium Entry (SOCE)
Caption: Simplified signaling pathway of store-operated calcium entry.
IP3 Receptors
Inositol 1,4,5-trisphosphate receptors (IP3Rs) are intracellular ligand-gated Ca²⁺ channels located on the endoplasmic reticulum. 2-APB was initially described as an IP3R antagonist. Xestospongin C is another commonly used, albeit not entirely specific, inhibitor of IP3Rs.
Comparative Selectivity of IP3R Inhibitors
| Compound | Target Selectivity | Cell System | Assay | Key Finding | Reference |
| 2-APB | IP3R1 > IP3R3 (no effect on IP3R2 at concentrations that don't affect SERCA) | Permeabilized DT40 cells expressing single IP3R subtypes | IP3-evoked Ca²⁺ release | Selectively inhibits IP3R1 at practicable concentrations. | [9][10] |
| Xestospongin C | Ineffective inhibitor of all IP3R subtypes in this system | Permeabilized DT40 cells expressing single IP3R subtypes | IP3-evoked Ca²⁺ release | Does not effectively inhibit IP3-evoked Ca²⁺ release via any IP3R subtype. | [9] |
Experimental Protocols
Genetic Knockdown using siRNA
Objective: To transiently reduce the expression of a target ion channel in a cell line to validate the on-target effects of a pharmacological modulator.
Materials:
-
Target-specific siRNA duplexes and a non-targeting control siRNA.
-
siRNA transfection reagent.
-
Serum-free culture medium.
-
Complete growth medium.
-
Cells plated in a multi-well format (e.g., 6-well or 12-well plates).
Protocol:
-
Cell Plating: One day prior to transfection, plate the cells in complete growth medium to achieve 50-70% confluency at the time of transfection.
-
Preparation of siRNA-lipid complexes: a. In separate tubes, dilute the siRNA duplex (target-specific or control) and the transfection reagent in serum-free medium. b. Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow the formation of complexes.
-
Transfection: a. Replace the culture medium in the wells with fresh, serum-free medium. b. Add the siRNA-lipid complexes to the cells. c. Incubate the cells for 4-6 hours at 37°C.
-
Post-transfection: a. Add complete growth medium to the wells. b. Continue to incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency by Western blotting or qRT-PCR for the target protein or mRNA, respectively.
-
Functional Assay: The transfected cells are now ready for use in functional assays (e.g., electrophysiology, calcium imaging) to test the effects of pharmacological modulators.
Electrophysiology (Whole-Cell Patch-Clamp)
Objective: To measure the ion channel currents in response to pharmacological agents in both control and knockdown cells.
Materials:
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular (bath) solution containing the appropriate ions.
-
Intracellular (pipette) solution with a composition that maintains cell health and allows for the measurement of the desired currents.
-
Pharmacological agents (e.g., 2-APB, carvacrol) dissolved in the extracellular solution.
Protocol:
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Place a coverslip with the cultured cells (control or knockdown) in the recording chamber and perfuse with the extracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Data Recording: a. Clamp the cell at a holding potential (e.g., -60 mV). b. Apply voltage ramps or steps to elicit channel currents. c. Record baseline currents. d. Perfuse the cell with the extracellular solution containing the pharmacological agent at various concentrations to determine its effect on the channel currents. e. Wash out the drug to observe the reversibility of its effects.
-
Data Analysis: Analyze the recorded currents to determine parameters such as current density, voltage-dependence of activation, and the dose-response relationship for the pharmacological modulator.
Experimental Workflow: siRNA Knockdown and Electrophysiological Validation
Caption: A typical experimental workflow for validating drug effects using siRNA and patch-clamp.
Conclusion
References
- 1. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural and synthetic modulators of SK (Kca2) potassium channels inhibit magnesium-dependent activity of the kinase-coupled cation channel TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping TRPM7 Function by NS8593 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orai1 downregulation causes proliferation reduction and cell cycle arrest via inactivation of the Ras-NF-κB signaling pathway in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blockage of Store-Operated Ca2+ Influx by Synta66 is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 2-APB's Role in Modulating Neuronal Plasticity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-aminoethoxydiphenyl borate (2-APB) with other modulators of neuronal plasticity, supported by experimental data. It is designed to assist researchers in evaluating the utility of 2-APB for studies on synaptic function and plasticity.
Data Presentation: Comparative Analysis of Neuronal Plasticity Modulators
The following tables summarize the quantitative effects of 2-APB and other relevant compounds on key aspects of neuronal plasticity and cellular function.
Table 1: Effects on Long-Term Potentiation (LTP) in Hippocampal Slices
| Compound | Concentration | Effect on Baseline LTP | Effect on Aβ-induced LTP Deficit | Key Molecular Target(s) | Reference(s) |
| 2-APB | 10 µM | No significant effect | Reverses suppression of LTP | IP3R, SOCE, TRP Channels | [1][2][3][4] |
| 5 µM | Not specified | Partial rescue of LTP | IP3R, SOCE, TRP Channels | [3] | |
| 2.5 µM | Not specified | No significant rescue of LTP | IP3R, SOCE, TRP Channels | [3] | |
| Verapamil | ~30 µM (IC50) | Inhibition of neuronal Ca2+ influx | Not specified | L-type Voltage-Gated Ca2+ Channels | [5] |
| Xestospongin C | 358 nM (IC50) | Inhibition of IP3-induced Ca2+ release | Not specified | IP3 Receptors | [6][7] |
Table 2: Effects on Neuronal Ion Channels and Receptors
| Compound | Target | Action | Effective Concentration (IC50) | Reference(s) |
| 2-APB | IP3 Receptors | Antagonist | 42 µM | [8] |
| Store-Operated Ca2+ Entry (SOCE) | Biphasic: Potentiation (<10 µM), Inhibition (>50 µM) | Not specified | [8] | |
| TRPC5 Channels | Blocker | 20 µM | Not specified | |
| TRPC6 Channels | Blocker | Not specified | Not specified | |
| TRPM3 Channels | Blocker | Not specified | Not specified | |
| TRPV1, TRPV2, TRPV3 Channels | Activator | >50 µM | [8] | |
| Kv1.4 Channels | Inhibitor | 67.3 µM | [3] | |
| Kv1.2 Channels | Inhibitor | 310.4 µM | [3] | |
| Kv1.3 Channels | Inhibitor | 454.9 µM | [3] | |
| Verapamil | Voltage-Sensitive Ca2+ Channels | Inhibitor | ~30 µM | [5] |
| Xestospongin C | IP3 Receptors | Antagonist | 358 nM | [6][7] |
Table 3: Effects on Downstream Signaling Molecules
| Compound | Target Molecule | Effect | Experimental Model | Reference(s) |
| 2-APB | CaMKII | Increased phosphorylation | Aβ-induced memory deficit model (rats) | [5] |
| CREB | Increased phosphorylation | Aβ-induced memory deficit model (rats) | [5] | |
| GSK-3β | Increased phosphorylation | Aβ-induced memory deficit model (rats) | [5] | |
| PSD-95 | Increased levels | Aβ-induced memory deficit model (rats) | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP) Recording
This protocol outlines the procedure for preparing acute hippocampal slices and recording field excitatory postsynaptic potentials (fEPSPs) to assess LTP.
a. Slice Preparation:
-
Anesthetize the animal (e.g., C57BL/6 mouse) and decapitate.
-
Rapidly dissect the brain and immerse it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (in mM: 220 Sucrose, 2 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 Glucose, 10 MgSO4, 0.5 CaCl2).
-
Cut 300-400 µm thick coronal or horizontal slices using a vibratome.
-
Transfer slices to an incubation chamber containing artificial cerebrospinal fluid (aCSF) (in mM: 126 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 Glucose, 1 MgSO4, 2 CaCl2), saturated with 95% O2 / 5% CO2.
-
Allow slices to recover at 32-34°C for at least 1 hour before recording.[8][9][10]
b. Electrophysiological Recording:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 32-34°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs and establish a stable baseline for at least 20-30 minutes.
-
To induce LTP, apply a high-frequency stimulation (HFS) protocol, such as a theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).[11]
-
Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
c. Drug Application:
-
Prepare stock solutions of 2-APB and other compounds in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in aCSF to the final desired concentration.
-
Bath-apply the drug-containing aCSF to the slice for a specified period before and/or during HFS.
Calcium Imaging in Cultured Neurons using Fura-2 AM
This protocol describes the measurement of intracellular calcium dynamics in cultured neurons.
a. Cell Preparation:
-
Plate primary neurons or neuronal cell lines on glass-bottom dishes or coverslips coated with an appropriate substrate (e.g., poly-L-lysine).
-
Culture the cells under standard conditions until the desired stage of development.
b. Fura-2 AM Loading:
-
Prepare a Fura-2 AM stock solution (e.g., 1 mM in dry DMSO).[12][13]
-
Dilute the Fura-2 AM stock solution in a physiological salt solution (e.g., HBSS) to a final concentration of 1-5 µM. The loading buffer may also contain a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.[12][13][14]
-
Remove the culture medium from the cells and wash gently with the salt solution.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.[12][13][14][15][16]
-
Wash the cells with the salt solution to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.[16]
c. Calcium Imaging:
-
Mount the dish or coverslip on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.[12][13][14]
-
Record baseline fluorescence ratios for a few minutes.
-
Apply stimuli (e.g., neurotransmitters, high potassium, or electrical stimulation) and/or drugs (e.g., 2-APB) via a perfusion system.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: 2-APB's modulation of neuronal plasticity.
Caption: Workflow for LTP experiments.
Caption: Workflow for Calcium Imaging.
References
- 1. Xestospongin C empties the ER calcium store but does not inhibit InsP3-induced Ca2+ release in cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 3. The Ca2+ channel inhibitor 2-APB reverses β-amyloid-induced LTP deficit in hippocampus by blocking BAX and caspase-3 hyperactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ca(2+) channel inhibitor 2-APB reverses β-amyloid-induced LTP deficit in hippocampus by blocking BAX and caspase-3 hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential inhibition of neuronal calcium entry and [3H]-D-aspartate release by the quaternary derivatives of verapamil and emopamil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Xestospongin C, IP3 receptor antagonist (CAS 88903-69-9) | Abcam [abcam.com]
- 8. funjournal.org [funjournal.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. genes2cognition.org [genes2cognition.org]
- 11. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 15. news-medical.net [news-medical.net]
- 16. moodle2.units.it [moodle2.units.it]
Evaluating the Selectivity of 2-APB for Different TRP Channel Subtypes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of pharmacological tools is paramount. 2-Aminoethoxydiphenyl borate (2-APB) is a widely utilized modulator of Transient Receptor Potential (TRP) channels, a diverse family of ion channels involved in a myriad of physiological processes. This guide provides an objective comparison of 2-APB's effects on various TRP channel subtypes, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows.
Initially identified as an inhibitor of inositol 1,4,5-trisphosphate (IP3) receptors and store-operated calcium entry (SOCE), 2-APB's promiscuous nature as a modulator of TRP channels has become increasingly evident.[1][2] Its action is complex, exhibiting both inhibitory and activating effects that are dependent on the specific TRP channel subtype, and in some cases, the experimental conditions.[1][3] This guide aims to dissect this complexity, offering a clear overview of 2-APB's selectivity profile.
Comparative Efficacy of 2-APB Across TRP Channel Subtypes
The potency of 2-APB varies significantly among the different TRP channel subfamilies (TRPC, TRPV, TRPM). The following table summarizes the reported half-maximal inhibitory (IC50) and effective (EC50) concentrations of 2-APB for several TRP channel subtypes. This quantitative data highlights the differential sensitivity of these channels to 2-APB.
| TRP Channel Subtype | Effect of 2-APB | Reported Potency (µM) | Cell System | Reference |
| TRPC Subfamily | ||||
| TRPC3 | Inhibition | Partial inhibition, concentration not specified | HEK293 cells | [4] |
| TRPC5 | Inhibition | IC50: 20 | HEK293 cells | [2][5] |
| TRPC6 | Inhibition | - | HEK293 cells | [2][6] |
| TRPC7 | Inhibition | Partial inhibition, concentration not specified | HEK293 cells | [4] |
| TRPV Subfamily | ||||
| TRPV1 | Activation | Potentiation of other agonists | HEK293 cells, Xenopus oocytes, DRG neurons | [1][6] |
| TRPV2 | Activation | EC50: 522.2 (at pH 7.4), 112.2 (at pH 5.5) | HEK293 cells | [7] |
| TRPV3 | Activation | EC50: 28.3 (at +80 mV), 41.6 (at -80 mV) | HEK293 cells | [1] |
| TRPM Subfamily | ||||
| TRPM2 | Inhibition | - | - | [8][9] |
| TRPM3 | Inhibition | - | HEK293 cells | [2] |
| TRPM7 | Inhibition | IC50: 70-170 | Jurkat T lymphocytes | [10] |
| TRPM8 | Inhibition | IC50: 3.1 (at pH 5.5), 20.5 (at pH 7.4) | - | [7] |
It is noteworthy that for some channels, such as TRPC3, TRPC6, and TRPM2, the inhibitory effect is documented, but specific IC50 values are not consistently reported in the reviewed literature.[2][4][10] Conversely, for TRPV1, 2-APB is often described as a potentiator of other stimuli like capsaicin, protons, and heat, rather than a direct activator with a defined EC50 in all contexts.[1][6] The effect on TRPV6 is complex and appears to be dependent on the expression level and cell type.[1]
Experimental Protocols
The evaluation of 2-APB's selectivity for different TRP channels predominantly relies on two key experimental techniques: patch-clamp electrophysiology and calcium imaging. These methods are typically performed in heterologous expression systems, such as Human Embryonic Kidney (HEK293) cells, which do not endogenously express the TRP channel of interest.
Heterologous Expression of TRP Channels
-
Cell Culture: HEK293 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Transfection: The cDNA encoding the specific human or rodent TRP channel subtype is transiently transfected into the HEK293 cells using a suitable transfection reagent (e.g., Lipofectamine). A reporter gene, such as Green Fluorescent Protein (GFP), is often co-transfected to allow for the identification of successfully transfected cells.
-
Incubation: Cells are typically used for experiments 24-48 hours post-transfection to allow for sufficient channel expression.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents.[11][12]
-
Cell Preparation: Transfected cells are plated on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.
-
Recording Configuration: Whole-cell patch-clamp recordings are established using a glass micropipette filled with an intracellular solution and brought into contact with a single transfected cell. A giga-seal is formed before rupturing the cell membrane to gain electrical access to the cell's interior.
-
Solutions: The extracellular (bath) solution typically contains physiological concentrations of ions. The intracellular (pipette) solution is designed to mimic the cell's cytoplasm.
-
Drug Application: 2-APB and other channel activators or inhibitors are applied to the bath solution via a perfusion system. This allows for the rapid exchange of solutions and the recording of channel responses to different drug concentrations.
-
Data Acquisition and Analysis: Membrane currents are recorded in response to voltage ramps or steps. Dose-response curves are generated by plotting the current amplitude against the concentration of 2-APB, from which IC50 or EC50 values can be calculated using the Hill equation.
Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca2+]i) as an indirect readout of channel activity.
-
Cell Preparation: Transfected cells grown on glass coverslips are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specific duration.
-
Imaging Setup: The coverslip is placed in a perfusion chamber on an inverted fluorescence microscope equipped with a light source for excitation and a camera for capturing emitted fluorescence.
-
Data Acquisition: The ratio of fluorescence emission at two different excitation wavelengths is measured over time. An increase in this ratio indicates a rise in [Ca2+]i.
-
Drug Application: A baseline [Ca2+]i is established before applying 2-APB or other compounds via the perfusion system.
-
Data Analysis: The change in the fluorescence ratio upon drug application reflects the activity of the expressed TRP channels. Dose-response relationships can be determined by applying a range of 2-APB concentrations.
Visualizing Experimental and Signaling Pathways
To further elucidate the experimental procedures and the functional consequences of 2-APB's interaction with TRP channels, the following diagrams are provided.
References
- 1. 2-Aminoethoxydiphenyl Borate as a Common Activator of TRPV1, TRPV2, and TRPV3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Block of TRPC5 channels by 2-aminoethoxydiphenyl borate: a differential, extracellular and voltage-dependent effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural pharmacology of TRP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of TRPC cation channels by 2-aminoethoxydiphenylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Block of TRPC5 channels by 2-aminoethoxydiphenyl borate: a differential, extracellular and voltage-dependent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-aminoethoxydiphenyl borate is a common activator of TRPV1, TRPV2, and TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective potentiation of 2-APB-induced activation of TRPV1–3 channels by acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of TRP Channels in Mammalian Systems - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibition of the transient receptor potential cation channel TRPM2 by 2-aminoethoxydiphenyl borate (2-APB) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Aminoethyl diphenyl borinate (2-APB) inhibits TRPM7 channels through an intracellular acidification mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CONSTITUTIVE ACTIVITY OF TRP CHANNELS: METHODS FOR MEASURING THE ACTIVITY AND ITS OUTCOME - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Constitutive activity of TRP channels methods for measuring the activity and its outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Aminoethoxydiphenyl Borate (2-APB): A Critical Review of its Utility as a Specific Channel Blocker
Once a promising tool, the utility of 2-aminoethoxydiphenyl borate (2-APB) as a specific channel blocker has been significantly challenged by a wealth of evidence revealing its broad and often contradictory effects on a multitude of ion channels. Initially characterized as an antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor, 2-APB is now known to modulate a wide array of channels, including numerous members of the Transient Receptor Potential (TRP) superfamily, store-operated calcium (SOC) channels, and gap junctions. This lack of specificity necessitates a critical re-evaluation of its application in research and drug development.
This guide provides a comparative analysis of 2-APB's performance against other channel blockers, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its appropriate use.
The Myth of Specificity: A Broad Spectrum of Targets
2-APB's reputation as a specific IP3 receptor antagonist has been thoroughly debunked.[1][2][3] While it does inhibit IP3-induced calcium release, its effects extend to a diverse range of other ion channels, often with higher potency.[4] This promiscuity complicates the interpretation of experimental results, as observed effects may not be attributable to the inhibition of IP3 receptors alone.[5]
The TRP Channel Family: A Playground for 2-APB
2-APB exhibits complex and often opposing actions on various members of the TRP channel family. It has been shown to block several TRPC channels, including TRPC3, TRPC5, and TRPC6.[6][7][8] However, the mechanism of this blockade is not always straightforward, with some studies suggesting a direct interaction with the channel protein from the extracellular side.[8]
Conversely, 2-APB activates thermosensitive TRPV channels, including TRPV1, TRPV2, and TRPV3, at higher concentrations.[1][7][9] This dual functionality as both a blocker and an activator, depending on the channel subtype and concentration, is a significant confounding factor in its use.
Furthermore, 2-APB's effects on TRPM channels are also varied. It has been reported to inhibit TRPM2, TRPM3, and TRPM7 channels.[7][8] Interestingly, the inhibition of TRPM7 by 2-APB may be an indirect effect caused by intracellular acidification rather than a direct channel block.[7][10]
Store-Operated Calcium Entry (SOCE): A Double-Edged Sword
2-APB's interaction with store-operated calcium entry (SOCE) is particularly complex, exhibiting a bimodal, concentration-dependent effect.[11] At low concentrations (≤10 µM), it can potentiate SOCE, while at higher concentrations (≥30 µM), it is inhibitory.[11][12] This dual action is thought to be mediated through its effects on both the STIM1 sensor protein in the endoplasmic reticulum and the Orai channel in the plasma membrane.[13][14][15] The development of 2-APB derivatives with higher potency and more consistent inhibitory effects on SOCE highlights the limitations of the parent compound.[11][13][16]
Off-Target Effects Beyond Ion Channels
Beyond its direct and indirect effects on ion channels, 2-APB has been shown to inhibit sarcoplasmic-endoplasmic reticulum Ca2+-ATPase (SERCA) pumps and to affect mitochondrial function.[7][17][18] It also blocks various gap junction connexin channels with differing affinities.[1][4][7] These off-target effects further complicate the interpretation of data from experiments using 2-APB as a supposedly specific channel blocker.
Comparative Performance of 2-APB
The following table summarizes the inhibitory concentrations (IC50) of 2-APB on various channels, providing a quantitative comparison of its efficacy. It is crucial to note the wide range of effective concentrations and the dualistic nature of its effects on some channels.
| Channel/Process | Species/Cell Line | Effect | IC50 / Effective Concentration | Reference(s) |
| IP3 Receptor | Cerebellar Microsomes | Inhibition | 42 µM | [4] |
| DT40-IP3R1 cells | Inhibition | >50 µM | [3] | |
| TRPC Channels | ||||
| TRPC5 | Human (HEK-293) | Inhibition | 20 µM | [8] |
| TRPC6 | Human (HEK-293) | Inhibition | Micromolar concentrations | [7][8] |
| TRPM Channels | ||||
| TRPM7 | Jurkat T-cells | Inhibition | 70-170 µM | [7] |
| Store-Operated Calcium Entry (SOCE) | ||||
| MDA-MB-231 cells | Potentiation | ≤10 µM | [11] | |
| MDA-MB-231 cells | Inhibition | ≥30 µM | [11] | |
| Jurkat T-cells | Potentiation | ≤5 µM | [12] | |
| Jurkat T-cells | Inhibition | Higher concentrations | [12] | |
| Gap Junctions | ||||
| Connexin 36 (Cx36) | N2A cells | Inhibition | 3.0 µM | [4] |
| Connexin 43 (Cx43) | N2A cells | Inhibition | 51.6 µM | [4] |
| Connexin 45 (Cx45) | N2A cells | Inhibition | 18.1 µM | [4] |
| Connexin 46 (Cx46) | N2A cells | Inhibition | 29.4 µM | [4] |
| Connexin 50 (Cx50) | N2A cells | Inhibition | 3.7 µM | [4] |
Experimental Protocols
To aid researchers in designing and interpreting experiments involving channel blockers, detailed methodologies for key experimental techniques are provided below.
Patch-Clamp Electrophysiology for Assessing Channel Blockade
This protocol is a standard method for directly measuring the effect of a compound on ion channel activity.
-
Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips.
-
Recording Setup: Use a patch-clamp amplifier and a micromanipulator to position a glass micropipette onto a single cell.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.
-
Voltage Protocol: Apply a specific voltage protocol to elicit channel currents. The protocol will vary depending on the channel being studied (e.g., voltage ramps or steps).[19][20]
-
Compound Application: Perfuse the cell with a solution containing the channel blocker (e.g., 2-APB) at various concentrations.
-
Data Acquisition and Analysis: Record the channel currents before, during, and after the application of the blocker. Analyze the reduction in current amplitude to determine the extent of inhibition and calculate the IC50 value.
Calcium Imaging for Measuring Store-Operated Calcium Entry
This technique allows for the measurement of changes in intracellular calcium concentration in response to store depletion and the application of blockers.
-
Cell Loading: Incubate the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
Store Depletion: Treat the cells with a SERCA pump inhibitor, such as thapsigargin, in a calcium-free medium to deplete the endoplasmic reticulum calcium stores.
-
Calcium Re-addition: Reintroduce a calcium-containing extracellular solution to initiate SOCE.
-
Blocker Application: Add the channel blocker (e.g., 2-APB) at the desired concentration before or after the re-addition of calcium to assess its effect on SOCE.
-
Fluorescence Measurement: Use a fluorescence microscope or a plate reader to measure the changes in the fluorescence intensity of the calcium indicator, which correspond to changes in intracellular calcium levels.
-
Data Analysis: Quantify the rate and amplitude of the calcium increase upon re-addition of calcium in the presence and absence of the blocker.
Visualizing the Complexity of 2-APB's Actions
To better understand the multifaceted interactions of 2-APB within a cell, the following diagrams illustrate its known signaling pathways and a typical experimental workflow.
Caption: Signaling pathways modulated by 2-APB.
Caption: Experimental workflow for assessing channel blocker specificity.
Conclusion: A Tool to be Used with Caution
While 2-APB can still be a useful pharmacological tool, its lack of specificity demands that researchers exercise extreme caution in its application and in the interpretation of their results. It is imperative to acknowledge its broad range of targets and to design experiments that can differentiate between its various effects. For studies demanding high specificity, the use of more selective pharmacological agents or molecular techniques such as siRNA-mediated knockdown or CRISPR-Cas9 gene editing is strongly recommended. The continued development of more specific derivatives of 2-APB may yet provide more reliable tools for dissecting the complex roles of the ion channels it is known to modulate.
References
- 1. 2-Aminoethoxydiphenyl borate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. 2-Aminoethoxydiphenyl-borate (2-APB) increases excitability in pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of TRPC cation channels by 2-aminoethoxydiphenylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminoethyl diphenyl borinate (2-APB) inhibits TRPM7 channels through an intracellular acidification mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Block of TRPC5 channels by 2-aminoethoxydiphenyl borate: a differential, extracellular and voltage-dependent effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminoethoxydiphenyl Borate as a Common Activator of TRPV1, TRPV2, and TRPV3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-aminoethyl diphenyl borinate (2-APB) inhibits TRPM7 channels through an intracellular acidification mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Potentiation and inhibition of Ca2+ release-activated Ca2+ channels by 2-aminoethyldiphenyl borate (2-APB) occurs independently of IP3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two novel 2-aminoethyl diphenylborinate (2-APB) analogues differentially activate and inhibit store-operated Ca2+ entry via STIM proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complex actions of 2-aminoethyldiphenyl borate on store-operated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of inhibition on STIM1-Orai1 mediated Ca2+ entry induced by 2-aminoethoxydiphenyl borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two novel 2-aminoethyl diphenylborinate (2-APB) analogues differentially activate and inhibit store-operated Ca(2+) entry via STIM proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 2-Aminoethoxydiphenyl borate (2-APB) antagonises inositol 1,4,5-trisphosphate-induced calcium release, inhibits calcium pumps and has a use-dependent and slowly reversible action on store-operated calcium entry channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Unraveling the Inconsistent Legacy of 2-APB: A Comparative Guide to its Reproducibility in Cellular Research
For researchers, scientists, and drug development professionals, 2-aminoethoxydiphenyl borate (2-APB) has long been a tool of both utility and frustration. While widely used to probe intracellular calcium (Ca²⁺) signaling, its effects are notoriously varied across different cell lines, raising critical questions about the reproducibility and interpretation of experimental data. This guide provides a comprehensive assessment of 2-APB's multifaceted actions, presenting comparative data on its effects, detailed experimental protocols for key assays, and visual workflows to clarify its complex mechanisms of action.
The primary target of 2-APB is the store-operated calcium entry (SOCE) pathway, a crucial mechanism for replenishing intracellular Ca²⁺ stores. However, its influence extends to a variety of other channels and receptors, often in a dose-dependent and cell-type-specific manner. This variability underscores the importance of careful experimental design and interpretation when using this compound.
Comparative Analysis of 2-APB's Effects on Store-Operated Calcium Entry
The hallmark of 2-APB's action on SOCE is its biphasic, dose-dependent nature: potentiation at low concentrations and inhibition at higher concentrations. However, the precise concentrations for these effects and the magnitude of the response differ significantly between cell lines.
| Cell Line | Low Concentration Effect (Potentiation) | High Concentration Effect (Inhibition) | IC₅₀ for Inhibition | Key Findings & References |
| HEK293 | Potentiation of ICRAC at ≤ 20 µM | Strong inhibition at ≥ 30 µM | ~30-50 µM | 2-APB blocks STIM1 puncta formation. Differential effects on Orai isoforms: partial inhibition of Orai2, sustained activation of Orai3.[1][2] |
| MDA-MB-231 | Enhancement of Ca²⁺ entry at 5-10 µM | Maximum block at 50 µM | Not explicitly stated | Demonstrates the classic bimodal effect on SOCE in a breast cancer cell line.[3] |
| Jurkat T cells | Potentiation of ICRAC at ≤ 5 µm | Inhibition at higher concentrations | Not explicitly stated | Effects on ICRAC are independent of IP₃ receptors.[4] |
| DT40 B cells | Potentiation of ICRAC | Inhibition at higher concentrations | Not explicitly stated | Effects of 2-APB on ICRAC are observed in both wild-type and IP₃ receptor-deficient cells.[4] |
| RBL cells | Transient potentiation of ICRAC | Slow, progressive inhibition | Not explicitly stated | The degree of potentiation is less pronounced compared to Jurkat and DT40 cells.[4] |
Impact on Cancer Cell Viability and Proliferation
Beyond its role in Ca²⁺ signaling, 2-APB has been investigated for its potential as an anti-cancer agent. Studies in breast cancer cell lines reveal that 2-APB can suppress viability and induce cell cycle arrest, though these effects are also cell-line dependent.
| Cell Line | 2-APB Concentration | Effect on Cell Viability | Effect on Cell Cycle | Key Findings & References |
| MDA-MB-231 | 50-200 µM (24h) | Significant suppression at >50 µM | Increase in S phase, decrease in G0/G1 phase | Also showed a significant effect on apoptosis and LDH release at 200 µM.[5][6] |
| AU565 | 50-200 µM (24h) | Significant suppression at all tested concentrations | Increase in S phase, decrease in G0/G1 and G2/M phases | [5][6] |
| T47D | 50-200 µM (24h) | Significant suppression at all tested concentrations | Increase in S phase, decrease in G0/G1 and G2/M phases | [5][6] |
| Various (Panel) | Varies | Potentiated the cytotoxic effect of Bortezomib (BZM) | Not specified | 2-APB sensitized various cancer cell lines to the effects of the proteasome inhibitor BZM.[7] |
Experimental Protocols
To aid in the design of reproducible experiments, detailed protocols for common assays used to assess the effects of 2-APB are provided below.
Fura-2 AM Calcium Imaging
This protocol outlines the measurement of intracellular calcium concentration changes in response to 2-APB.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Dimethyl sulfoxide (DMSO)
-
Cells cultured on coverslips
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm.
Procedure:
-
Prepare Fura-2 AM Loading Solution:
-
Dissolve Fura-2 AM in high-quality, anhydrous DMSO to make a 1 mM stock solution.
-
For loading, dilute the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM.
-
Add Pluronic F-127 (0.02% final concentration) to the loading solution to aid in dye dispersion.
-
-
Cell Loading:
-
Wash cultured cells once with HBSS.
-
Incubate cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
De-esterification:
-
Incubate the cells in HBSS for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip onto the imaging chamber of the fluorescence microscope.
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.
-
Record a baseline fluorescence ratio (F340/F380) before adding any compounds.
-
Apply 2-APB at the desired concentrations and record the changes in the fluorescence ratio over time.
-
XTT Cell Viability Assay
This colorimetric assay measures cell viability based on the metabolic activity of the cells.
Materials:
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent
-
Electron-coupling reagent (e.g., PMS - phenazine methosulfate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of 2-APB or control vehicle (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
-
XTT Reagent Preparation:
-
Prepare the XTT/electron-coupling reagent mixture according to the manufacturer's instructions immediately before use.
-
-
Incubation:
-
Add the XTT mixture to each well and incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized for different cell lines.
-
-
Measurement:
-
Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.
-
Subtract the absorbance of a reference wavelength (e.g., 630-690 nm) to reduce background noise.
-
Calculate cell viability as a percentage of the control-treated cells.
-
Whole-Cell Patch-Clamp for ICRAC Measurement
This electrophysiological technique allows for the direct measurement of the calcium release-activated Ca²⁺ current (ICRAC).
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External (extracellular) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)
-
Internal (pipette) solution (e.g., containing Cs-glutamate, Cs-BAPTA, HEPES, Mg-ATP)
-
Store-depleting agent (e.g., thapsigargin or IP₃ in the pipette solution)
Procedure:
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
-
Cell Preparation:
-
Plate cells on coverslips suitable for patch-clamp recording.
-
-
Recording:
-
Obtain a giga-ohm seal between the micropipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., 0 mV).
-
Apply voltage ramps (e.g., -100 to +100 mV) to elicit currents.
-
-
ICRAC Activation:
-
Induce store depletion either passively by including a high concentration of a Ca²⁺ chelator (e.g., BAPTA) in the pipette solution or actively by applying a SERCA pump inhibitor like thapsigargin to the external solution.
-
The development of a highly inwardly rectifying current is characteristic of ICRAC.
-
-
2-APB Application:
-
Once a stable ICRAC is established, perfuse the external solution containing the desired concentration of 2-APB.
-
Record the changes in current amplitude and characteristics to determine the effect of 2-APB.
-
Visualizing the Mechanisms of 2-APB
To better understand the complex interactions of 2-APB, the following diagrams illustrate its primary signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of store-operated calcium entry (SOCE) and the dual modulatory effects of 2-APB.
Caption: A typical experimental workflow for measuring 2-APB's effect on intracellular calcium using Fura-2 imaging.
References
- 1. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. mdpi.com [mdpi.com]
- 4. hellobio.com [hellobio.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2-APB Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step operational plan for the safe disposal of 2-APB (2-Aminoethoxydiphenyl borate) hydrochloride.
It is important to note that specific chemical neutralization or degradation protocols for the disposal of 2-APB hydrochloride are not publicly available. The standard and required procedure is to manage it as hazardous chemical waste, adhering to all institutional, local, state, and federal regulations.
Core Disposal Principle: Treat as Hazardous Waste
This compound must be disposed of through a licensed and approved chemical waste disposal facility. Under no circumstances should it be discarded down the drain or in regular trash. The primary steps for its disposal are outlined in the workflow below.
Essential Safety and Logistical Information
The following table summarizes the key operational and safety considerations for the disposal of this compound.
| Category | Requirement | Detailed Guidance |
| Personal Protective Equipment (PPE) | Standard laboratory PPE for handling hazardous chemicals. | This includes, but is not limited to, a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles. |
| Waste Container | Chemically compatible and properly sealed. | Use a container made of materials such as high-density polyethylene (HDPE) or glass that will not react with the chemical. The original product container is often a suitable choice. Ensure the container has a secure, leak-proof cap. |
| Labeling | Must be clearly and accurately labeled as hazardous waste. | The label should include the full chemical name ("this compound" or "2-Aminoethoxydiphenyl borate hydrochloride"), the concentration (if in solution), and any relevant hazard warnings. Follow your institution's specific labeling requirements. |
| Storage | Store in a designated and controlled area. | Waste containers should be kept in a designated satellite accumulation area that is secure and away from incompatible materials. The storage area should be well-ventilated. |
| Disposal Method | Professional disposal service. | Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Methods may include controlled incineration at a permitted facility.[1] |
| Prohibited Actions | Do not dispose of in standard waste streams. | Never pour this compound down the sink or dispose of it in the regular trash.[1] Do not mix with incompatible waste materials. |
Experimental Protocols Cited
This guidance is based on standard hazardous waste management protocols as outlined in Safety Data Sheets (SDS) and laboratory safety manuals. No experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes were identified in the public domain. The information regarding its hydrolysis and decomposition by hydrogen peroxide is derived from research on its chemical properties and is not intended as a disposal method.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific waste management policies and procedures.
References
Essential Safety and Logistics for Handling 2-APB Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 2-APB hydrochloride. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and precision in the laboratory.
Chemical and Physical Properties of Related Compounds
| Property | 5-APB Hydrochloride | 6-APB Hydrochloride | General Remarks |
| Chemical Formula | C₁₁H₁₃NO • HCl[1] | C₁₁H₁₃NO • HCl[2] | The molecular structure is similar. |
| Molecular Weight | 211.7 g/mol [1] | 211.7 g/mol | Identical molecular weight. |
| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH411: Toxic to aquatic life with long lasting effects[3] | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH411: Toxic to aquatic life with long lasting effects[3] | Assumed to have similar acute toxicity and environmental hazards. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP273: Avoid release to the environmentP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathingP501: Dispose of contents/container in accordance with local/regional/national/international regulations[3][4] | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP273: Avoid release to the environmentP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathingP501: Dispose of contents/container in accordance with local/regional/national/international regulations[3] | Standard precautions for handling harmful substances should be followed. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.
2. Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemical-resistant gloves, with the outer glove being a long-cuffed nitrile or neoprene glove.[5]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[5][6]
-
Lab Coat/Gown: A disposable, fluid-resistant gown or a dedicated lab coat made of a low-permeability fabric should be worn.[5]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved N95 or higher-level respirator is required.[7][8]
3. Handling Procedures:
-
Before handling, carefully read all available safety information and have a clear understanding of the experimental protocol.
-
Weigh and transfer the compound within a fume hood to minimize the risk of inhalation.
-
Avoid direct contact with the skin, eyes, and clothing.[6]
-
Use dedicated and clearly labeled equipment for handling this compound.
-
Keep containers tightly closed when not in use.[6]
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel.
-
Keep the container tightly sealed.[3]
Emergency Procedures
1. In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4]
-
Seek medical attention if irritation persists.
2. In Case of Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]
-
Seek immediate medical attention.
3. In Case of Inhalation:
-
If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4][6]
-
Seek immediate medical attention.
4. In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.[4]
-
Never give anything by mouth to an unconscious person.[4]
-
Seek immediate medical attention.[4]
5. In Case of a Spill:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for proper disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.
1. Waste Collection:
-
Collect all contaminated materials, including gloves, disposable lab coats, and absorbent materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted.
2. Disposal Procedure:
-
For unused or expired this compound, do not dispose of it down the drain or in the regular trash.
-
The recommended disposal method is to mix the compound with an unappealing, inert substance like cat litter or used coffee grounds, place it in a sealed container, and then dispose of it in the designated hazardous waste stream.[9]
-
Alternatively, consult your institution's environmental health and safety (EHS) office for specific disposal protocols.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 6-APB HCl (1-Benzofuran-6-ylpropan-2-amine Hydrochloride; 6-(2-Aminopropyl)benzofuran Hydrochloride) [lgcstandards.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. medline.com [medline.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
